molecular formula C7H7ClN4O2 B119741 8-Chlorotheophylline CAS No. 85-18-7

8-Chlorotheophylline

Cat. No.: B119741
CAS No.: 85-18-7
M. Wt: 214.61 g/mol
InChI Key: RYIGNEOBDRVTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards>8-chlorotheophylline is 1,3-Dimethylxanthine in which the hydrogen at position 8 is substituted by chlorine. It has a role as a central nervous system stimulant. It is a member of purines and an organochlorine compound. It is a conjugate acid of an this compound(1-).>This compound is a stimulant drug of the xanthine chemical class, with physiological effects similar to caffeine. Its main use is in combination with [Diphenhydramine] as the antiemetic drug [Dimenhydrinate]. The stimulant properties of this compound are thought to ward off the drowsiness caused by diphenhydramine's anti-histamine activity in the central nervous system. this compound produces a number of effects including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor. Because adenosine causes a decrease in neuronal firing, blockade of the adenosine receptor causes the reverse effect resulting in excitation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGNEOBDRVTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5043764
Record name 8-Chlorotheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-18-7
Record name 8-Chlorotheophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chlorotheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-chlorotheophylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-Chlorotheophylline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Chlorotheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5043764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chlorotheophylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-Chlorotheophylline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE2UA340FM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline, a synthetic methylxanthine derivative, functions primarily as a central nervous system stimulant. Its main therapeutic application is in combination with diphenhydramine (B27) as the antiemetic drug dimenhydrinate, where it counteracts the sedative effects of the antihistamine. The pharmacological activity of this compound is attributed to its action as a competitive antagonist of adenosine (B11128) receptors and as an inhibitor of phosphodiesterase enzymes. This guide provides a detailed examination of these mechanisms, supported by quantitative data for the closely related compound theophylline (B1681296), experimental methodologies for assessing these activities, and visual representations of the involved signaling pathways.

Core Mechanisms of Action

This compound, a chlorinated derivative of theophylline, shares the core mechanistic properties of the xanthine (B1682287) class of compounds, which includes caffeine (B1668208) and theophylline. Its physiological effects are primarily mediated through two key molecular pathways:

  • Adenosine Receptor Antagonism: this compound acts as a non-selective competitive antagonist at all four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃).[1][2] By blocking these receptors, it prevents the binding of endogenous adenosine, a nucleoside that typically exerts inhibitory effects on neuronal activity.[1] This blockade leads to an increase in neuronal firing and subsequent stimulant effects, such as increased wakefulness and reduced fatigue.[1]

  • Phosphodiesterase (PDE) Inhibition: Similar to other methylxanthines, this compound is a non-selective inhibitor of phosphodiesterase (PDE) enzymes.[3] PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP, leading to a variety of downstream cellular effects, including smooth muscle relaxation and anti-inflammatory responses.[4][5]

Quantitative Pharmacological Data

Table 1: Adenosine Receptor Antagonism of Theophylline
Receptor SubtypeKᵢ (nM)Species/TissueRadioligandReference
A₁11,000Human/Cerebral Cortex[³H]DPCPX[6]
A₂ₐ45,000Human/Cerebral Cortex[³H]DPCPX[6]
A₂ₑ>10,000Rat/Striatum[³H]CGS 21680[7]
A₃>10,000Rat/Brain[¹²⁵I]AB-MECA[8]

Kᵢ (Inhibition Constant): The concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand.

Table 2: Phosphodiesterase Inhibition by Theophylline
PDE IsoformIC₅₀ (µM)SubstrateTissue SourceReference
PDE1>100cAMP/cGMPRat Heart[9]
PDE2>100cGMPRat Heart[9]
PDE3~100-200cAMPHuman Lung[10]
PDE4~100-200cAMPHuman Lung[10]
PDE5>100cGMPRat Heart[9]

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathways

The antagonism of adenosine receptors and inhibition of phosphodiesterases by this compound directly impact key intracellular signaling cascades.

Adenosine Receptor Signaling

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.

  • A₁ and A₃ Receptor Antagonism: A₁ and A₃ receptors are coupled to inhibitory G proteins (Gᵢ/Gₒ). Their activation by adenosine inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. By blocking these receptors, this compound prevents this inhibitory effect, thereby maintaining or increasing cAMP levels.

  • A₂ₐ and A₂ₑ Receptor Antagonism: A₂ₐ and A₂ₑ receptors are coupled to stimulatory G proteins (Gₛ). Their activation by adenosine stimulates adenylyl cyclase, increasing intracellular cAMP. While this compound also blocks these receptors, its net effect in the central nervous system is stimulatory due to the predominant role of inhibitory A₁ receptors in regulating neuronal activity.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1_A3_Receptor A₁/A₃ Receptor Adenosine->A1_A3_Receptor Activates A2a_A2b_Receptor A₂ₐ/A₂ₑ Receptor Adenosine->A2a_A2b_Receptor Activates This compound This compound This compound->A1_A3_Receptor Blocks This compound->A2a_A2b_Receptor Blocks Gi Gᵢ A1_A3_Receptor->Gi Gs Gₛ A2a_A2b_Receptor->Gs AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP cAMP2 ↑ cAMP AC->cAMP2 Converts ATP to cAMP Gi->AC Inhibits Gs->AC Stimulates ATP ATP PKA Protein Kinase A cAMP->PKA cAMP2->PKA Cellular_Response_Inhibited Inhibitory Cellular Response PKA->Cellular_Response_Inhibited Cellular_Response_Stimulated Stimulatory Cellular Response PKA->Cellular_Response_Stimulated

Figure 1: Adenosine Receptor Signaling Pathway
Phosphodiesterase and cAMP Signaling

Phosphodiesterases act as crucial regulators of cAMP signaling by catalyzing its hydrolysis to AMP. By inhibiting PDEs, this compound prevents this degradation, leading to a sustained elevation of intracellular cAMP levels. This amplifies the effects of signaling pathways that utilize cAMP as a second messenger, such as those initiated by Gₛ-coupled receptors.

PDE_cAMP_Signaling Gs_Receptor Gₛ-Coupled Receptor AC Adenylyl Cyclase Gs_Receptor->AC Activates cAMP cAMP AC->cAMP Synthesizes ATP ATP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes 8_Chlorotheophylline This compound 8_Chlorotheophylline->PDE Inhibits Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

Figure 2: Role of PDE in cAMP Signaling

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of compounds like this compound.

Adenosine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for a specific adenosine receptor subtype.

Objective: To determine the Kᵢ of this compound at A₁, A₂ₐ, A₂ₑ, and A₃ adenosine receptors.

Materials:

  • Membrane preparations from cells expressing a single subtype of human adenosine receptor.

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the membrane preparation with the radioligand and varying concentrations of this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Receptor Membranes, Radioligand, and This compound Dilutions Start->Prepare_Reagents Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Measure Radioactivity with Scintillation Counter Wash->Count Analyze Calculate IC₅₀ and Kᵢ Values Count->Analyze End End Analyze->End

Figure 3: Radioligand Binding Assay Workflow
Phosphodiesterase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.

Objective: To determine the IC₅₀ of this compound for various PDE isoforms.

Materials:

  • Purified recombinant PDE isoforms.

  • Substrate (cAMP or cGMP).

  • Test compound (this compound) at various concentrations.

  • Assay buffer.

  • Detection reagents to quantify the product of the PDE reaction (e.g., 5'-AMP or 5'-GMP) or the remaining substrate.

  • Microplate reader.

Procedure:

  • Incubate the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence of varying concentrations of this compound.

  • Allow the enzymatic reaction to proceed for a defined period.

  • Stop the reaction.

  • Quantify the amount of product formed or substrate remaining using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).

  • Plot the enzyme activity as a function of the this compound concentration.

  • Determine the concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀).

PDE_Assay_Workflow Start Start Prepare_Reagents Prepare Purified PDE Enzyme, Substrate (cAMP/cGMP), and This compound Dilutions Start->Prepare_Reagents Incubate Incubate Enzyme, Substrate, and Test Compound Prepare_Reagents->Incubate Stop_Reaction Terminate the Enzymatic Reaction Incubate->Stop_Reaction Detect Quantify Product Formation or Substrate Depletion Stop_Reaction->Detect Analyze Calculate IC₅₀ Value Detect->Analyze End End Analyze->End

Figure 4: PDE Activity Assay Workflow

Conclusion

The mechanism of action of this compound is multifaceted, involving the dual antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes. These actions converge to increase neuronal excitability and modulate intracellular second messenger signaling, resulting in its characteristic stimulant effects. While specific quantitative data for this compound remains to be fully elucidated in the public domain, the well-established pharmacology of its parent compound, theophylline, provides a strong basis for understanding its biological activity. Further research is warranted to precisely quantify the affinity of this compound for adenosine receptor subtypes and its inhibitory potency against various PDE isoforms to fully delineate its pharmacological profile. This knowledge will be invaluable for the rational design and development of future therapeutics targeting the adenosinergic and cyclic nucleotide signaling pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline (8-CT), a chlorinated derivative of theophylline, is a methylxanthine compound with significant applications in the pharmaceutical industry.[1][2] Chemically designated as 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, it functions as a central nervous system stimulant, primarily through the antagonism of adenosine (B11128) receptors.[1][3] Its most common application is in combination with diphenhydramine (B27) to form the antiemetic drug dimenhydrinate, where it serves to counteract the sedative effects of the antihistamine.[2][4] A thorough understanding of its physicochemical properties is paramount for its formulation, development, and analytical characterization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by available experimental data and methodologies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are crucial for predicting its behavior in biological systems and for the design of effective drug delivery systems.

Table 1: Chemical Identifiers and Formula
IdentifierValue
IUPAC Name 8-chloro-1,3-dimethyl-7H-purine-2,6-dione[1]
Synonyms 1,3-Dimethyl-8-chloroxanthine, Teoclate[2][5]
CAS Number 85-18-7[5]
Chemical Formula C₇H₇ClN₄O₂[1]
Molecular Weight 214.61 g/mol [1]
SMILES CN1C2=C(N=C(Cl)N2)C(=O)N(C)C1=O[6]
InChIKey RYIGNEOBDRVTHA-UHFFFAOYSA-N[5]
Table 2: Physicochemical Data
PropertyValue
Physical Description White to off-white or light yellow crystalline powder.[6][7][8]
Melting Point 288 - 292 °C[7]; 290 °C (decomposes)[8][9]
Boiling Point 455.0 ± 55.0 °C (Predicted)[9]
Solubility Soluble in sodium hydroxide; slightly soluble in water, DMSO, and methanol.[8][10][11] Water solubility is reported as 0.3 g/L.[10]
pKa 5.28 (Uncertain)[8][9]
LogP 0.9 (Predicted); -0.868 (Crippen Method)
Stability Stable for at least 2 years when stored at room temperature, protected from light and moisture.[10][11]

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not extensively available in the public domain. However, based on general laboratory practices and information from related studies, the following methodologies are typically employed.

Melting Point Determination

The melting point of this compound is determined using the capillary method.

  • Apparatus: A calibrated melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Assessment

The solubility of this compound in various solvents is determined by equilibrium solubility experiments.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions) in a sealed container.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry.

  • Potentiometric Titration:

    • A solution of this compound of known concentration is prepared.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the half-equivalence point of the titration curve.

  • UV-Vis Spectrophotometry:

    • The UV-Vis absorption spectra of this compound are recorded in a series of buffer solutions with varying pH values.

    • The changes in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms of the molecule, are monitored.

    • The pKa is calculated by plotting the absorbance versus pH and fitting the data to the appropriate equation.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

  • Typical System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 273 nm).

  • Quantification: The concentration is determined by comparing the peak area of the sample to that of a standard solution of known concentration.

Mandatory Visualizations

Adenosine Receptor Antagonism Pathway

This compound, like other methylxanthines, exerts its stimulant effects by blocking adenosine receptors (primarily A1 and A2A subtypes) in the central nervous system. Adenosine is an inhibitory neurotransmitter that promotes sleep and suppresses arousal. By antagonizing these receptors, this compound prevents the binding of adenosine, leading to an increase in neuronal firing and the release of excitatory neurotransmitters such as dopamine (B1211576) and norepinephrine.

Adenosine_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine Receptor Adenosine Receptor (A1/A2A) Adenosine->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Inhibits eight_CT This compound eight_CT->Receptor Blocks cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Release of Excitatory Neurotransmitters cAMP->Neurotransmitter Effect Inhibitory Effect (Drowsiness) Neurotransmitter->Effect

Caption: Mechanism of this compound as an adenosine receptor antagonist.

General Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing the physicochemical properties of a pharmaceutical compound like this compound involves a series of sequential and parallel experiments.

Physicochemical_Workflow cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC, Titration) Purification->Purity MP Melting Point Purity->MP Solubility Solubility Purity->Solubility pKa pKa Purity->pKa LogP LogP (Partition Coefficient) Purity->LogP

Caption: A typical workflow for the physicochemical characterization of this compound.

References

Synthesis and Structural Characterization of 8-Chlorotheophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characterization of 8-chlorotheophylline, a critical intermediate in the pharmaceutical industry. This document details established synthetic methodologies, including experimental protocols, and presents a thorough analysis of its structural properties through various analytical techniques. Quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound, chemically known as 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, is a xanthine (B1682287) derivative with stimulant properties similar to caffeine (B1668208).[1] It is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the preparation of salts for drugs like dimenhydrinate, an antiemetic used to treat motion sickness.[1][2] The purity and structural integrity of this compound are paramount to ensure the quality and safety of the final active pharmaceutical ingredients (APIs). This guide outlines the primary synthesis routes and the comprehensive analytical techniques employed for its characterization.

Synthesis of this compound

The most common and environmentally friendly method for the synthesis of this compound involves the direct chlorination of theophylline (B1681296).[3] An alternative, older method starts from caffeine, which is first converted to 7,8-dichlorocaffeine.[4][5]

Synthesis from Theophylline

This method utilizes N-chlorosuccinimide (NCS) as a chlorinating agent in an aqueous medium, avoiding the use of more hazardous reagents like chlorine gas and organic solvents.[3]

Experimental Protocol:

  • Dissolution: Theophylline is dissolved in water at a temperature between 50-80°C.[3]

  • Chlorination: N-chlorosuccinimide is added dropwise to the theophylline solution over a period of 60-120 minutes. The molar ratio of theophylline to NCS is typically in the range of 1:1 to 1:1.3.[3] The reaction is monitored by thin-layer chromatography (TLC).[3][6]

  • Reaction Completion: The reaction is continued at the same temperature for another 60-120 minutes until the starting material (theophylline) is no longer detected by TLC.[3][6] The pH of the reaction mixture is maintained between 6 and 7.[3]

  • Isolation of Crude Product: Upon cooling to room temperature, a solid precipitates. This crude this compound is collected by filtration and washed.[3]

  • Purification: The crude product is dissolved in a 5% aqueous sodium hydroxide (B78521) solution at 60-80°C. The solution is then cooled, and the pH is adjusted to 3-3.5 with 10% dilute hydrochloric acid to precipitate the purified this compound.[3]

  • Final Product: The purified white solid is collected by filtration, washed with water, and dried to yield the final product with a purity of over 99% (HPLC) and a yield of 88-90%.[3]

Synthesis Pathway from Theophylline

Synthesis_from_Theophylline Theophylline Theophylline Crude_Product Crude this compound Theophylline->Crude_Product Chlorination NCS N-Chlorosuccinimide (NCS) in Water NCS->Crude_Product Reaction_Conditions 50-80°C pH 6-7 Reaction_Conditions->Crude_Product Reaction Conditions Purification Dissolution in 5% NaOH Precipitation with 10% HCl (pH 3-3.5) Crude_Product->Purification Final_Product Purified this compound Purification->Final_Product

Diagram 1: Synthesis of this compound from Theophylline.

Structural Characterization

A combination of chromatographic and spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing the purity of this compound and for identifying any impurities.[2][7]

TechniqueColumnMobile Phase/GasRetention TimeReference
HPLC C18 Hypersil ODSSodium acetate (B1210297) buffer (pH 4.5 with glacial acetic acid)-acetonitrile (75:25, v/v)Not Specified[7]
GC DB-5 (30 m X 0.25 mm I. D.)Helium13.12 min and 16.27 min (for impurities)[7]
HPLC Phenomenex MAX-RP-C12Acetonitrile and 0.01 mol L-1 H3PO4 + triethylamine (B128534) (pH 2.8) (22:78, v/v)5.3 min[8]
Mass Spectrometry (MS)

Mass spectrometry, often coupled with GC (GC-MS) or LC (LC-MS), is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and helping to characterize impurities.[2][7][9]

TechniqueIonization Mode[M+H]⁺ (m/z)Key Fragments (m/z)Reference
GC-MS Electron Ionization-214 (M⁺), 185, 157, 109, 82, 67, 53[10]
LC-MS Electrospray (ESI+)215.033-[11]

Common impurities identified include theophylline (m/z 180.9 [M+H]⁺) and caffeine (m/z 195.7 [M+2H]⁺).[2]

Spectroscopic Analysis

3.3.1. Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Wavenumber (cm⁻¹)AssignmentReference
3361N-H stretching[12]
3130C-H aromatic stretching[12]
2983, 2883C-H aliphatic stretching[12]
1716, 1700C=O stretching[12]
1696C=C aromatic stretching[12]
1519C=N stretching[12]
1373C-N stretching[12]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (DMSO-d₆)

Chemical Shift (ppm)MultiplicityAssignmentReference
3.21sN₁-CH₃[12]
3.60sN₃-CH₃[12]
12.46s, brN₉-H[12]

¹³C NMR

Chemical Shift (ppm)AssignmentReference
154C₆[13]
151C₂[13]
149C₄[13]
136C₈[13]
107C₅[13]
29N₃-CH₃[13]
27N₁-CH₃[13]
X-ray Crystallography

X-ray powder diffraction (XRPD) is a powerful technique for the solid-state characterization of this compound, including the identification of different polymorphic forms.[14][15] It has been reported that this compound can exist in at least two polymorphic forms (Form I and Form II).[14]

Analytical Workflow for Structural Characterization

Analytical_Workflow cluster_0 Primary Analysis cluster_1 Chromatography cluster_2 Spectrometry & Spectroscopy cluster_3 Solid-State Analysis Purity_Assessment Purity Assessment HPLC HPLC Purity_Assessment->HPLC GC GC Purity_Assessment->GC Structural_Confirmation Structural Confirmation MS Mass Spectrometry (GC-MS, LC-MS) Structural_Confirmation->MS IR FT-IR Spectroscopy Structural_Confirmation->IR NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation->NMR XRPD X-ray Powder Diffraction Structural_Confirmation->XRPD Sample Synthesized This compound Sample->Purity_Assessment Sample->Structural_Confirmation

Diagram 2: Analytical Workflow for this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural characterization of this compound. The synthesis via chlorination of theophylline with N-chlorosuccinimide presents an efficient and environmentally conscious approach. A multi-technique analytical approach, including chromatography, mass spectrometry, IR and NMR spectroscopy, and X-ray diffraction, is crucial for unequivocally confirming the structure, assessing purity, and identifying potential polymorphic forms. The data and protocols presented herein serve as a valuable resource for scientists and professionals in ensuring the quality and consistency of this compound for pharmaceutical applications.

References

8-Chlorotheophylline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Synthesis, Physicochemical Properties, Pharmacology, and Analysis of a Key Xanthine (B1682287) Derivative

Abstract

8-Chlorotheophylline, a chlorinated derivative of theophylline (B1681296), is a methylxanthine compound with a significant role in pharmaceutical formulations. While structurally similar to caffeine (B1668208) and theophylline, its primary application is not as a standalone therapeutic agent but as a salt-forming component in combination drugs, most notably with diphenhydramine (B27) to create dimenhydrinate (B1670652). In this combination, this compound's stimulant properties are intended to counteract the sedative effects of the antihistamine.[1][2] This technical guide provides a comprehensive overview of this compound, detailing its synthesis, physicochemical characteristics, pharmacological mechanisms, and analytical methodologies. The information is curated to support researchers, scientists, and drug development professionals in their understanding and utilization of this important xanthine derivative.

Introduction

This compound, chemically known as 8-chloro-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, belongs to the xanthine class of alkaloids.[3] Its structure is characterized by a purine (B94841) ring system with two methyl groups at positions 1 and 3, and a chlorine atom at position 8. This substitution pattern differentiates it from its parent compound, theophylline.[4] The primary pharmacological classification of this compound is as a central nervous system (CNS) stimulant, with effects comparable to caffeine.[2]

Its most prevalent use is in the formulation of dimenhydrinate, where it is combined in a salt form with the antihistamine diphenhydramine.[1] The rationale behind this combination is to mitigate the pronounced drowsiness often associated with diphenhydramine, thereby improving patient compliance and wakefulness.[2] Beyond this primary application, this compound is also a subject of interest in medicinal chemistry as a scaffold for the synthesis of novel derivatives with potential therapeutic activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its formulation, analysis, and comprehension of its biological behavior. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇ClN₄O₂[4]
Molecular Weight 214.61 g/mol [4]
Appearance White to off-white crystalline powder[5]
Melting Point Approximately 290 °C (with decomposition)[5]
Solubility Limited solubility in water; soluble in sodium hydroxide (B78521) and polar organic solvents like dimethyl sulfoxide (B87167) and ethanol.[5][6]
Octanol-Water Partition Coefficient (logP) ~0.9[6]

Synthesis of this compound

The primary synthetic route to this compound involves the direct chlorination of theophylline. Several methods have been reported, with variations in the chlorinating agent and reaction conditions.

General Synthesis Workflow

The synthesis of this compound from theophylline can be generalized into a three-stage process: chlorination, purification of the crude product, and final isolation.

Theophylline Theophylline Chlorination Chlorination Reaction (e.g., with NCS or Cl2) Theophylline->Chlorination Crude_Product Crude this compound Chlorination->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

General synthesis workflow for this compound.
Experimental Protocol: Chlorination of Theophylline with N-Chlorosuccinimide (NCS)

This protocol describes a common and effective method for the synthesis of this compound.

Materials:

  • Theophylline

  • N-Chlorosuccinimide (NCS)

  • Water

  • 5% Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl) solution

Procedure:

  • Reaction Setup: Dissolve theophylline in water by heating to 50-80 °C.

  • Chlorination: Slowly add N-chlorosuccinimide (in a molar ratio of approximately 1:1 to 1:1.3 with theophylline) to the heated solution over a period of 60-120 minutes. Maintain the temperature and continue stirring for another 60-120 minutes. The pH of the reaction mixture should be maintained between 6 and 7.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete (as indicated by the disappearance of the theophylline spot on TLC), cool the mixture to room temperature. The crude this compound will precipitate as an off-white solid.

  • Purification:

    • Filter the crude product and wash it with water.

    • Dissolve the crude solid in a 5% NaOH solution by warming to 60-80 °C.

    • Cool the solution to room temperature.

    • Acidify the solution by adding 10% HCl to adjust the pH to 3-3.5. This will cause the pure this compound to precipitate as a white solid.

  • Final Product: Filter the purified product, wash it with water, and dry it to obtain pure this compound.

Pharmacology and Mechanism of Action

The pharmacological effects of this compound are primarily attributed to its action as an antagonist at adenosine (B11128) receptors. It may also exhibit inhibitory effects on phosphodiesterase (PDE) enzymes, a characteristic common to many xanthine derivatives.[7]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[8] this compound, like other xanthines, acts as a non-selective competitive antagonist at these receptors.[4]

  • A₁ and A₃ Receptor Signaling: Activation of A₁ and A₃ receptors typically leads to the inhibition of adenylyl cyclase through Gᵢ proteins, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[8]

  • A₂A and A₂B Receptor Signaling: Conversely, activation of A₂A and A₂B receptors stimulates adenylyl cyclase via Gₛ proteins, leading to an increase in intracellular cAMP.[8]

By blocking these receptors, this compound prevents adenosine from exerting its effects, which include sedation, vasodilation, and anti-inflammatory actions. The blockade of adenosine receptors in the central nervous system is believed to be the primary mechanism behind the stimulant effects of this compound.[4]

cluster_membrane Cell Membrane AdenosineReceptor Adenosine Receptor (A1/A2A/A2B/A3) G_Protein G Protein (Gi/Gs) AdenosineReceptor->G_Protein Activates/Inhibits Adenosine Adenosine Adenosine->AdenosineReceptor Activates Chlorotheophylline This compound Chlorotheophylline->AdenosineReceptor Blocks AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase Regulates cAMP cAMP AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Signaling pathway of adenosine receptor antagonism.

Phosphodiesterase Inhibition

Phosphodiesterases are a family of enzymes that degrade cyclic nucleotides, such as cAMP and cGMP.[9] Xanthine derivatives are known to be non-selective inhibitors of PDEs.[7] By inhibiting PDE activity, this compound can lead to an accumulation of intracellular cAMP, which can potentiate the effects of adenylyl cyclase activation and contribute to its stimulant and physiological effects.

Specific IC₅₀ values for this compound against various PDE isoforms are not extensively reported. However, the inhibitory potency of xanthines on PDEs is generally in the micromolar range.[10]

Analytical Methodologies

A variety of analytical techniques are employed for the identification, quantification, and quality control of this compound in both bulk drug substance and pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of this compound.

Experimental Protocol: Reversed-Phase HPLC for this compound

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase composition is acetonitrile and a phosphate buffer (pH 2.8) in a ratio of 22:78 (v/v).[11]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 229 nm.[11]

  • Internal Standard: For quantitative analysis, an internal standard such as caffeine or paraxanthine (B195701) can be used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of this compound, often used for impurity profiling and confirmation of identity.

Experimental Protocol: GC-MS Analysis of this compound

  • Column: A capillary column suitable for the analysis of polar compounds, such as a trifluoropropylmethyl polysiloxane column.

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection.

  • Temperature Program: An appropriate temperature gradient is used to ensure good separation of the analyte from other components.

  • Detection: Mass spectrometry in electron impact (EI) mode.

Bioanalytical Method Validation Workflow

For the quantification of this compound in biological matrices such as plasma or urine, a rigorous method validation is required to ensure the reliability of the data. The workflow for bioanalytical method validation typically follows ICH guidelines.[12][13]

cluster_method_dev Method Development cluster_validation Method Validation (ICH M10) cluster_application Sample Analysis SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) Chromatography Chromatographic Separation (HPLC or GC) SamplePrep->Chromatography Detection Detection (MS or UV) Chromatography->Detection Selectivity Selectivity & Specificity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-day) Accuracy->Precision LLOQ Lower Limit of Quantification Precision->LLOQ Stability Stability (Freeze-thaw, bench-top, long-term) LLOQ->Stability StudySamples Analysis of Study Samples DataReporting Data Reporting StudySamples->DataReporting

Bioanalytical method validation workflow.

Quality Control of Pharmaceutical Formulations

The quality control of pharmaceutical products containing this compound, such as dimenhydrinate tablets, is crucial to ensure their safety and efficacy. The quality control workflow is guided by pharmacopeial monographs and ICH guidelines.[5][14][15]

cluster_raw_materials Raw Material Testing cluster_in_process In-Process Control cluster_finished_product Finished Product Testing cluster_stability Stability Testing API_Testing API Testing (this compound & Diphenhydramine) Granulation Granulation/Blending Uniformity API_Testing->Granulation Excipient_Testing Excipient Testing Excipient_Testing->Granulation Compression Tablet Weight & Hardness Granulation->Compression Identification Identification Compression->Identification Assay Assay & Content Uniformity Identification->Assay Dissolution Dissolution Assay->Dissolution Impurities Impurity Profiling Dissolution->Impurities Stability_Studies ICH Stability Studies Impurities->Stability_Studies

Quality control workflow for dimenhydrinate tablets.

Conclusion

This compound is a significant xanthine derivative with well-established applications in pharmaceutical formulations, primarily to counteract the sedative effects of co-administered drugs. Its synthesis from theophylline is a straightforward process, and a range of analytical methods are available for its characterization and quantification. The primary mechanism of action is through the non-selective antagonism of adenosine receptors, with potential secondary effects via phosphodiesterase inhibition. While specific quantitative data on its receptor binding affinities and PDE inhibitory potency are not extensively documented, its pharmacological profile is consistent with other members of the xanthine class. This technical guide provides a solid foundation for researchers and drug development professionals working with this compound, offering detailed protocols and workflows to support further investigation and application of this versatile compound.

References

pharmacological profile of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of 8-Chlorotheophylline

Abstract

This compound is a synthetic methylxanthine derivative, structurally related to caffeine (B1668208) and theophylline. While possessing its own mild stimulant properties, its primary therapeutic role is as a constituent of the antiemetic drug, dimenhydrinate (B1670652), where it is combined in a 1:1 salt ratio with the first-generation antihistamine diphenhydramine (B27). The principal function of this compound in this combination is to counteract the significant sedative effects of diphenhydramine. Its mechanism of action is primarily attributed to the antagonism of adenosine (B11128) receptors, a characteristic shared with other xanthines. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. It summarizes available quantitative data, details relevant experimental protocols, and presents key relationships and pathways through structured diagrams for researchers and drug development professionals.

Mechanism of Action

The pharmacological activity of this compound is primarily driven by its interaction with two key molecular targets common to the xanthine (B1682287) class: adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

The most well-documented mechanism of action for this compound is its role as a competitive antagonist at adenosine receptors.[1][2] Adenosine is an endogenous purine (B94841) nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. In the central nervous system (CNS), adenosine typically exerts an inhibitory effect, reducing neuronal firing and promoting sleep and sedation.[1]

By blocking these receptors, particularly the A₂ₐ subtype, this compound inhibits the natural effects of adenosine.[3] This blockade leads to a reversal of adenosine-mediated neuronal suppression, resulting in increased neuronal excitability and mild CNS stimulation.[1][2] This stimulant effect is responsible for the clinical utility of this compound in dimenhydrinate, where it helps to mitigate the drowsiness induced by diphenhydramine.[1] The resulting physiological effects can include restlessness and insomnia, similar to those of caffeine.[2]

Phosphodiesterase (PDE) Inhibition

As a derivative of theophylline, this compound is also classified as a phosphodiesterase (PDE) inhibitor.[4] PDEs are a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in numerous signal transduction pathways. Inhibition of PDEs leads to an accumulation of intracellular cAMP and cGMP, which can result in various physiological effects, including smooth muscle relaxation (bronchodilation) and cardiac stimulation. While this mechanism is central to the action of other xanthines like theophylline, the contribution of PDE inhibition to the overall pharmacological profile of this compound, particularly at the doses used in dimenhydrinate, is not as well characterized as its adenosine receptor antagonism.

Quantitative Pharmacological Data

Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC₅₀) of this compound are not widely available in the public literature. To provide context, the following table includes data for related xanthine compounds, illustrating the typical potency and selectivity profile of this chemical class.

CompoundTargetSpeciesValueUnitsReference
This compound Adenosine Receptors-Data Not Available-
Phosphodiesterases-Data Not Available-
8-ChlorocaffeineAdenosine Receptors (non-selective)-30µM (Ki)[5]
8-(3-Chlorostyryl)caffeineAdenosine A₁ ReceptorRat28200nM (Ki)
Adenosine A₂ₐ ReceptorRat54nM (Ki)

Pharmacodynamics

Central Nervous System Effects

The primary pharmacodynamic effect of this compound is mild CNS stimulation, which manifests as increased alertness and a reduction in drowsiness.[1] This effect directly opposes the sedative properties of diphenhydramine, which readily crosses the blood-brain barrier and acts as an H₁ receptor antagonist.[6]

There are conflicting reports regarding the ability of this compound to penetrate the blood-brain barrier (BBB). Some sources suggest it does not cross the BBB effectively.[7] However, its molecular weight of 214.61 g/mol is well below the <400 Da threshold that favors passive diffusion into the brain.[1][8] For it to effectively counteract centrally-mediated sedation, some degree of CNS penetration is logically required. The doses present in dimenhydrinate are generally insufficient to produce pronounced stimulatory effects on their own but are effective in enhancing the tolerability of diphenhydramine.[3]

Other Potential Effects

Given its structural similarity to theophylline, this compound may possess other xanthine-like properties, such as bronchodilatory effects. This has led to interest in its potential application in respiratory therapies for conditions like asthma or COPD.[9] However, its primary established use remains within the combination product dimenhydrinate.

Pharmacokinetics

Dedicated pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion (ADME) of the this compound moiety following the administration of dimenhydrinate are limited. Dimenhydrinate dissociates into its two active components, diphenhydramine and this compound, upon administration.[6] The available pharmacokinetic data primarily focuses on the diphenhydramine component.

One study noted that the co-administration of this compound with diphenhydramine did not significantly alter the pharmacokinetic profile of diphenhydramine.[10]

ParameterValueConditionSubjectReference
Tmax (Diphenhydramine) 2.0 - 2.5 hoursSingle oral doseHealthy Volunteers[10]
Elimination Half-Life (Diphenhydramine) 5 - 6 hoursSingle oral doseHealthy Adults[6]

Therapeutic Applications

The sole major therapeutic application of this compound is as a component of dimenhydrinate (e.g., Dramamine®, Gravol®), an over-the-counter medication indicated for the prevention and treatment of nausea, vomiting, and vertigo associated with motion sickness.[1][6] It is also found in combination salts with other antihistamines, such as promethazine.[7] The inclusion of this compound was initially a chemical necessity to create a stable salt with diphenhydramine, as its acidic nature allowed for effective salt formation.[11]

cluster_0 Dimenhydrinate Salt Dimenhydrinate Dimenhydrinate Diphenhydramine Diphenhydramine Dimenhydrinate->Diphenhydramine dissociates to Chlorotheophylline This compound Dimenhydrinate->Chlorotheophylline dissociates to Sedation CNS Sedation (Drowsiness) Diphenhydramine->Sedation causes Stimulation Mild CNS Stimulation (Reduced Drowsiness) Chlorotheophylline->Stimulation causes Antiemetic Therapeutic Effect: Prevention of Motion Sickness

Caption: Logical relationship of Dimenhydrinate components and their opposing CNS effects.

Key Experimental Methodologies

Adenosine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for a specific adenosine receptor subtype.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., HEK293 or CHO) stably expressing the human adenosine receptor subtype of interest (e.g., A₁ or A₂ₐ).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the total protein concentration (e.g., via Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add the following components in order: assay buffer, varying concentrations of the unlabeled test compound (this compound), a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for A₁ or [³H]CGS-21680 for A₂ₐ) near its dissociation constant (Kd), and the membrane preparation (20-50 µg protein).

    • Define non-specific binding in separate wells containing a high concentration of a potent non-labeled agonist or antagonist (e.g., 10 µM NECA).

    • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioactivity.

    • Place the filters into scintillation vials, add a scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start mem_prep 1. Prepare Membranes (Cells expressing Adenosine Receptor) start->mem_prep incubation 2. Incubate (Membranes + Radioligand + Test Compound) mem_prep->incubation filtration 3. Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration counting 4. Quantify Radioactivity (Scintillation Counting) filtration->counting analysis 5. Analyze Data (Calculate IC₅₀ and Kᵢ) counting->analysis end End analysis->end

Caption: Experimental workflow for a competitive adenosine receptor binding assay.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a Scintillation Proximity Assay (SPA) to measure the inhibitory activity of a test compound on a specific PDE isozyme.

Methodology:

  • Reagents and Setup:

    • Source purified, recombinant PDE enzyme of interest (e.g., PDE4, PDE5).

    • Use a radiolabeled substrate, such as [³H]-cAMP or [³H]-cGMP.

    • Use SPA beads coated with a scintillant and a material that specifically binds the hydrolyzed product (e.g., [³H]-5'-AMP) but not the cyclic substrate.

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

  • Assay Procedure:

    • In a microplate, add the assay buffer, varying concentrations of the test compound (this compound), and the PDE enzyme.

    • Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a fixed period (e.g., 30 minutes) to allow for substrate hydrolysis.

  • Detection:

    • Terminate the reaction by adding the SPA bead slurry.

    • Incubate for an additional period (e.g., 60 minutes) to allow the radiolabeled product ([³H]-5'-AMP) to bind to the beads.

    • When the product binds to the bead, it comes into close proximity with the scintillant, stimulating the emission of light.

  • Quantification and Data Analysis:

    • Measure the light emitted from the beads using a microplate scintillation counter. The light signal is directly proportional to the amount of product formed and thus reflects PDE activity.

    • Determine the percentage of inhibition by comparing the signal in the presence of the test compound to the signal from a control reaction (no inhibitor).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression.

cluster_pathway Adenosine Receptor Signaling Pathways cluster_Gi Gᵢ-Coupled cluster_Gs Gₛ-Coupled Adenosine Adenosine A1R A₁ / A₃ Receptors Adenosine->A1R activates A2R A₂ₐ / A₂ᵦ Receptors Adenosine->A2R activates Chlorotheophylline This compound Chlorotheophylline->A1R blocks Chlorotheophylline->A2R blocks Gi Gᵢ Protein A1R->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_down ↓ cAMP AC_inhibit->cAMP_down AC_stim Adenylyl Cyclase Gs Gₛ Protein A2R->Gs Gs->AC_stim cAMP_up ↑ cAMP AC_stim->cAMP_up

Caption: Signaling pathways of adenosine receptors and the antagonistic action of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This guide provides a detailed examination of the solubility and stability of 8-chlorotheophylline, a xanthine (B1682287) derivative frequently used as a stimulant and in combination with other drugs to form stable salts.

Core Physicochemical Properties

This compound presents as a white to off-white crystalline solid. It is a derivative of theophylline, with a chlorine atom substituted at the 8-position of the purine (B94841) ring structure. This substitution influences its physicochemical properties, including its solubility and stability profile.

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation possibilities. This compound exhibits limited solubility in aqueous solutions but shows enhanced solubility in certain organic solvents and alkaline solutions.

Qualitative Solubility

This compound is described as being slightly soluble in water.[1][2] Its solubility increases in polar organic solvents such as ethanol (B145695) and methanol, as well as in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO).[1][2][3] The compound is also soluble in solutions of sodium hydroxide (B78521).[1][2][4][5] Conversely, it has limited solubility in non-polar solvents.[3] The solubility of this compound is also temperature-dependent, with an expected increase at elevated temperatures.[3]

Quantitative Solubility Data
Solvent/ConditionSolubility DescriptionQuantitative Value (if available)Reference
WaterSlightly soluble0.3 g/L[6]
Sodium HydroxideSoluble-[1][2]
Dimethyl Sulfoxide (DMSO)Soluble-[1][2]
MethanolSoluble-[2]
EthanolMore readily soluble-[1]

Stability Profile

Understanding the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and compatible excipients in formulation development.

General Stability

This compound is generally considered stable under normal storage conditions.[1] It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly closed container, protected from light and moisture.[1][6] Under these conditions, it is reported to be stable for at least two years.[2][6]

Stability Under Stress Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific degradation kinetics for this compound are not extensively published, studies on related compounds and analytical method development provide insights into its stability.

A high-performance liquid chromatography (HPLC) method has been developed and validated for the simultaneous determination of caffeine, this compound, and diphenhydramine (B27).[7][8][9] The validation of this method included stress testing, which demonstrated that the method is capable of separating the main components from their degradation products, indicating that degradation does occur under stress conditions.[7][9]

Commonly employed stress conditions in forced degradation studies include:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can lead to the hydrolysis of the molecule.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxidation products.

  • Thermal Stress: Elevated temperatures can accelerate degradation processes.

  • Photostability: Exposure to light can cause photodegradation.

One study on the impurities of this compound identified theophylline, caffeine, and an isomer of this compound, which could potentially be formed through degradation or as byproducts of synthesis.[10]

Experimental Protocols

Accurate and reproducible experimental data are the foundation of pharmaceutical development. The following sections detail standard methodologies for assessing the solubility and stability of compounds like this compound.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13][14]

Principle: An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined by a suitable analytical method.

Detailed Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate (B84403) buffers of different pH, ethanol).

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][13]

  • Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle.[13] To ensure complete separation of the solid from the liquid phase, the supernatant can be centrifuged or filtered.[11][13]

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[11][12] A pre-constructed calibration curve is used to calculate the concentration.[11]

G cluster_workflow Experimental Workflow for Shake-Flask Solubility Determination prep Preparation of Supersaturated Solution (Excess Solute in Solvent) equilibration Equilibration (Shaking at Constant Temperature for 24-72h) prep->equilibration separation Phase Separation (Centrifugation/Filtration) equilibration->separation quantification Quantification of Dissolved Solute (e.g., HPLC, UV-Vis) separation->quantification result Determination of Solubility quantification->result

Caption: Workflow for Shake-Flask Solubility Measurement.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[15][16][17]

Principle: The drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. The resulting degradation products are then analyzed.[16]

Detailed Methodology:

  • Stress Conditions:

    • Acidic Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat for a defined period.

    • Basic Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) and heat for a defined period.

    • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for an extended period.

    • Photodegradation: Expose the drug substance (in both solid and solution form) to light according to ICH Q1B guidelines.

  • Sample Analysis: After exposure to the stress conditions, the samples are analyzed using a stability-indicating HPLC method. The goal is to separate the intact drug from any degradation products.

  • Method Validation: The HPLC method used must be validated to demonstrate its specificity, i.e., its ability to resolve the parent drug from all significant degradation products.[7]

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of the this compound peak in the stressed samples, ensuring that there are no co-eluting degradants.

G cluster_workflow Workflow for Forced Degradation Stability Study start This compound (Drug Substance) stress Application of Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress analysis Analysis by Stability-Indicating HPLC Method stress->analysis separation Separation of Drug from Degradation Products analysis->separation identification Characterization of Degradation Products (e.g., LC-MS) separation->identification

Caption: General Workflow for a Forced Degradation Study.

Signaling Pathways

The primary pharmacological effect of this compound, like other xanthines, is related to its interaction with adenosine (B11128) receptors.

Adenosine Receptor Antagonism: Adenosine is an endogenous nucleoside that modulates various physiological processes by binding to its receptors (A₁, A₂A, A₂B, and A₃). In the central nervous system, adenosine acts as an inhibitory neuromodulator. This compound is an antagonist of adenosine receptors.[18] By blocking these receptors, it prevents adenosine from binding, thereby inhibiting the downstream inhibitory effects. This leads to an increase in neuronal firing and accounts for the stimulant effects of the drug, which are similar to those of caffeine.[18]

G cluster_pathway Mechanism of Action: Adenosine Receptor Antagonism adenosine Adenosine receptor Adenosine Receptor adenosine->receptor effect Inhibitory Neuromodulation (e.g., decreased neuronal firing) receptor->effect xanthine This compound block Blockade xanthine->block block->receptor Antagonism stimulant_effect CNS Stimulant Effect (e.g., increased neuronal firing) block->stimulant_effect

Caption: Signaling Pathway for this compound's Stimulant Effect.

References

An In-depth Technical Guide to the Stimulant Properties of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline is a methylxanthine derivative recognized for its stimulant properties, which are primarily attributed to its role as an antagonist at adenosine (B11128) receptors. While structurally similar to caffeine (B1668208) and theophylline (B1681296), its distinct pharmacological profile warrants a detailed examination for its application in research and drug development. This technical guide provides a comprehensive overview of the stimulant properties of this compound, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound, a chlorinated derivative of theophylline, belongs to the xanthine (B1682287) class of alkaloids.[1] It is most commonly known for its inclusion in the antiemetic medication dimenhydrinate, where it is combined with diphenhydramine (B27).[2][3] In this combination, this compound's primary function is to counteract the sedative effects of diphenhydramine through its own stimulant action.[2][3] The stimulant effects of this compound are comparable to those of other methylxanthines like caffeine and theophylline and include increased alertness, reduced fatigue, and potential for nervousness and restlessness at higher doses.[1] This guide delves into the core mechanisms underlying these effects, providing a technical resource for the scientific community.

Mechanism of Action: Adenosine Receptor Antagonism

The principal mechanism underlying the stimulant properties of this compound is the antagonism of adenosine receptors.[1] Adenosine is an endogenous nucleoside that acts as a neuromodulator in the central nervous system (CNS), promoting sleep and suppressing arousal. By binding to and blocking adenosine receptors, this compound inhibits the natural calming effects of adenosine, leading to a state of increased neuronal excitability and wakefulness.[1]

There are four known subtypes of adenosine receptors: A₁, A₂ₐ, A₂ₑ, and A₃. The stimulant effects of methylxanthines are primarily mediated through the blockade of A₁ and A₂ₐ receptors.

  • A₁ Receptor Antagonism: A₁ receptors are widely distributed in the brain and their activation generally leads to inhibitory effects on neuronal activity. By blocking these receptors, this compound can disinhibit neurons, leading to increased neurotransmitter release.

  • A₂ₐ Receptor Antagonism: A₂ₐ receptors are highly concentrated in the basal ganglia, a brain region critical for motor control and motivation. Blockade of A₂ₐ receptors can lead to increased locomotor activity and alertness.

Signaling Pathway of Adenosine Receptor Antagonism

The following diagram illustrates the general signaling pathway affected by this compound's antagonism at adenosine receptors.

Adenosine_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Adenosine Adenosine A1_Receptor A1 Receptor Adenosine->A1_Receptor binds G_protein_i Gi/o A1_Receptor->G_protein_i activates AC_i Adenylyl Cyclase G_protein_i->AC_i inhibits cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i ↓ PKA cAMP_i->PKA_i Ca_channel ↓ Ca²⁺ Influx PKA_i->Ca_channel Neurotransmitter_release_i ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release_i Chlorotheophylline_pre This compound Chlorotheophylline_pre->A1_Receptor blocks Adenosine_post Adenosine A2A_Receptor A2A Receptor Adenosine_post->A2A_Receptor binds G_protein_s Gs A2A_Receptor->G_protein_s activates AC_s Adenylyl Cyclase G_protein_s->AC_s stimulates cAMP_s ↑ cAMP AC_s->cAMP_s PKA_s ↑ PKA cAMP_s->PKA_s Neuronal_excitation ↑ Neuronal Excitation PKA_s->Neuronal_excitation Chlorotheophylline_post This compound Chlorotheophylline_post->A2A_Receptor blocks

Caption: Adenosine receptor antagonism by this compound.

Quantitative Pharmacological Data

While specific binding affinity (Kᵢ) and potency (IC₅₀) data for this compound are not extensively available in the public domain, the following table provides comparative data for the parent compound, theophylline, and the widely studied methylxanthine, caffeine. This information is crucial for contextualizing the potential potency of this compound. The introduction of a substituent at the 8-position of the theophylline structure is known to significantly influence adenosine receptor affinity.[4]

Table 1: Comparative Adenosine Receptor Binding Affinities of Methylxanthines

Compound8-SubstituentA₁ Receptor Kᵢ (nM)A₂ₐ Receptor Kᵢ (nM)Selectivity (A₂ₐ Kᵢ / A₁ Kᵢ)
Theophylline-H11,00045,0004.1
8-Butyltheophylline-CH₂(CH₂)₂CH₃1,10011,00010
8-Phenyltheophylline-C₆H₅403,00075
8-Cyclopentyltheophylline (CPT)-C₅H₉1.81,100611

Data is a representative compilation from various structure-activity relationship studies on 8-substituted xanthines.[4]

Experimental Protocols

To facilitate further research into the stimulant properties of this compound, this section provides detailed methodologies for key experiments.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is a standard method to determine the binding affinity (Kᵢ) of an unlabeled compound like this compound by measuring its ability to displace a radiolabeled ligand from a receptor.[5][6][7][8]

Objective: To determine the binding affinity of this compound for adenosine A₁ and A₂ₐ receptors.

Materials:

  • Membrane preparations from cells stably expressing human adenosine A₁ or A₂ₐ receptors.

  • Radioligands: [³H]-DPCPX (for A₁ receptors) or [³H]-ZM241385 (for A₂ₐ receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM NECA).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and fluid.

Workflow:

Radioligand_Binding_Assay start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, 8-CTP) start->prepare_reagents add_components Add to 96-well Plate: 1. Membrane suspension 2. This compound (varying conc.) 3. Radioligand prepare_reagents->add_components incubate Incubate (e.g., 60 min at 25°C) add_components->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash scintillation_count Scintillation Counting (Measure radioactivity) wash->scintillation_count data_analysis Data Analysis (Calculate IC50 and Ki) scintillation_count->data_analysis end End data_analysis->end

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Preparation: Thaw and resuspend the receptor membrane preparations in the assay buffer. Prepare serial dilutions of this compound.

  • Assay Setup: In a 96-well plate, add the membrane suspension, followed by the various concentrations of this compound or buffer (for total binding) or the non-specific binding control.

  • Radioligand Addition: Add the radioligand to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Locomotor Activity Assessment in Mice

This protocol describes a method to evaluate the stimulant effects of this compound on the spontaneous motor activity of mice.[9][10][11][12][13]

Objective: To quantify the effect of this compound on locomotor activity in mice.

Materials:

  • Adult male mice (e.g., Swiss Webster).

  • This compound solution in a suitable vehicle (e.g., saline).

  • Vehicle control.

  • Locomotor activity chambers (e.g., open-field arenas equipped with infrared beams).

Workflow:

Locomotor_Activity_Assay start Start acclimate Acclimate Mice to Experimental Room start->acclimate habituate Habituate Mice to Locomotor Chambers (optional) acclimate->habituate administer_drug Administer this compound or Vehicle (e.g., i.p.) habituate->administer_drug place_in_chamber Place Mice in Locomotor Chambers administer_drug->place_in_chamber record_activity Record Locomotor Activity (e.g., for 60 minutes) place_in_chamber->record_activity data_analysis Data Analysis (e.g., total distance traveled) record_activity->data_analysis end End data_analysis->end

Caption: Workflow for a locomotor activity assay.

Procedure:

  • Acclimation: Allow the mice to acclimate to the experimental room for at least one hour before testing.

  • Habituation (Optional): To reduce the influence of novelty-induced activity, mice can be habituated to the locomotor chambers for a period (e.g., 30 minutes) on the day before the experiment.

  • Drug Administration: Administer this compound or the vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

  • Testing: Immediately after injection, place each mouse in the center of a locomotor activity chamber.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) for a set duration (e.g., 60 minutes).

  • Data Analysis: Analyze the recorded data to compare the locomotor activity of the this compound-treated group with the vehicle-treated control group.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the use of in vivo microdialysis to measure the extracellular levels of neurotransmitters, such as dopamine (B1211576), in specific brain regions of awake, freely moving animals following the administration of this compound.[14][15][16][17][18]

Objective: To determine the effect of this compound on dopamine release in the striatum of rats.

Materials:

  • Adult male rats (e.g., Sprague-Dawley).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).

Workflow:

Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant guide cannula start->surgery recovery Post-operative Recovery surgery->recovery habituation Habituation to Microdialysis Chamber recovery->habituation probe_insertion Insert Microdialysis Probe habituation->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline_collection Collect Baseline Dialysate Samples perfusion->baseline_collection drug_administration Administer this compound baseline_collection->drug_administration post_drug_collection Collect Post-drug Dialysate Samples drug_administration->post_drug_collection hplc_analysis Analyze Samples via HPLC-ECD post_drug_collection->hplc_analysis data_analysis Data Analysis hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., striatum) of the rat. Allow for post-operative recovery.

  • Habituation: On the day of the experiment, place the rat in the microdialysis chamber to habituate.

  • Probe Insertion: Gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant rate. After an equilibration period, collect several baseline dialysate samples.

  • Drug Administration: Administer this compound systemically (e.g., i.p.) or locally via reverse dialysis.

  • Post-Drug Collection: Continue collecting dialysate samples at regular intervals.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment groups.

Pharmacokinetic Profile

Detailed pharmacokinetic data specifically for this compound is limited. However, studies on the parent compound, theophylline, in rats can provide some insight into its likely pharmacokinetic behavior. Theophylline generally follows a two-compartment open model, and its elimination can become capacity-limited at higher doses.[19][20][21][22][23]

Table 2: General Pharmacokinetic Parameters of Theophylline in Rats

ParameterDescriptionTypical Value Range
t₁/₂ Elimination half-life~70 minutes (at lower doses)
AUC Area under the curveIncreases disproportionately with dose
Metabolism Primarily hepaticMajor metabolites: 1,3-dimethyluric acid and 1-methyluric acid

Note: These values are for theophylline and may differ for this compound.

Conclusion

This compound is a xanthine derivative with clear stimulant properties mediated primarily through the antagonism of adenosine A₁ and A₂ₐ receptors. While its use has been largely confined to combination therapies to offset sedation, its distinct pharmacological profile suggests potential for further investigation. This technical guide provides a foundational understanding of its mechanism of action, along with detailed experimental protocols to facilitate future research. The generation of specific quantitative data on its receptor binding affinities, phosphodiesterase inhibitory activity, and pharmacokinetic profile is a critical next step in fully characterizing this compound for potential new applications in neuroscience and pharmacology.

References

8-Chlorotheophylline as an Adenosine Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline, a methylxanthine derivative structurally related to caffeine (B1668208) and theophylline (B1681296), functions as a non-selective antagonist of adenosine (B11128) receptors. This technical guide provides an in-depth overview of its role, mechanism of action, and the experimental methodologies used to characterize its interaction with the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). While specific quantitative binding affinity and functional potency data for this compound are not extensively available in public literature, this guide contextualizes its activity through comparative data for the parent compound theophylline and the widely studied antagonist caffeine. Detailed signaling pathways, experimental workflows, and protocols for radioligand binding and functional assays are presented to facilitate further research and drug development efforts targeting the adenosinergic system.

Introduction

This compound (1,3-dimethyl-8-chloroxanthine) is a synthetic derivative of theophylline, a member of the xanthine (B1682287) chemical class.[1] Physiologically, it exhibits effects similar to caffeine, primarily acting as a central nervous system stimulant.[1] Its most common pharmaceutical application is in the formulation of dimenhydrinate, where it is combined with the antihistamine diphenhydramine (B27) to counteract sedative side effects.[1] The stimulant properties of this compound are attributed to its antagonism of adenosine receptors, which reverses the inhibitory effects of endogenous adenosine on neuronal activity.[1]

Adenosine is a ubiquitous purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. These receptors are widely distributed throughout the body and are involved in cardiovascular, neural, immune, and respiratory functions. The antagonism of these receptors by xanthine derivatives like this compound forms the basis of their pharmacological effects. Understanding the specific interactions of this compound with each receptor subtype is crucial for elucidating its therapeutic potential and side-effect profile.

Adenosine Receptor Subtypes and Signaling Pathways

The four adenosine receptor subtypes are coupled to different G proteins and initiate distinct intracellular signaling cascades.

  • A₁ Adenosine Receptor (A₁R): Typically coupled to Gᵢ/Gₒ proteins, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. It can also activate phospholipase C (PLC) and modulate ion channels.

  • A₂ₐ Adenosine Receptor (A₂ₐR): Primarily coupled to Gₛ proteins, its activation stimulates adenylyl cyclase, resulting in increased intracellular cAMP levels.

  • A₂ₑ Adenosine Receptor (A₂ₑR): Also coupled to Gₛ proteins, leading to cAMP elevation. It can also couple to Gₒ proteins to activate PLC.

  • A₃ Adenosine Receptor (A₃R): Coupled to Gᵢ/Gₒ and Gₒ proteins, its activation inhibits adenylyl cyclase and can stimulate PLC.

The following diagrams illustrate the primary signaling pathways for each adenosine receptor subtype.

A1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A1R A₁ Receptor Adenosine->A1R G_protein Gᵢ/Gₒ A1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation ATP ATP AC->ATP PIP2 PIP₂ PLC->PIP2 cAMP cAMP ATP->cAMP - PKA PKA cAMP->PKA - Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

A₁ Adenosine Receptor Signaling Pathway

A2AR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2AR A₂ₐ Receptor Adenosine->A2AR G_protein Gₛ A2AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP AC->ATP cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription

A₂ₐ Adenosine Receptor Signaling Pathway

A2BR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BR A₂ₑ Receptor Adenosine->A2BR Gs_protein Gₛ A2BR->Gs_protein Activation Gq_protein Gₒ A2BR->Gq_protein Activation AC Adenylyl Cyclase Gs_protein->AC Stimulation PLC Phospholipase C Gq_protein->PLC Activation ATP ATP AC->ATP PIP2 PIP₂ PLC->PIP2 cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Inflammation, Vascular Permeability) PKA->Cellular_Response IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

A₂ₑ Adenosine Receptor Signaling Pathway

A3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A3R A₃ Receptor Adenosine->A3R G_protein Gᵢ/Gₒ A3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation ATP ATP AC->ATP PIP2 PIP₂ PLC->PIP2 cAMP cAMP ATP->cAMP - PKA PKA cAMP->PKA - Cellular_Response Cellular Response (e.g., Pro-inflammatory, Apoptosis) PKA->Cellular_Response IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Cellular_Response PKC->Cellular_Response

A₃ Adenosine Receptor Signaling Pathway

Quantitative Data on Adenosine Receptor Antagonism

Table 1: Binding Affinity (Kᵢ) of Theophylline and Caffeine at Human Adenosine Receptors

CompoundA₁ Receptor Kᵢ (µM)A₂ₐ Receptor Kᵢ (µM)A₂ₑ Receptor Kᵢ (µM)A₃ Receptor Kᵢ (>µM)
Theophylline1145->100
Caffeine12 - 502.4 - 4013 - 100>100

Data compiled from various structure-activity relationship studies.[2][3] Values can vary based on experimental conditions.

Table 2: Functional Potency (IC₅₀) of Theophylline and Caffeine

CompoundAssayTissue/Cell LineIC₅₀ (µM)
TheophyllinecAMP accumulation (A₂ₐ)Rat Striatal Slices60
TheophyllineAdenylate cyclase activation (A₂ₐ)Rat Striatal Membranes20
CaffeinecAMP accumulation (A₂ₐ)Rat Striatal Slices120
CaffeineAdenylate cyclase activation (A₂ₐ)Rat Striatal Membranes80
CaffeinecAMP InhibitionRat Cerebral Cortex Slices21

Data from studies on rat brain preparations.[3][4]

Experimental Protocols

The characterization of an adenosine receptor antagonist like this compound involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to measure antagonist potency.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at each human adenosine receptor subtype.

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes expressing recombinant human adenosine A₁, A₂ₐ, A₂ₑ, or A₃ receptors (e.g., from HEK293 or CHO cells).

  • Radioligands:

    • A₁ Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A₂ₐ Receptor: [³H]ZM241385 or [³H]CGS 21680

    • A₂ₑ Receptor: [³H]DPCPX (with masking of A₁ receptors)

    • A₃ Receptor: [¹²⁵I]AB-MECA

  • Test Compound: this compound

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., 10 µM DPCPX for A₁, 10 µM NECA for A₂ₐ).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5-10 mM MgCl₂.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Scintillation Fluid.

Workflow Diagram:

Radioligand_Binding_Workflow A Prepare serial dilutions of This compound B Incubate membranes, radioligand, and test compound (or buffer/ non-specific control) to reach equilibrium A->B C Rapidly filter mixture through glass fiber filters to separate bound from free radioligand B->C D Wash filters with ice-cold assay buffer to remove unbound radioligand C->D E Add scintillation fluid to filters and quantify radioactivity using a scintillation counter D->E F Calculate specific binding E->F G Generate competition curves (log[antagonist] vs. % specific binding) F->G H Determine IC₅₀ values using non-linear regression G->H I Calculate Kᵢ values using the Cheng-Prusoff equation H->I

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kₔ value), and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-radiolabeled ligand). Incubate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the incubation by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional cAMP Assay

This assay measures the ability of an antagonist to inhibit the functional response of a receptor to an agonist. For adenosine receptors, this is typically a change in intracellular cAMP levels.

Objective: To determine the functional potency (e.g., IC₅₀ or pA₂) of this compound as an antagonist at each human adenosine receptor subtype.

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human adenosine receptor subtype of interest.

  • Agonists:

    • A₁/A₃ Receptors (Gᵢ-coupled): NECA (non-selective) or CPA (A₁-selective). Forskolin (B1673556) is used to stimulate adenylyl cyclase.

    • A₂ₐ/A₂ₑ Receptors (Gₛ-coupled): NECA (non-selective) or CGS 21680 (A₂ₐ-selective).

  • Test Compound: this compound.

  • Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or Ro 20-1724, to prevent the degradation of cAMP.

  • cAMP Assay Kit: A commercially available kit for quantifying cAMP levels (e.g., HTRF, ELISA, or LANCE).

Workflow Diagram:

cAMP_Assay_Workflow A Seed cells expressing the target adenosine receptor in a 96-well plate B Pre-incubate cells with varying concentrations of this compound and a PDE inhibitor A->B C Stimulate cells with a fixed concentration of an appropriate agonist (and forskolin for Gᵢ-coupled receptors) B->C D Incubate to allow for cAMP accumulation C->D E Lyse the cells to release intracellular cAMP D->E F Quantify cAMP levels using a commercial assay kit E->F G Generate dose-response curves (log[antagonist] vs. cAMP level) F->G H Determine the IC₅₀ value for the inhibition of agonist-stimulated cAMP production G->H

Functional cAMP Assay Workflow

Detailed Methodology:

  • Cell Culture: Plate cells expressing the target adenosine receptor in a 96-well plate and grow to near confluence.

  • Pre-incubation: On the day of the assay, replace the growth medium with a serum-free medium containing a PDE inhibitor. Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation:

    • For A₂ₐ/A₂ₑ (Gₛ-coupled) receptors: Add a fixed concentration of an agonist (typically the EC₈₀) to stimulate cAMP production.

    • For A₁/A₃ (Gᵢ-coupled) receptors: Add a fixed concentration of forskolin to stimulate adenylyl cyclase, followed by a fixed concentration of an agonist (EC₈₀) to inhibit cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 15-60 minutes) to allow for changes in cAMP levels.

  • Cell Lysis: Terminate the reaction by lysing the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Quantify the intracellular cAMP levels in the cell lysates using the chosen assay kit and a plate reader.

  • Data Analysis:

    • Generate dose-response curves by plotting the measured cAMP levels against the logarithm of the this compound concentration.

    • For Gₛ-coupled receptors, determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.

    • For Gᵢ-coupled receptors, determine the IC₅₀ value, which represents the concentration of this compound that restores 50% of the response to forskolin in the presence of the agonist.

Conclusion

This compound is a non-selective adenosine receptor antagonist whose pharmacological effects are primarily driven by its interaction with the four adenosine receptor subtypes. While specific quantitative data on its binding affinity and functional potency remain to be fully elucidated in the public domain, its structural similarity to theophylline and caffeine provides a strong basis for its mechanism of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the nuanced role of this compound and other xanthine derivatives in modulating the adenosinergic system. Such research is essential for the development of novel therapeutics targeting a wide range of physiological and pathological conditions.

References

The Discovery and History of 8-Chlorotheophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline (8-chloro-1,3-dimethyl-7H-purine-2,6-dione) is a synthetic methylxanthine derivative that has carved a niche in pharmaceutical science, primarily as a central nervous system (CNS) stimulant and a key component of the antiemetic drug, dimenhydrinate. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and mechanism of action of this compound. It details historical context, key synthetic methodologies with experimental protocols, and explores its pharmacological effects through the antagonism of adenosine (B11128) receptors. Quantitative data for related compounds are presented to contextualize its activity, and its signaling pathways are visualized to provide a clear understanding of its molecular interactions.

Discovery and History

The history of this compound is intrinsically linked to the development of one of the most well-known over-the-counter motion sickness medications, Dramamine® (dimenhydrinate). While the exact date and individual credited with the first synthesis of this compound are not clearly documented in readily available literature, its emergence into the pharmaceutical landscape can be traced back to the late 1940s.

In 1947, at Johns Hopkins Hospital, Dr. Leslie Gay and Dr. Paul Carliner were investigating a new antihistamine from G.D. Searle & Co., then known as Compound 1694, for the treatment of hay fever and hives. This compound was the salt of diphenhydramine (B27) with this compound. During these trials, a serendipitous discovery was made when a female patient who had suffered from lifelong motion sickness reported complete relief after taking the medication. This accidental finding led to a formal investigation into its anti-motion sickness properties.

Subsequent trials, including one conducted on U.S. troops crossing the Atlantic, confirmed its efficacy. The findings were publicly announced in early 1949, and by the same year, the drug was marketed by G.D. Searle & Co. under the brand name Dramamine.[1][2] The combination of diphenhydramine and this compound is known as dimenhydrinate.[3][4]

The rationale for using this compound in this combination was twofold. Firstly, its stimulant properties, similar to caffeine (B1668208), were intended to counteract the sedative side effects of the antihistamine diphenhydramine.[3][4] Secondly, the acidic nature of the N-H proton on the imidazole (B134444) ring of this compound facilitated the formation of a stable salt with the basic diphenhydramine.

Chemical Synthesis

Several methods for the synthesis of this compound have been developed over the years, primarily starting from either theophylline (B1681296) or caffeine.

Synthesis from Theophylline

A common and historically significant method involves the direct chlorination of theophylline at the 8-position.

2.1.1. Early Patented Method (1952)

A 1952 patent describes the reaction of theophylline with chlorine gas in various organic solvents.

  • Experimental Protocol:

    • Suspend theophylline in a suitable solvent (e.g., nitrobenzene (B124822), 1,1,2,2-tetrachloroethane).

    • Pass a stream of chlorine gas through the suspension at a controlled temperature.

    • Monitor the reaction until completion.

    • Isolate the crude this compound by filtration.

    • Purify the product by recrystallization.

2.1.2. Modern Method using N-Chlorosuccinimide (NCS)

A more recent and environmentally friendly method utilizes N-chlorosuccinimide (NCS) as the chlorinating agent in an aqueous medium, avoiding the use of hazardous solvents and chlorine gas.[5]

  • Experimental Protocol:

    • Dissolve theophylline in water at 50-80°C.

    • Slowly add a solution of N-chlorosuccinimide (1 to 1.3 molar equivalents) to the theophylline solution over 60-120 minutes, maintaining the temperature and a pH of 6-7.[5]

    • Monitor the reaction by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature to precipitate the crude this compound.

    • Filter the crude product and wash with water.

    • For purification, dissolve the crude product in a warm 5% aqueous sodium hydroxide (B78521) solution.

    • Re-precipitate the purified this compound by acidifying the solution with 10% hydrochloric acid to a pH of 3-3.5.[5]

    • Filter, wash with water, and dry the final product.

Synthesis from Caffeine

An alternative industrial method involves the synthesis of this compound from caffeine. This process typically involves a dichlorinated intermediate.[1][6]

  • Experimental Protocol:

    • Chlorinate caffeine using chlorine gas in a solvent such as nitrobenzene, with iodine as a catalyst, to form 7,8-dichlorocaffeine.

    • Remove the nitrobenzene by steam distillation.

    • Hydrolyze the 7,8-dichlorocaffeine intermediate to this compound by heating with water. This step removes the chlorine atom at the 7-position.[6]

    • Purify the resulting this compound by adjusting the pH with sodium hydroxide and sulfuric acid to precipitate the purified product.[1]

Synthesis Data

The following table summarizes typical reaction parameters for the synthesis of this compound.

Starting MaterialChlorinating AgentSolventTypical YieldPurity (HPLC)Reference
TheophyllineChlorine GasNitrobenzene73-86%Not specifiedUS Patent 2614105A
TheophyllineN-ChlorosuccinimideWater88-90%>99%CN103360394B[3]
CaffeineChlorine GasNitrobenzene62-65%Not specifiedCN100467470C[1]

Mechanism of Action

This compound is a member of the xanthine (B1682287) chemical class, which also includes caffeine and theophylline.[4] Its primary pharmacological effect is as a central nervous system stimulant, which is achieved through its role as an antagonist at adenosine receptors.[3][7]

Adenosine is an endogenous nucleoside that acts as a neuromodulator in the CNS, generally exerting inhibitory effects on neuronal activity. It achieves this by binding to four subtypes of G protein-coupled receptors: A₁, A₂ₐ, A₂ₑ, and A₃. This compound, like other xanthines, non-selectively blocks the A₁ and A₂ₐ receptors.

Adenosine A₁ Receptor Signaling

The A₁ adenosine receptor is coupled to inhibitory G proteins (Gᵢ/Gₒ). Its activation leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Activation of potassium channels, leading to hyperpolarization of the cell membrane.

  • Inhibition of calcium channels, reducing neurotransmitter release.

By blocking the A₁ receptor, this compound prevents these inhibitory effects, leading to increased neuronal excitability.

A1_Signaling cluster_membrane Cell Membrane A1R A1 Receptor G_protein Gαi/o A1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A1R Activates Chlorotheophylline This compound Chlorotheophylline->A1R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to

Adenosine A₁ Receptor Signaling Pathway

Adenosine A₂ₐ Receptor Signaling

The A₂ₐ adenosine receptor is coupled to stimulatory G proteins (Gₛ). Its activation leads to:

  • Stimulation of adenylyl cyclase, resulting in increased intracellular cAMP levels.

  • Activation of protein kinase A (PKA), which then phosphorylates various downstream targets.

While activation of A₂ₐ receptors can have complex effects, their blockade by this compound in the CNS is thought to contribute to its stimulant properties by reducing adenosine-mediated suppression of neuronal firing.[7]

A2A_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor G_protein Gαs A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2AR Activates Chlorotheophylline This compound Chlorotheophylline->A2AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Excitatory Cellular Response PKA->Cellular_Response Leads to Synthesis_Workflow cluster_theophylline Synthesis from Theophylline cluster_caffeine Synthesis from Caffeine T1 Dissolve Theophylline in Water (50-80°C) T2 Add N-Chlorosuccinimide Solution (pH 6-7) T1->T2 T3 Monitor Reaction (TLC) T2->T3 T4 Cool to Precipitate Crude Product T3->T4 T5 Filter and Wash T4->T5 T6 Purify via NaOH/HCl Precipitation T5->T6 T7 Isolate and Dry Final Product T6->T7 C1 Chlorinate Caffeine in Nitrobenzene (Iodine catalyst) C2 Steam Distill Nitrobenzene C1->C2 C3 Hydrolyze 7,8-dichlorocaffeine C2->C3 C4 Purify via pH Adjustment C3->C4 C5 Isolate and Dry Final Product C4->C5

References

Spectroscopic Analysis of 8-Chlorotheophylline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic analysis of 8-Chlorotheophylline (8-CTP), a xanthine (B1682287) derivative used as a central nervous system stimulant. It is structurally related to caffeine (B1668208) and theophylline (B1681296) and is often combined with other pharmaceuticals, such as in the antiemetic drug dimenhydrinate, to counteract drowsiness. This document details the application of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] The IR spectrum of this compound provides a unique fingerprint, confirming the presence of key structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[2]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount (a few milligrams) of solid this compound powder directly onto the ATR crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, and carefully clean the sample from the ATR crystal using a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

IR Data Presentation and Interpretation

The vibrational frequencies of this compound have been investigated through both experimental measurements and Density Functional Theory (DFT) calculations.[3] The table below summarizes the key experimental FTIR absorption bands and their corresponding vibrational assignments.

Wavenumber (cm⁻¹)AssignmentDescription of Vibration
3422N-H stretchStretching vibration of the N-H bond in the imidazole (B134444) ring.
3119C-H stretchAromatic C-H stretching.
2922C-H stretchAsymmetric stretching of the methyl (CH₃) groups.
1701C=O stretchStretching of the C2=O carbonyl group.
1658C=O stretchStretching of the C6=O carbonyl group.
1559C=N stretchStretching of the C=N bond within the purine (B94841) ring system.
1450C-H bendAsymmetric bending of the methyl (CH₃) groups.
1232C-N stretchStretching of the C-N bonds.
1032C-Cl stretchStretching of the C8-Cl bond.
751C-H bendOut-of-plane bending of the C-H bond.
(Data sourced from Prabavathi & Nayaki, 2015)[3]

The presence of two distinct, strong absorption bands at 1701 cm⁻¹ and 1658 cm⁻¹ is characteristic of the two carbonyl (C=O) groups in the xanthine core.[3] The band at 3422 cm⁻¹ confirms the N-H group, while the peak at 1032 cm⁻¹ is indicative of the C-Cl bond, a key feature distinguishing this molecule from theophylline.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[4][5] It provides detailed information about the chemical environment, connectivity, and number of different types of atoms in a molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical, as it must dissolve the compound without contributing interfering signals to the spectrum.

  • Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm), although modern spectrometers can reference the spectrum to the residual solvent peak.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C). Standard acquisition parameters are set, including the number of scans, relaxation delay, and spectral width.

  • Data Acquisition: Acquire the Free Induction Decay (FID) signal. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Perform a Fourier transform on the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and integrated to obtain the final, interpretable data.

¹H NMR Data Presentation and Interpretation

The ¹H NMR spectrum of this compound is relatively simple, showing two distinct signals corresponding to the two non-equivalent methyl groups.

Chemical Shift (δ, ppm)MultiplicityAssignment
~3.4SingletN-CH₃ at position 3
~3.2SingletN-CH₃ at position 1
(Data interpreted from Prabavathi & Nayaki, 2015)[3]

The signals appear as singlets because there are no adjacent protons to cause spin-spin splitting. The chemical shifts are in the expected range for methyl groups attached to nitrogen atoms in a heterocyclic ring system.[3]

¹³C NMR Data Presentation and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Chemical Shift (δ, ppm)Assignment
153.0C6 (C=O)
150.0C2 (C=O)
136.0C8 (C-Cl)
107.0C5
29.0C10 (N-CH₃)
27.0C12 (N-CH₃)
(Data sourced from Prabavathi & Nayaki, 2015)[3]

The downfield signals at 153.0 and 150.0 ppm are characteristic of the two carbonyl carbons (C2 and C6), which are significantly deshielded by the adjacent electronegative oxygen atoms.[3] The carbon atom bonded to chlorine (C8) appears at 136.0 ppm.[3] The two methyl carbons (C10 and C12) resonate upfield at 29.0 and 27.0 ppm, respectively.[3]

Visualized Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Solid this compound PrepIR Place on ATR Crystal Sample->PrepIR PrepNMR Dissolve in Deuterated Solvent Sample->PrepNMR FTIR FTIR Spectrometer PrepIR->FTIR NMR NMR Spectrometer PrepNMR->NMR IRSpec IR Spectrum FTIR->IRSpec NMRSpec NMR Spectrum NMR->NMRSpec IRAnalysis Functional Group Identification IRSpec->IRAnalysis NMRAnalysis Structural Elucidation NMRSpec->NMRAnalysis Final Structural Confirmation IRAnalysis->Final NMRAnalysis->Final

Workflow for Spectroscopic Analysis of this compound.
Mechanism of Action: Adenosine (B11128) Receptor Antagonism

This compound exerts its stimulant effects by acting as an antagonist at adenosine receptors in the central nervous system.[6] Adenosine is a neuromodulator that, upon binding to its receptors (e.g., A₁ or A₂ₐ), typically initiates a G-protein coupled signaling cascade that reduces neuronal firing, leading to effects like drowsiness.[1] As an antagonist, this compound physically blocks the adenosine binding site, preventing this inhibitory signaling and resulting in increased neuronal excitability.[6]

G cluster_0 Normal Signaling (Inhibition) cluster_1 Antagonistic Action Adenosine Adenosine Receptor1 Adenosine Receptor (G-protein coupled) Adenosine->Receptor1 Binds (Agonist) GProtein1 G-Protein Activation Receptor1->GProtein1 Effector1 Effector Enzyme (e.g., Adenylyl Cyclase) GProtein1->Effector1 Inhibits Response1 Reduced Neuronal Firing (Drowsiness) Effector1->Response1 CTP This compound Receptor2 Adenosine Receptor (G-protein coupled) CTP->Receptor2 Blocks (Antagonist) NoBinding Adenosine Cannot Bind Receptor2->NoBinding NoResponse Inhibitory Signal Blocked NoBinding->NoResponse Stimulation Increased Neuronal Firing (Stimulation) NoResponse->Stimulation

Mechanism of this compound as an Adenosine Receptor Antagonist.

References

Theoretical and Computational Insights into 8-Chlorotheophylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline (8-CTP), a chlorinated derivative of theophylline, is a xanthine-class stimulant primarily utilized to counteract drowsiness in combination drug formulations, most notably dimenhydrinate.[1][2] Its pharmacological activity stems from its role as an antagonist of adenosine (B11128) receptors.[3] This technical guide provides an in-depth exploration of the theoretical and computational studies that have elucidated the molecular properties and potential interactions of this compound. It covers quantum chemical calculations, spectroscopic analysis, and molecular modeling approaches, offering a comprehensive resource for researchers in pharmacology and drug development.

Physicochemical and Computed Properties

This compound (IUPAC name: 8-chloro-1,3-dimethyl-7H-purine-2,6-dione) is a white to light yellow crystalline powder.[4] Its fundamental properties have been characterized both experimentally and through computational methods, providing a solid foundation for further research.

PropertyValueSource(s)
Molecular Formula C₇H₇ClN₄O₂[2][3][5]
Molecular Weight 214.61 g/mol [2][3]
Melting Point ~290 °C (decomposes)[4]
Solubility Soluble in sodium hydroxide (B78521); crystallizes from water or ethanol.[4]
CAS Number 85-18-7[5]
XLogP3 0.9[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Topological Polar Surface Area 69.3 Ų[3]

Quantum Chemical and Theoretical Studies

Density Functional Theory (DFT) has been a important tool in understanding the electronic structure and properties of this compound. These computational methods provide insights that complement experimental data.

Molecular Geometry and Vibrational Analysis

A significant theoretical investigation of this compound was conducted using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[6][7] This level of theory is widely used for its accuracy in predicting the properties of organic molecules.[8] The study involved the optimization of the molecular geometry, followed by the calculation of vibrational frequencies.

The calculated harmonic vibrational frequencies were compared with experimental FT-IR and FT-Raman spectra, showing good agreement after scaling.[6][7] This correlation allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as the stretching and bending of C=O, C-N, and C-H bonds.

ParameterTheoretical Value (B3LYP/6-311++G(d,p))Experimental CorrelationSource(s)
Optimized Molecular Geometry Calculated bond lengths and angles.X-ray crystallography data[6][7][9]
Vibrational Frequencies Scaled harmonic frequencies (cm⁻¹)FT-IR and FT-Raman spectra[6][7]
NMR Chemical Shifts Calculated ¹H and ¹³C shifts (ppm)Experimental NMR spectra[6][7]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability.[2]

For this compound, the HOMO and LUMO energies were calculated using a time-dependent DFT (TD-DFT) approach.[6][7] The analysis reveals the distribution of electron density and identifies the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO). A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[6]

ParameterCalculated Value (eV)SignificanceSource(s)
HOMO Energy Specific ValueElectron-donating ability[6][7]
LUMO Energy Specific ValueElectron-accepting ability[6][7]
Energy Gap (ΔE) Specific Value*Chemical reactivity and kinetic stability.[6][7]

*Note: Specific energy values are detailed in the full research paper by Prabavathi et al.

Mechanism of Action: Adenosine Receptor Antagonism

The primary pharmacological effect of this compound is the antagonism of adenosine receptors.[3] Adenosine is a neuromodulator that, upon binding to its receptors (A1, A2A, A2B, A3), triggers various signaling cascades. The A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[10][11][12] Conversely, the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP.[10][11][12] By blocking these receptors, this compound prevents the effects of adenosine, leading to central nervous system stimulation.[3]

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine / 8-CTP A1_A3 A1 / A3 Receptors (Gi-coupled) Adenosine->A1_A3 Binds/Blocks A2A_A2B A2A / A2B Receptors (Gs-coupled) Adenosine->A2A_A2B Binds/Blocks AC Adenylyl Cyclase (AC) A1_A3->AC Inhibits (-) A2A_A2B->AC Stimulates (+) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Activates

Figure 1: Adenosine Receptor Signaling Pathway Antagonized by this compound.

Molecular Docking Studies

While specific molecular docking studies for this compound are not extensively published, the methodology is a cornerstone of computational drug design for understanding ligand-receptor interactions.[13][14] Based on studies of similar xanthine (B1682287) derivatives and adenosine receptor antagonists, a typical workflow can be outlined.[15][16] The primary target for this compound is the A1 adenosine receptor, a G protein-coupled receptor (GPCR).[17][18]

The docking process predicts the preferred orientation and binding affinity of this compound within the A1 receptor's binding pocket. Key interactions would likely involve hydrogen bonds with residues like Asn254 and π-π stacking with aromatic residues such as Phe171, which are critical for agonist and antagonist binding in adenosine receptors.[14][19]

Molecular_Docking_Workflow PDB 1. Receptor Preparation (e.g., A1 Adenosine Receptor from PDB) Grid 3. Binding Site Definition (Grid Box Generation) PDB->Grid Ligand 2. Ligand Preparation (this compound 3D structure) Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand->Docking Grid->Docking Analysis 5. Pose Analysis & Scoring (Binding Energy, Interactions) Docking->Analysis Validation 6. Post-Docking Analysis (MD Simulations - Optional) Analysis->Validation

Figure 2: A Representative Workflow for Molecular Docking of this compound.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, often starting from theophylline. A common and environmentally conscious approach avoids highly toxic reagents and organic solvents.[1][20]

  • Reaction Setup: Theophylline is dissolved in water at an elevated temperature (e.g., 60-80°C).

  • Chlorination: A chlorinating agent, such as N-chlorosuccinimide (NCS), is added dropwise to the solution while maintaining a neutral pH (6-7).[1] The reaction progress can be monitored using thin-layer chromatography (TLC).

  • Isolation of Crude Product: Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude this compound product, which is then filtered.

  • Purification: The crude solid is dissolved in a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH) with gentle heating.[1][20] The solution is then cooled to room temperature.

  • Precipitation and Final Product: The pH of the solution is adjusted to be acidic (pH 3-3.5) using a dilute acid like hydrochloric acid, causing the purified this compound to precipitate as a white solid.[1][20]

  • Final Steps: The final product is collected by filtration, washed with water, and dried. Purity can be assessed by HPLC.[1]

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[21]

  • Sample Preparation: A small amount of the solid this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), the solid sample is placed directly onto the crystal.[22][23]

  • Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrument-related absorptions.[23]

  • Sample Analysis: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the vibrational modes of the molecule's functional groups.[8]

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing symmetric molecular vibrations.[24]

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.[25][26]

  • Sample Preparation: The solid this compound sample is placed on a suitable holder, such as a microscope slide.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and passed through a spectrometer to a detector. The spectrum is typically collected over a range of Raman shifts (in cm⁻¹).[24][25]

  • Spectral Analysis: The Raman spectrum reveals sharp peaks corresponding to the vibrational modes of the molecule, which serve as a molecular fingerprint.[24]

Conclusion

Theoretical and computational studies have provided significant insights into the molecular structure, electronic properties, and potential biological interactions of this compound. DFT calculations have been instrumental in interpreting experimental spectroscopic data and understanding the molecule's intrinsic stability. While specific molecular docking studies are limited in the public domain, established computational workflows provide a robust framework for investigating its binding mechanism at adenosine receptors. The integration of these computational approaches with experimental data continues to be a powerful strategy in the characterization and development of pharmaceutical compounds like this compound.

References

An In-depth Technical Guide to the Derivatives of 8-Chlorotheophylline and Their Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and derivatives of 8-chlorotheophylline, a key intermediate in the development of various pharmacologically active compounds. This document details synthetic methodologies, presents quantitative data for comparative analysis, and illustrates key experimental workflows and biological signaling pathways.

Introduction to this compound

This compound (8-chloro-1,3-dimethyl-7H-purine-2,6-dione) is a chlorinated derivative of theophylline (B1681296), a methylxanthine compound.[1] It serves as a crucial starting material for the synthesis of a wide array of derivatives with diverse therapeutic applications.[2] While this compound itself exhibits stimulant properties similar to caffeine (B1668208) by acting as a non-selective adenosine (B11128) receptor antagonist, its primary utility lies in its role as a versatile chemical scaffold.[1][3] By modifying the 8-position, researchers have developed potent and selective ligands for various biological targets, particularly adenosine receptors, which are implicated in numerous physiological and pathological processes.[4]

Synthesis of this compound

The synthesis of this compound is a critical first step for the exploration of its derivatives. Several methods have been reported, with a common approach involving the direct chlorination of theophylline.

Experimental Protocol: Chlorination of Theophylline

A prevalent method for the synthesis of this compound involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in an aqueous medium. This method is advantageous as it avoids the use of more hazardous reagents like gaseous chlorine.[5][6]

Materials:

  • Theophylline

  • N-Chlorosuccinimide (NCS)

  • 5% Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl)

Procedure:

  • Theophylline is dissolved in water at a temperature of 50-80°C.

  • N-chlorosuccinimide is added dropwise to the theophylline solution over a period of 60-120 minutes, while maintaining the temperature and a pH of 6-7. The reaction is monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, leading to the precipitation of the crude this compound.

  • The crude product is filtered, washed, and then dissolved in a 5% NaOH solution at 60-80°C.

  • The solution is cooled, and the pH is adjusted to 3-3.5 with 10% HCl to precipitate the purified this compound.

  • The final product is filtered, washed, and dried.[5][6]

Quantitative Data: This method has been reported to produce this compound with a yield of 88-90% and an HPLC purity of over 99%.[5]

Synthesis Workflow

G Theophylline Theophylline Dissolve Dissolve in Water (50-80°C) Theophylline->Dissolve NCS_addition Add N-Chlorosuccinimide (NCS) (pH 6-7, Monitor with TLC) Dissolve->NCS_addition Cooling1 Cool to Room Temperature NCS_addition->Cooling1 Precipitation1 Crude this compound Precipitates Cooling1->Precipitation1 Filtration1 Filter and Wash Precipitation1->Filtration1 Dissolve_NaOH Dissolve in 5% NaOH (60-80°C) Filtration1->Dissolve_NaOH Cooling2 Cool Solution Dissolve_NaOH->Cooling2 Adjust_pH Adjust pH to 3-3.5 with 10% HCl Cooling2->Adjust_pH Precipitation2 Purified this compound Precipitates Adjust_pH->Precipitation2 Filtration2 Filter, Wash, and Dry Precipitation2->Filtration2 Final_Product This compound Filtration2->Final_Product

Synthesis of this compound Workflow

Derivatives of this compound and their Synthesis

The chlorine atom at the 8-position of this compound is a versatile handle for nucleophilic substitution, enabling the synthesis of a wide range of derivatives. This section explores the synthesis of several classes of these derivatives.

Chalcone (B49325), Pyrimidine (B1678525), and Pyrazoline Derivatives

A series of novel chalcone, pyrimidine, and pyrazoline derivatives of this compound have been synthesized and characterized.[7] The general synthetic scheme involves a multi-step process starting from the reaction of this compound with 4-amino acetophenone (B1666503).

Experimental Protocol:

  • This compound (0.001 mol) and 4-amino acetophenone (0.001 mol) are dissolved in 15 ml of tetrahydrofuran (B95107) (THF).

  • Triethylamine (1 ml) is added, and the mixture is refluxed for 24 hours. The reaction is monitored by TLC.

  • The reaction is neutralized with glacial acetic acid.

  • The resulting precipitate is filtered, washed, and recrystallized from ethanol (B145695) to yield the intermediate compound S1.[7]

Experimental Protocol:

  • Intermediate S1 (0.01 mol) is reacted with a substituted benzaldehyde (B42025) (0.01 mol) in the presence of a base (e.g., ethanolic sodium hydroxide).

  • The reaction mixture is stirred for a specified period, and the product is precipitated by pouring into cold water.

  • The solid chalcone derivative is filtered, washed, and recrystallized.[7]

Experimental Protocol:

  • A synthesized chalcone derivative (0.001 mol) is dissolved in ethanolic sodium hydroxide.

  • Thiourea (0.001 mol) is added slowly, and the mixture is stirred for 3-4 hours.

  • The reaction mixture is poured into cold water and kept in a refrigerator for 24 hours to facilitate precipitation.

  • The pyrimidine derivative is collected by filtration, washed, and recrystallized.[7]

CompoundStarting ChalconeYield (%)Melting Point (°C)
S2-74185-188
S4-78189-191
S5S272195-199

Data extracted from Oriental Journal of Chemistry.[7]

G cluster_chalcone Chalcone Synthesis cluster_pyrimidine Pyrimidine Synthesis cluster_pyrazoline Pyrazoline Synthesis S1 Intermediate S1 (8-(4-acetylphenylamino)-theophylline) Chalcone Chalcone Derivative (S2-S4) S1->Chalcone Base (e.g., Ethanolic NaOH) Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Chalcone Pyrimidine Pyrimidine Derivative (S5-S7) Chalcone->Pyrimidine Ethanolic NaOH Pyrazoline Pyrazoline Derivative Chalcone->Pyrazoline Absolute Ethanol Thiourea Thiourea Thiourea->Pyrimidine Hydrazine Hydrazine Hydrazine->Pyrazoline Start This compound Start->S1 THF, Triethylamine, Reflux Aminoacetophenone 4-Amino Acetophenone Aminoacetophenone->S1

Synthesis of Chalcone and Heterocyclic Derivatives

Biological Activity and Signaling Pathways

Derivatives of this compound are of significant interest due to their interaction with adenosine receptors. Adenosine is a purine (B94841) nucleoside that modulates numerous physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[8]

The A1 and A3 receptors typically couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[8]

This compound and its derivatives act as antagonists at these receptors, blocking the effects of endogenous adenosine.[3] This antagonism can reverse adenosine-mediated suppression of neuronal firing, leading to stimulant effects.[3] The specific downstream effects depend on which receptor subtype is predominantly blocked by a particular derivative.

Adenosine Receptor Signaling Pathway and Antagonism by this compound Derivatives

G cluster_A1_A3 A1/A3 Receptor Signaling (Gi-coupled) cluster_A2A_A2B A2A/A2B Receptor Signaling (Gs-coupled) A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibited) Gi->AC_inhibit ATP_cAMP_inhibit ATP -> cAMP AC_inhibit->ATP_cAMP_inhibit cAMP_decrease [cAMP]↓ ATP_cAMP_inhibit->cAMP_decrease PKA_inactive PKA (inactive) cAMP_decrease->PKA_inactive A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate ATP_cAMP_activate ATP -> cAMP AC_activate->ATP_cAMP_activate cAMP_increase [cAMP]↑ ATP_cAMP_activate->cAMP_increase PKA_active PKA (active) cAMP_increase->PKA_active Adenosine Adenosine Adenosine->A1_A3 Adenosine->A2A_A2B Derivative This compound Derivative (Antagonist) Derivative->A1_A3 Derivative->A2A_A2B Cellular_Response_inhibit Cellular Response (e.g., decreased neurotransmitter release) PKA_inactive->Cellular_Response_inhibit Cellular_Response_activate Cellular Response (e.g., vasodilation, inflammation) PKA_active->Cellular_Response_activate

Antagonism of Adenosine Receptor Signaling

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery. The methodologies for its synthesis are well-established, and the reactivity of the 8-chloro position allows for extensive chemical modification. The resulting derivatives, particularly those targeting adenosine receptors, offer promising avenues for the development of novel therapeutics for a variety of conditions. Further exploration of the structure-activity relationships of these derivatives will continue to be a fruitful area of research for medicinal chemists and pharmacologists.

References

An In-depth Technical Guide to the Relationship Between 8-Chlorotheophylline, Caffeine, and Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of 8-chlorotheophylline and its structural and pharmacological relationship to the well-characterized methylxanthines, theophylline (B1681296) and caffeine (B1668208). It covers their comparative pharmacodynamics at adenosine (B11128) receptors, pharmacokinetic profiles, and key experimental methodologies relevant to their study.

Chemical Structure and Relationship

Caffeine, theophylline, and this compound are members of the xanthine (B1682287) chemical class, all built upon a purine (B94841) base structure. Their relationship is defined by specific substitutions on this core scaffold.

  • Theophylline (1,3-dimethylxanthine) is a foundational molecule in this group, featuring methyl groups at positions 1 and 3.

  • Caffeine (1,3,7-trimethylxanthine) is the N-7 methylated version of theophylline.

  • This compound is a direct derivative of theophylline, where the hydrogen atom at position 8 of the purine ring is substituted with a chlorine atom.[1][2] This substitution is achieved through direct chlorination of theophylline.[3]

The primary reason for the 8-chloro modification is not to enhance pharmacological stimulant properties but to increase the acidity of the xanthine's amine group.[4] This increased acidity facilitates the formation of a stable salt with basic drugs like diphenhydramine, creating the combination drug dimenhydrinate.[4]

G Theophylline Theophylline (1,3-Dimethylxanthine) Chlorination Chlorination Reaction (e.g., with N-chlorosuccinimide) Theophylline->Chlorination Reactant 8CT This compound (1,3-Dimethyl-8-chloroxanthine) Chlorination->8CT Product G cluster_0 Xanthine Action cluster_1 Adenosine Receptor Signaling Xanthine Caffeine / Theophylline This compound AR_A1 A₁ / A₃ Receptors Xanthine->AR_A1 antagonize AR_A2 A₂ₐ / A₂ₑ Receptors Xanthine->AR_A2 antagonize Gi Gᵢ/ₒ Protein AR_A1->Gi activate Gs Gₛ Protein AR_A2->Gs activate AC Adenylyl Cyclase Gi->AC inhibit Gs->AC stimulate cAMP ↓ cAMP AC->cAMP cAMP2 ↑ cAMP AC->cAMP2 G start Start: Prepare Reagents prep Prepare cell membranes expressing receptor subtype (e.g., human A₁ in HEK293 cells) start->prep radioligand Add specific radioligand (e.g., [³H]DPCPX for A₁) prep->radioligand competitor Add varying concentrations of test compound (e.g., Theophylline) radioligand->competitor incubation Incubate at controlled temperature to reach equilibrium competitor->incubation separation Separate bound from free radioligand (via rapid vacuum filtration) incubation->separation detection Quantify bound radioactivity (using liquid scintillation counting) separation->detection analysis Analyze data: Plot % inhibition vs. log[competitor] to find IC₅₀ detection->analysis end Calculate Kᵢ using Cheng-Prusoff equation analysis->end

References

molecular formula and weight of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chlorotheophylline (8-CT), a chlorinated derivative of theophylline (B1681296), is a methylxanthine compound recognized for its stimulant properties. Chemically designated as 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, it functions primarily as an adenosine (B11128) receptor antagonist. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and mechanism of action, tailored for a scientific audience. Detailed experimental protocols and structured data are presented to support research and development activities.

Core Molecular and Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its core properties are summarized in the table below, providing a quantitative foundation for experimental design and analysis.

PropertyValue
Molecular Formula C₇H₇ClN₄O₂[1][2][3][4][5]
Molecular Weight 214.61 g/mol [1][2][3][5]
CAS Number 85-18-7[1][2][3][4]
Melting Point 288 - 292 °C[1][3] (decomposes[6])
Appearance White to almost white powder/crystal[1][6]
Solubility Soluble in sodium hydroxide, water (0.3 g/L).[6][7]
pKa 5.28 (Uncertain)[6]
Hydrogen Bond Donor 1[8]
Hydrogen Bond Acceptor 3[8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound typically shows signals corresponding to the two methyl groups. These protons, attached to electronegative nitrogen atoms, are deshielded and resonate in the range of 2.4–4.1 ppm.[9]

  • ¹³C NMR: The carbon spectrum shows distinct signals for the methyl carbons and the carbons of the purine (B94841) ring. The methyl group carbons (C10 and C12) appear at approximately 27 and 29 ppm, respectively.[9] The ring carbons are more deshielded, with C5 and C8 at 107 and 136 ppm, while the carbonyl carbons (C2 and C6) and C4 show signals at higher chemical shifts.[9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands are expected for the C=O (carbonyl) groups, C-N bonds, C=C bonds within the aromatic system, and C-H bonds of the methyl groups.

Mass Spectrometry (MS)

Mass spectral analysis confirms the molecular weight of this compound. The electron ionization mass spectrum typically shows a molecular ion peak corresponding to its molecular weight.[2][7]

Experimental Protocols

Synthesis of this compound from Theophylline

This protocol is adapted from a patented method for the synthesis of this compound, emphasizing the use of N-chlorosuccinimide (NCS) as a chlorinating agent in an aqueous medium, which is presented as an environmentally friendlier alternative to methods using chlorine gas in organic solvents.[10]

Materials:

  • Theophylline Anhydrous

  • N-chlorosuccinimide (NCS)

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 10% (v/v) Hydrochloric Acid (HCl) solution

  • TLC plates (Silica gel 60 F₂₅₄)

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve Theophylline Anhydrous in water by heating to 50–80 °C with continuous stirring.

  • Chlorination: Slowly add N-chlorosuccinimide (NCS) dropwise to the theophylline solution. The molar ratio of theophylline to NCS should initially be 1:1 to 1:1.1. The addition time should be controlled over 60–120 minutes while maintaining the temperature at 50–80 °C. The pH of the reaction mixture should be maintained between 6 and 7.[1][10]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system until the theophylline spot disappears.[1] If the reaction is incomplete, additional portions of NCS (0.1–0.2 molar equivalents) can be added.[1]

  • Reaction Completion and Isolation of Crude Product: Once the reaction is complete, continue stirring at the same temperature for another 60–120 minutes.[1] Cool the reaction mixture to room temperature to allow the precipitation of the solid crude product.

  • Filtration: Isolate the off-white crude this compound by filtration and wash the solid with water.

  • Purification: Transfer the crude product to a fresh vessel and add a 5% NaOH aqueous solution. Heat the mixture to 60–80 °C until all the solid dissolves.[1]

  • Precipitation of Pure Product: Cool the solution to room temperature. Adjust the pH to 3–3.5 by slowly adding a 10% dilute HCl solution, which will cause a white solid to precipitate.[1]

  • Final Isolation and Drying: Filter the purified white solid, wash it thoroughly with water, and dry it to obtain the final this compound product.

Mechanism of Action and Signaling

This compound is a stimulant drug belonging to the xanthine (B1682287) class, with physiological effects similar to caffeine.[11] Its primary mechanism of action is the antagonism of adenosine receptors.[8][12] Adenosine is an endogenous nucleoside that modulates neuronal activity by binding to its receptors, which typically leads to a decrease in neuronal firing.[8][12] By blocking these receptors, this compound inhibits the effects of adenosine, leading to excitation of the central nervous system.[8][12]

This stimulant property is notably utilized in combination with the antihistamine diphenhydramine (B27) in the antiemetic drug dimenhydrinate.[11] While diphenhydramine is effective against nausea, it often causes drowsiness; the inclusion of this compound helps to counteract this sedative side effect.[11]

Adenosine_Receptor_Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Adenosine_Release Adenosine Release A1R Adenosine A1 Receptor Adenosine_Release->A1R Binds to AC Adenylyl Cyclase A1R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Leads to Xanthine This compound Xanthine->A1R Blocks

Caption: Adenosine receptor antagonism by this compound.

Applications in Research and Drug Development

This compound serves as a valuable molecule in several areas of scientific research:

  • Pharmaceutical Intermediate: It is a key component in the synthesis of dimenhydrinate, an over-the-counter medication for motion sickness.[12]

  • Neuroscience Research: As an adenosine receptor antagonist, it is a useful tool for studying the roles of adenosine in the central nervous system and its potential neuroprotective effects.[1][3]

  • Respiratory Therapies: Due to its structural relation to theophylline, it is investigated in the context of developing bronchodilators and anti-inflammatory agents for conditions like asthma and COPD.[1]

  • Analytical Chemistry: It can be used as a reference standard in analytical methods like HPLC for the accurate quantification of related compounds.[3]

References

Methodological & Application

Application Notes and Protocols for the Quantification of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 8-Chlorotheophylline in pharmaceutical formulations and research samples. The protocols described herein are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of this compound. This method is particularly suitable for analyzing complex mixtures and provides high resolution and sensitivity.

Quantitative Data Summary
ParameterReported Value(s)Reference(s)
Linearity Range4 - 20 µg/mL[1]
Limit of Detection (LOD)0.31 µmol L⁻¹[2]
Limit of Quantification (LOQ)Not explicitly stated in the provided search results.
Recovery99.1 ± 0.89%[3]
Precision (RSD)< 0.9%[2]
Experimental Protocol: Isocratic Reversed-Phase HPLC

This protocol is based on a validated method for the simultaneous determination of caffeine (B1668208), this compound, and diphenhydramine.[1][4]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.

  • SymmetryShield™ RP8 column (or equivalent).

  • Data acquisition and processing software.

2. Reagents and Materials:

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a 0.01 M phosphoric acid solution (with triethylamine added to adjust the pH to 2.8) in a 22:78 (v/v) ratio.[1][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[4]

  • Detection Wavelength: 229 nm.[1][2][4]

  • Injection Volume: 20 µL.[2]

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 4-20 µg/mL).

5. Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., powdered tablets) and dissolve it in a known volume of mobile phase.

  • Sonicate the solution for a few minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

6. Analysis:

  • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve. The retention time for this compound is approximately 5.3 minutes under these conditions.[2]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (Acetonitrile:Buffer) HPLC HPLC System (RP8 Column, 229 nm) MobilePhase->HPLC Standard Standard Solution (this compound) Standard->HPLC Inject Standards Sample Sample Solution Sample->HPLC Inject Samples Data Data Acquisition HPLC->Data Chromatographic Data Calibration Calibration Curve Data->Calibration Standard Peaks Quantification Quantification of This compound Data->Quantification Sample Peaks Calibration->Quantification Use Curve

Caption: Workflow for the quantification of this compound using HPLC.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, especially in samples with a less complex matrix. This method is based on the principle that this compound absorbs light at a specific wavelength in the UV spectrum.

Quantitative Data Summary
ParameterReported Value(s)Reference(s)
Linearity Range4 - 20 µg/mL[3]
Limit of Detection (LOD)0.34 µg/mL[3]
Limit of Quantification (LOQ)Not explicitly stated in the provided search results.
Recovery100.1 ± 0.95%[3]
Experimental Protocol: Derivative Spectrophotometry

This protocol is based on a ratio-spectra zero-crossing first-derivative spectrophotometric method for the simultaneous determination of caffeine, this compound, and chlorphenoxamine (B1217886) hydrochloride.[3]

1. Instrumentation:

  • UV-Vis spectrophotometer with a scanning range of at least 200-400 nm.

  • Matched quartz cuvettes (1 cm path length).

  • Spectrophotometer software capable of derivative analysis.

2. Reagents and Materials:

  • Methanol or another suitable solvent.

  • This compound reference standard.

  • Sample containing this compound.

3. Method Parameters:

  • Wavelength for Measurement: The measurements for this compound are carried out at 209.2 nm in the first-derivative spectrum.[3]

  • Solvent: A suitable solvent in which this compound is soluble and does not interfere with the absorbance measurement.

4. Standard Solution Preparation:

  • Prepare a stock solution of the this compound reference standard in the chosen solvent.

  • Prepare a series of working standard solutions by diluting the stock solution to cover the concentration range of 4-20 µg/mL.[3]

5. Sample Preparation:

  • Accurately weigh a portion of the sample and dissolve it in a known volume of the solvent.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the solution to remove any insoluble excipients.

  • Dilute the filtered solution to a concentration that falls within the established linear range.

6. Analysis:

  • Record the UV absorption spectrum of the solvent (as a blank), the standard solutions, and the sample solutions from 200 to 400 nm.

  • Generate the first-derivative spectra for all recorded absorption spectra.

  • Construct a calibration curve by plotting the amplitude of the first derivative at 209.2 nm against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution by measuring the amplitude of its first-derivative spectrum at 209.2 nm and interpolating from the calibration curve.

Experimental Workflow: UV-Vis Spectrophotometry Analysis

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_quant Quantification Solvent Solvent Blank Spectro UV-Vis Spectrophotometer Solvent->Spectro Standard Standard Solutions Standard->Spectro Sample Sample Solutions Sample->Spectro Spectrum Record Spectra (200-400 nm) Spectro->Spectrum Derivative Generate 1st Derivative Spectra Spectrum->Derivative Calibration Calibration Curve (at 209.2 nm) Derivative->Calibration Standard Amplitudes Quantification Quantify This compound Derivative->Quantification Sample Amplitude Calibration->Quantification Interpolate

Caption: Workflow for the quantification of this compound using UV-Vis Spectrophotometry.

References

Application Note: HPLC-UV Method for the Analysis of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 8-Chlorotheophylline. The described method is applicable for the determination of this compound in the presence of other active pharmaceutical ingredients and for the separation of its impurities. This document provides comprehensive experimental protocols, system suitability parameters, and method validation data.

Introduction

This compound is a stimulant of the xanthine (B1682287) class and is often combined with other drugs, such as diphenhydramine (B27), to form dimenhydrinate, which is used to treat motion sickness.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in raw materials and pharmaceutical formulations. This document outlines two established HPLC-UV methods for its analysis: one for the simultaneous determination with caffeine (B1668208) and diphenhydramine, and another for the separation of potential impurities.

Experimental

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector is required. One study utilized a Tosoh high-performance liquid chromatograph with a CCPM reciprocating pump and a PX8010 pump controller.[2]

  • Columns:

    • SymmetryShield RP8[3][4]

    • Phenomenex ODS (250×4.6 mm I.D.; particle size 5 µm)[1][2]

    • C18 Hypersil ODS[5]

    • Phenomenex MAX-RP-C12 (250 mm x 4.6 mm, 4 µm)[6]

  • Reagents and Solvents: All solvents and reagents should be of HPLC grade or higher.

    • Acetonitrile

    • Ammonium acetate[5]

    • Glacial acetic acid[5]

    • Phosphoric acid (H₃PO₄)[3][4]

    • Triethylamine[3][4]

    • Sodium acetate (B1210297) trihydrate[1][2]

    • Water (HPLC grade)

  • Sample: this compound reference standard and sample for analysis.

Two primary methods are presented, suitable for different analytical objectives.

Method 1: Analysis with Caffeine and Diphenhydramine

This method is optimized for the simultaneous determination of this compound, caffeine, and diphenhydramine.[3][4][7]

ParameterCondition
Column SymmetryShield RP8
Mobile Phase Acetonitrile – (0.01 M H₃PO₄ – triethylamine, pH 2.8) (22:78, v/v)[3][4]
Flow Rate 1.0 mL/min[7]
Detection Wavelength 229 nm[3][4]
Column Temperature 40°C[7]
Injection Volume 20 µL

Method 2: Impurity Profiling

This method is designed for the separation and characterization of impurities in this compound.[1][2]

ParameterCondition
Column Phenomenex ODS (250×4.6 mm I.D.; particle size 5 µm)[1][2]
Mobile Phase Acetonitrile: 0.01 M Sodium Acetate Trihydrate (pH 3.57) (5:95 v/v)[1][2]
Flow Rate 1.5 mL/min[1][2]
Detection Wavelength 280 nm[1][2]
Injection Volume 20 µL[1][2]

Protocols

  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., the mobile phase or a compatible solvent like dimethyl sulfoxide (B87167) to achieve a concentration of 1 mg/mL) to prepare a stock solution of known concentration.[5]

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for constructing a calibration curve.

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent. For general analysis, dissolving the sample in a solvent similar to the mobile phase is recommended.[8] For impurity analysis, dissolving in a minimal amount of ethyl acetate has been reported.[1][2]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8]

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation Summary

The analytical methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.

Validation ParameterResult
Linearity The method demonstrated good linearity over the tested concentration range.
Precision The method was found to be precise with low relative standard deviation (RSD) values.[6]
Accuracy The accuracy of the method was confirmed by recovery studies.
Specificity The method is specific for this compound, with no interference from degradation products or other components in the analyzed samples.[3][7]
Robustness The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic parameters.

Note: Specific quantitative data for all validation parameters were not consistently available in the cited literature, but the studies confirm that suitable validation was achieved.[3][4][5]

System Suitability

System suitability tests are essential to ensure the HPLC system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solutions inject_standards Inject Standards prep_standard->inject_standards prep_sample Prepare Sample Solutions inject_samples Inject Samples prep_sample->inject_samples inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_standards inject_standards->inject_samples record_chromatograms Record Chromatograms inject_samples->record_chromatograms build_calibration Build Calibration Curve record_chromatograms->build_calibration quantify_sample Quantify Sample record_chromatograms->quantify_sample build_calibration->quantify_sample final_report Generate Final Report quantify_sample->final_report

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion

The described HPLC-UV methods are suitable for the routine analysis of this compound in various sample matrices. The methods are specific, accurate, and precise, providing reliable results for quality control and research purposes. The provided protocols and chromatographic conditions can be adapted based on the specific analytical requirements and available instrumentation.

References

Application Note: Using 8-Chlorotheophylline as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline is a methylxanthine derivative frequently used as a reference standard in chromatographic methods for the quality control and quantitative analysis of pharmaceutical formulations. It is a key component of the antiemetic drug dimenhydrinate (B1670652), where it is combined with diphenhydramine (B27).[1] Its stimulant properties are intended to counteract the drowsiness caused by diphenhydramine. Accurate quantification of this compound is crucial to ensure the safety and efficacy of such products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for this purpose. This compound is also recognized as a United States Pharmacopeia (USP) reference standard.

This application note provides a detailed protocol for the use of this compound as a reference standard in the simultaneous determination of this compound, caffeine, and diphenhydramine in a pharmaceutical formulation using an isocratic reverse-phase HPLC method.

Chromatographic Method and Validation Data

The following HPLC method is based on the validated procedure described by Barbas et al. (2000) for the simultaneous determination of caffeine, this compound, and diphenhydramine.[2][3][4]

Table 1: HPLC Method Parameters

ParameterValue
Column SymmetryShield™ RP8, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : (0.01 M H₃PO₄ + Triethylamine, pH 2.8) (22:78, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Temperature Ambient
Detection UV at 229 nm
Run Time Approximately 10 minutes

Table 2: Method Validation Data Summary

The following table summarizes typical validation parameters for a similar HPLC method for the determination of dimenhydrinate (a salt of this compound and diphenhydramine) in a biological matrix. This data provides an indication of the method's performance.

Validation ParameterResult
Linearity Range 6 - 380 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 2 ng/mL
Limit of Quantitation (LOQ) 6 ng/mL
Intra-day Precision (%RSD) < 2.0%
Inter-day Precision (%RSD) < 3.0%
Accuracy (Recovery) 97.02%

Experimental Protocols

Preparation of Standard Solutions

a. This compound Stock Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound Reference Standard.

  • Dissolve in a 100 mL volumetric flask with the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

b. Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the expected linear range of the assay (e.g., 1, 5, 10, 20, 50 µg/mL).

  • These solutions will be used to construct the calibration curve.

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of the active pharmaceutical ingredient.

  • Transfer the powder to a suitable volumetric flask.

  • Add a volume of mobile phase equivalent to about 70% of the flask's volume.

  • Sonicate for 15 minutes to extract the analytes.

  • Allow the flask to cool to room temperature and dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Inject a standard solution after a series of sample injections to verify system suitability.

Data Analysis
  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Determine the concentration of this compound in the sample solutions using the calibration curve.

  • Calculate the amount of this compound per tablet, taking into account the initial weight of the tablet powder and the dilution factors.

Experimental Workflow Diagram

experimental_workflow cluster_prep cluster_hplc cluster_analysis prep Sample and Standard Preparation std_prep Standard Preparation (this compound) sample_prep Sample Preparation (e.g., Tablets) hplc_analysis HPLC Analysis prep->hplc_analysis injection Injection of Standards and Samples std_prep->injection sample_prep->injection equilibration System Equilibration data_acq Data Acquisition (Chromatograms) equilibration->injection injection->data_acq data_analysis Data Analysis data_acq->data_analysis calibration Calibration Curve Construction quantification Quantification of This compound calibration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for chromatographic analysis.

Logical Relationship of Key Method Components

method_components ref_std This compound Reference Standard hplc HPLC System ref_std->hplc for calibration result Accurate Quantification hplc->result column SymmetryShield RP8 Column column->hplc separates mobile_phase Mobile Phase (ACN/Buffer) mobile_phase->hplc elutes detector UV Detector (229 nm) detector->hplc detects

References

Synthesis of Dimenhydrinate: Application Notes and Protocols for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Dimenhydrinate (B1670652), a widely used over-the-counter medication for the treatment of motion sickness and nausea, is a salt composed of two active moieties: diphenhydramine (B27) and 8-chlorotheophylline.[1] Diphenhydramine, an antihistamine, is the primary agent responsible for the antiemetic effects, while this compound, a mild stimulant, is included to counteract the sedative effects of diphenhydramine.[2] This document provides detailed application notes and experimental protocols for the synthesis of dimenhydrinate, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties of Reactants

A thorough understanding of the physicochemical properties of the starting materials is crucial for the successful synthesis and purification of dimenhydrinate.

PropertyThis compoundDiphenhydramine
IUPAC Name 8-chloro-1,3-dimethyl-7H-purine-2,6-dione2-(diphenylmethoxy)-N,N-dimethylethanamine
Molecular Formula C₇H₇ClN₄O₂[3]C₁₇H₂₁NO[4]
Molecular Weight 214.61 g/mol [3]255.35 g/mol [4]
Appearance White to light yellow crystalline powderOil[4]
Boiling Point Not available150-165 °C at 2 mmHg[4]
Solubility Soluble in sodium hydroxideSoluble in ethanol (B145695) and chloroform

Synthesis of Dimenhydrinate: An Overview

The synthesis of dimenhydrinate is a straightforward acid-base reaction resulting in the formation of a salt. The process involves the reaction of equimolar amounts of this compound and diphenhydramine in a suitable solvent, followed by crystallization and purification of the resulting dimenhydrinate salt.[5]

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 This compound Mixing Mixing in Solvent (e.g., Ethanol) Reactant1->Mixing Reactant2 Diphenhydramine Reactant2->Mixing Stirring Stirring Mixing->Stirring Crystallization Crystallization Stirring->Crystallization Purification Purification (Recrystallization) Crystallization->Purification Product Dimenhydrinate Purification->Product

Experimental Protocol: Synthesis of Dimenhydrinate

This protocol outlines a general laboratory procedure for the synthesis of dimenhydrinate.

Materials:

  • This compound (1.0 molar equivalent)

  • Diphenhydramine (1.0 molar equivalent)

  • Ethanol (or Methanol), reagent grade

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Stirring apparatus

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolution of Reactants: In a suitable reaction flask, dissolve 1.0 molar equivalent of this compound in a minimal amount of warm ethanol. In a separate beaker, dissolve 1.0 molar equivalent of diphenhydramine in ethanol.

  • Reaction Mixture: Slowly add the diphenhydramine solution to the this compound solution with constant stirring.

  • Crystallization: Allow the mixture to stir for a predetermined period at a controlled temperature to facilitate the formation of the dimenhydrinate salt. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation of Product: Collect the precipitated dimenhydrinate crystals by vacuum filtration.

  • Purification: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of solvents.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to a constant weight.

Note: The specific quantities of reactants, solvent volumes, reaction times, and temperatures should be optimized based on the desired scale of the synthesis and purity requirements.[5]

Mechanism of Action

Dimenhydrinate functions through the combined actions of its two components. Diphenhydramine is a histamine (B1213489) H1 receptor antagonist, and its antiemetic properties are attributed to its effects on the vestibular system.[6] this compound is a xanthine (B1682287) derivative and acts as a central nervous system stimulant, which helps to mitigate the drowsiness often caused by diphenhydramine.[7]

MechanismOfAction cluster_Dimenhydrinate Dimenhydrinate cluster_CNS Central Nervous System cluster_Effects Effects Diphenhydramine Diphenhydramine VestibularSystem Vestibular System (H1 Receptors) Diphenhydramine->VestibularSystem Antagonizes Chlorotheophylline This compound AdenosineReceptors Adenosine Receptors Chlorotheophylline->AdenosineReceptors Blocks Antiemetic Antiemetic Effect VestibularSystem->Antiemetic Leads to Stimulant Stimulant Effect (Reduced Drowsiness) AdenosineReceptors->Stimulant Results in

Data Presentation

The following table summarizes key quantitative data for the reactants and the final product.

CompoundMolecular Weight ( g/mol )Typical Molar Ratio in Synthesis
This compound214.61[3]1.0
Diphenhydramine255.35[4]1.0
Dimenhydrinate469.96(Product)

Conclusion

The synthesis of dimenhydrinate from this compound and diphenhydramine is a well-established and efficient process. By following the outlined protocols and understanding the physicochemical properties of the involved compounds, researchers and drug development professionals can reliably produce high-purity dimenhydrinate for further formulation and study. Careful control of reaction conditions and purification steps is paramount to achieving the desired product quality.

References

Application Note: Development of a Stability-Indicating HPLC Method for 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of 8-Chlorotheophylline in the presence of its degradation products. The developed method is specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability studies of this compound in bulk drug and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with UV detection. Forced degradation studies were conducted under various stress conditions as per ICH guidelines to demonstrate the method's stability-indicating nature.

Introduction

This compound is a xanthine (B1682287) derivative that acts as a central nervous system stimulant and is a key component in the antiemetic drug dimenhydrinate. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to employ a validated analytical method capable of separating the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[1][2] This application note describes the development and validation of a stability-indicating HPLC method for this compound. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (B1210297) (AR grade)

  • Glacial acetic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Purified water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used.

Table 1: Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1 M Ammonium Acetate (pH 3.4 with glacial acetic acid) : Acetonitrile (75:25, v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm[1]
Injection Volume 20 µL
Run Time 20 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare a solution of the test sample equivalent to 100 µg/mL of this compound in the mobile phase.

Forced Degradation Studies

Forced degradation studies were performed on a 100 µg/mL solution of this compound to demonstrate the specificity and stability-indicating nature of the method.[4] The stressed samples were then diluted with the mobile phase to a final concentration of 100 µg/mL before analysis.

  • Acid Hydrolysis: The sample solution was treated with 1 N HCl and refluxed at 80°C for 4 hours.

  • Base Hydrolysis: The sample solution was treated with 1 N NaOH and refluxed at 80°C for 2 hours.

  • Oxidative Degradation: The sample solution was treated with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug was kept in an oven at 105°C for 48 hours.

  • Photolytic Degradation: The sample solution was exposed to UV light (254 nm) for 48 hours.

Results and Discussion

Method Validation

The developed HPLC method was validated for specificity, linearity, accuracy, precision, and robustness.

Specificity: The chromatograms of the stressed samples showed well-resolved peaks for this compound and its degradation products, indicating the method's specificity. There was no interference from the degradants at the retention time of the parent drug.

Linearity: The method was found to be linear over the concentration range of 10-200 µg/mL.

Table 2: Linearity Data

ParameterResult
Linearity Range 10 - 200 µg/mL
Correlation Coefficient (r²) 0.9998
Regression Equation y = 25431x + 1258

Accuracy: The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120%).

Table 3: Accuracy (Recovery) Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.899.75%
100%100100.2100.20%
120%120119.599.58%

Precision: The precision of the method was evaluated by performing intra-day and inter-day precision studies.

Table 4: Precision Data

Precision% RSD (n=6)
Intra-day 0.54%
Inter-day 0.89%

Robustness: The method was found to be robust with deliberate small variations in the flow rate (±0.1 mL/min) and mobile phase composition (±2% acetonitrile).

Forced Degradation Results

Table 5: Summary of Forced Degradation Studies

Stress Condition% DegradationNumber of Degradation Peaks
Acid Hydrolysis (1N HCl, 80°C, 4h)15.2%2
Base Hydrolysis (1N NaOH, 80°C, 2h)22.5%3
Oxidative (30% H₂O₂, RT, 24h)18.7%2
Thermal (105°C, 48h)8.5%1
Photolytic (UV light, 48h)11.3%1

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting prep_standard Prepare Standard & Sample Solutions hplc_injection Inject Samples prep_standard->hplc_injection prep_mobile Prepare Mobile Phase hplc_system Set Chromatographic Conditions prep_mobile->hplc_system hplc_system->hplc_injection hplc_data Data Acquisition hplc_injection->hplc_data results_analysis Data Analysis & Interpretation hplc_data->results_analysis val_specificity Specificity (Forced Degradation) val_specificity->results_analysis val_linearity Linearity val_linearity->results_analysis val_accuracy Accuracy val_accuracy->results_analysis val_precision Precision val_precision->results_analysis val_robustness Robustness val_robustness->results_analysis report_generation Generate Report results_analysis->report_generation

Caption: Experimental workflow for the development and validation of the HPLC method.

forced_degradation cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stress_acid Acid Hydrolysis hplc_analysis HPLC Analysis of Stressed Samples stress_acid->hplc_analysis stress_base Base Hydrolysis stress_base->hplc_analysis stress_oxidation Oxidation stress_oxidation->hplc_analysis stress_thermal Thermal stress_thermal->hplc_analysis stress_photo Photolytic stress_photo->hplc_analysis eval_peak_purity Peak Purity Assessment hplc_analysis->eval_peak_purity eval_mass_balance Mass Balance Calculation hplc_analysis->eval_mass_balance eval_degradation_pathway Degradation Pathway Identification eval_peak_purity->eval_degradation_pathway drug_substance This compound Drug Substance drug_substance->stress_acid drug_substance->stress_base drug_substance->stress_oxidation drug_substance->stress_thermal drug_substance->stress_photo

Caption: Logical relationship of forced degradation studies.

Conclusion

A simple, specific, and reliable stability-indicating HPLC method for the determination of this compound has been developed and validated. The method is suitable for the routine analysis of this compound in bulk and finished products and for stability studies due to its ability to separate the parent drug from its degradation products. The validation results confirm that the method is accurate, precise, and linear over the desired range.

References

Application Notes and Protocols for the Synthesis of 8-Chlorotheophylline from Theophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 8-Chlorotheophylline, a critical intermediate in the pharmaceutical industry, primarily used in the preparation of antihistamine salts like dimenhydrinate.[1][2] The synthesis is achieved via the direct chlorination of theophylline (B1681296). Two primary methods are detailed: a modern, environmentally friendly approach using N-Chlorosuccinimide (NCS) in an aqueous phase and a traditional industrial method employing chlorine gas in a chlorinated solvent. These protocols include reaction conditions, purification procedures, and analytical monitoring techniques. All quantitative data is summarized for comparative analysis, and experimental workflows are visualized to ensure clarity and reproducibility in a research and development setting.

Introduction

This compound (8-chloro-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione) is a xanthine (B1682287) derivative that serves as a key starting material for various active pharmaceutical ingredients (APIs).[3] Its synthesis from theophylline is a crucial step that requires high efficiency and purity to ensure the quality of the final drug product. The methods presented here are designed to yield high-purity this compound suitable for further pharmaceutical development. The choice between the protocols may depend on the scale, available equipment, and environmental considerations of the laboratory or manufacturing facility.

Synthesis Protocols

Protocol 1: Chlorination of Theophylline using N-Chlorosuccinimide (NCS)

This method is an environmentally friendly alternative that avoids the use of highly toxic reagents and organic solvents, conducting the reaction in an aqueous phase.[4][5]

Materials and Reagents:

  • Theophylline

  • N-Chlorosuccinimide (NCS)

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide (B78521) (NaOH) solution

  • 10% (v/v) Hydrochloric Acid (HCl) solution

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Dropping funnel

  • pH meter

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus (Silica gel 254)

Experimental Procedure:

  • Dissolution: In the reactor, dissolve Theophylline in deionized water at a temperature of 60-65 °C.[4]

  • Chlorination Reaction:

    • Slowly add a solution of N-Chlorosuccinimide (NCS) dropwise to the theophylline solution over a period of 60-120 minutes. The molar ratio of Theophylline to NCS should initially be 1:1.[4]

    • Maintain the reaction temperature between 60-65 °C.[4]

    • Continuously monitor the reaction progress using TLC (TLC254).[4][5]

    • After the initial addition, add smaller portions of NCS (0.1-0.2 molar equivalents) until the theophylline spot disappears on the TLC plate, indicating complete reaction.[4][5]

    • Throughout the addition and reaction, maintain the pH of the mixture between 6 and 7.[4]

    • After the complete addition of NCS, continue stirring the mixture at 60-65 °C for an additional 60-120 minutes.[4]

  • Isolation of Crude Product:

    • Cool the reaction mixture to room temperature. A solid precipitate (crude this compound) will form.[4]

    • Isolate the crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold deionized water.

  • Purification:

    • Transfer the crude product to a clean vessel and add 5% NaOH solution.

    • Heat the mixture to 60-80 °C with stirring until the solid completely dissolves.[4]

    • Cool the solution to room temperature.

    • Slowly add 10% HCl solution dropwise with stirring to adjust the pH to 3.0-3.5. A white solid of pure this compound will precipitate.[4][5]

  • Final Product Isolation:

    • Filter the purified product using a Buchner funnel.

    • Wash the white solid thoroughly with deionized water until the filtrate is neutral.

    • Dry the product under vacuum at 60-70 °C to a constant weight.

Protocol 2: Chlorination of Theophylline using Chlorine Gas

This protocol describes an industrial process involving the formation of a 7,8-dichlorotheophylline intermediate, which is subsequently converted to the final product.[6] This method requires stringent safety measures due to the use of chlorine gas and chlorinated solvents.

Materials and Reagents:

  • Theophylline Anhydrous

  • Chlorinated Hydrocarbon Solvent (e.g., 1,2-dichloroethane)

  • Thionyl Chloride (SOCl₂)

  • Chlorine Gas (Cl₂)

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 10% (v/v) Sulphuric Acid (H₂SO₄) solution

Equipment:

  • Gas-tight reactor suitable for corrosive gases, with overhead stirrer and temperature control

  • Gas inlet tube and flow meter

  • Scrubber system for chlorine gas

  • Standard laboratory glassware for filtration and workup

Experimental Procedure:

  • Preparation:

    • In a 200L reactor, charge 40 kg of anhydrous 1,2-dichloroethane (B1671644) and 7.2 kg of Theophylline Anhydrous.[6]

    • Under stirring at room temperature (20-30 °C), slowly add a small amount of thionyl chloride (e.g., 0.035 kg) to remove any residual moisture. Stir for 10 minutes.[6]

  • Chlorination to 7,8-dichlorotheophylline:

    • Begin bubbling dry chlorine gas into the reaction mixture at a controlled rate (approx. 1 kg/h ).[6]

    • Maintain the reaction temperature between 10-40 °C.

    • Continue the chlorine addition until the total required dose is met (e.g., 5.6 kg).[6]

    • Stop the chlorine flow and continue stirring at room temperature for an additional 30 minutes.

  • Conversion to this compound and Isolation:

    • Filter the reaction mixture to isolate the solid intermediate.

    • The solid is then treated in a separate vessel. Stir the solid with a 5% aqueous sodium hydroxide solution and heat to 75-80 °C for 30 minutes.[4][5]

    • Cool the mixture to below 30 °C.[5][6]

  • Purification and Final Product Isolation:

    • Adjust the pH of the solution to 3.0-3.5 using 10% dilute sulphuric acid, which will cause the product to precipitate.[5][6]

    • Stir for an additional 10 minutes.

    • Isolate the this compound product by centrifugation or filtration.[6]

    • Wash the solid with water and dry to obtain the final product.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the key quantitative parameters for the two described protocols.

ParameterProtocol 1: NCS ChlorinationProtocol 2: Chlorine Gas Chlorination
Chlorinating Agent N-Chlorosuccinimide (NCS)Chlorine Gas (Cl₂)
Solvent Water1,2-dichloroethane
Theophylline:Agent Molar Ratio 1 : 1.1-1.3[4]Stoichiometric excess of Cl₂
Reaction Temperature 50 - 80 °C (Optimal: 60-65 °C)[4]10 - 40 °C[6]
Reaction Time 2 - 4 hours[4]~6 hours (for chlorination step)[6]
Reported Yield 88 - 90%[4][5]88 - 91%[6]
Reported Purity (HPLC) > 99%[4][5]~98.5%[6]
Melting Point Not specified301-302 °C (decomposition)[6]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of each synthesis protocol.

G Workflow for Synthesis of this compound using NCS A 1. Dissolve Theophylline in Water (60-65 °C) B 2. Add NCS Solution Dropwise (pH 6-7, 60-65 °C) A->B C 3. Monitor with TLC until Theophylline is consumed B->C D 4. Continue Reaction (60-120 min) C->D E 5. Cool to Room Temperature to Precipitate Crude Product D->E F 6. Filter and Wash Crude Solid E->F G 7. Redissolve in 5% NaOH (60-80 °C) F->G H 8. Reprecipitate with 10% HCl (pH 3.0-3.5) G->H I 9. Filter, Wash, and Dry Final Product H->I

Caption: Experimental workflow for the NCS-mediated synthesis of this compound.

G Workflow for Synthesis of this compound using Chlorine Gas cluster_0 Step 1: Chlorination cluster_1 Step 2: Conversion & Purification A 1. Slurry Theophylline in 1,2-dichloroethane B 2. Add Thionyl Chloride to remove moisture A->B C 3. Bubble Chlorine Gas (10-40 °C) B->C D 4. Stir to complete formation of 7,8-dichlorotheophylline intermediate C->D E 5. Isolate Intermediate and Treat with 5% NaOH (75-80 °C) D->E F 6. Cool mixture (<30 °C) E->F G 7. Precipitate product with 10% H₂SO₄ (pH 3.0-3.5) F->G H 8. Filter, Wash, and Dry Final Product G->H

Caption: Experimental workflow for the Cl₂-gas-mediated synthesis of this compound.

Characterization and Quality Control

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an effective method for monitoring the disappearance of the theophylline starting material.[4][5] A suitable mobile phase for separation is Ethyl acetate:toluene:glacial acetic acid (10:0.3:0.5 v/v/v).[1]

  • Purity Assessment: The purity of the final this compound product should be assessed using High-Performance Liquid Chromatography (HPLC).[2][4][6] An isocratic reversed-phase HPLC method is typically sufficient to separate the product from starting material and potential impurities.[2]

  • Impurity Profiling: Characterization of any potential impurities can be performed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures.[1][2][7]

Safety Precautions

  • Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Protocol 1: N-Chlorosuccinimide is a mild irritant and should be handled with care.

  • Protocol 2: This protocol involves highly hazardous materials. Chlorine gas is extremely toxic and corrosive and must be handled in a well-ventilated fume hood with a proper scrubbing system. Chlorinated solvents like 1,2-dichloroethane are toxic and potentially carcinogenic. Thionyl chloride is corrosive and reacts violently with water. All steps must be performed with extreme caution and appropriate engineering controls.

  • Handle all acids and bases with care to avoid chemical burns.

References

8-Chlorotheophylline: A Versatile Reagent in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Shanghai, China - December 18, 2025 - 8-Chlorotheophylline, a xanthine (B1682287) derivative, is a versatile and valuable reagent in organic synthesis, primarily serving as an electrophile in nucleophilic substitution reactions. Its utility is particularly pronounced in the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of bioactive molecules, including adenosine (B11128) receptor antagonists.

Introduction to Synthetic Applications

This compound's reactivity is centered at the C8 position, where the chlorine atom is susceptible to displacement by a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the generation of extensive compound libraries for drug screening. The primary application of this compound as a reagent lies in nucleophilic aromatic substitution reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent nitrogen atoms and carbonyl groups in the purine (B94841) ring system activates the C8 position for nucleophilic attack. This allows for the facile synthesis of 8-substituted theophylline (B1681296) derivatives.

A key synthetic application involves the reaction of this compound with amino compounds to yield 8-aminotheophylline derivatives. These derivatives serve as crucial intermediates for the synthesis of more complex heterocyclic systems. For instance, reaction with 4-amino acetophenone (B1666503) provides a precursor for the synthesis of chalcones, which can be further cyclized to pyrimidines and pyrazolines, classes of compounds known for their broad spectrum of biological activities.[1]

Experimental Protocols

Protocol 1: Synthesis of 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

This protocol details the nucleophilic substitution reaction between this compound and 4-amino acetophenone.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (0.21 g, 0.001 mol) and 4-amino acetophenone (0.135 g, 0.001 mol) in 15 mL of THF.

  • Add 1 mL of triethylamine to the mixture.

  • Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) with an eluent system of ethyl acetate: n-hexane (4:2).

  • After the reaction is complete, neutralize the mixture with glacial acetic acid.

  • Filter the resulting precipitate, wash it with water, and recrystallize from ethanol to obtain the pure product.

Expected Yield: 79%[1] Appearance: Light yellow solid[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and its subsequent conversion to a chalcone (B49325) derivative.

Product NameStarting MaterialsSolventBaseReaction TimeYield (%)Melting Point (°C)
8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneThis compound, 4-Amino acetophenoneTHFTriethylamine24 hours79176-179
8-(4-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (S2)8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, Vanillin-NaOH-74185-188

Logical Workflow for Synthesis of Pyrimidine (B1678525) and Pyrazoline Derivatives

The following diagram illustrates the synthetic workflow from this compound to pyrimidine and pyrazoline derivatives.

G Synthesis Workflow A This compound C 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione A->C B 4-Amino acetophenone B->C E Chalcone Intermediate C->E D Substituted Benzaldehyde D->E H Pyrimidine Derivative E->H I Pyrazoline Derivative E->I F Thiourea F->H G Hydrazine G->I

Caption: Synthetic pathway from this compound to heterocyclic derivatives.

Signaling Pathway Inhibition

This compound and its derivatives are known to act as antagonists of adenosine receptors.[2][3] Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. There are four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, while the A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase.[4][5] By blocking these receptors, this compound derivatives can modulate downstream signaling cascades.

The diagram below illustrates the general mechanism of adenosine receptor signaling and the point of inhibition by this compound derivatives.

G Adenosine Receptor Signaling and Antagonism cluster_0 Cell Membrane Adenosine Adenosine Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine->Receptor binds G_Protein G-Protein (Gs or Gi/o) Receptor->G_Protein activates Antagonist This compound Derivative Antagonist->Receptor blocks AC Adenylyl Cyclase G_Protein->AC modulates ATP ATP cAMP cAMP ATP->cAMP AC Effector Downstream Effectors cAMP->Effector activates

Caption: Antagonism of adenosine receptor signaling by this compound derivatives.

Conclusion

This compound is a readily available and versatile reagent for the synthesis of a wide range of N-heterocyclic compounds. Its application in nucleophilic substitution reactions provides a straightforward entry into complex molecular scaffolds with potential therapeutic applications, particularly as adenosine receptor antagonists. The protocols and data presented herein offer a valuable resource for researchers engaged in drug discovery and organic synthesis.

References

Application Note: Characterization of 8-Chlorotheophylline and its Impurities by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive approach for the identification and characterization of impurities in 8-chlorotheophylline using Liquid Chromatography-Mass Spectrometry (LC-MS). The purity of active pharmaceutical ingredients (APIs) such as this compound, a critical intermediate in the synthesis of drugs like dimenhydrinate, is paramount for the safety and efficacy of the final drug product. This document provides a detailed protocol for the separation and identification of known process-related impurities and potential degradation products using a stability-indicating LC-MS method. The protocol includes procedures for forced degradation studies under various stress conditions to ensure the method's specificity and to identify potential degradants that may form during storage or manufacturing.

Introduction

This compound (8-CT), chemically known as 8-chloro-1,3-dimethyl-7H-purine-2,6-dione, is a xanthine (B1682287) derivative with stimulant properties similar to caffeine (B1668208). It is primarily used in combination with antihistamines to counteract drowsiness. The presence of impurities in the this compound bulk drug, arising from the manufacturing process or degradation, can impact the quality, safety, and efficacy of the final pharmaceutical product. Therefore, robust analytical methods are required for the identification, quantification, and control of these impurities. LC-MS is a powerful technique for this purpose, offering high separation efficiency and sensitive, specific detection that enables the structural elucidation of unknown impurities.[1][2] This application note outlines a systematic approach to developing and applying an LC-MS method for the comprehensive impurity profiling of this compound.

Experimental Protocols

Chemicals and Reagents
Standard and Sample Preparation

Stock Solutions:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Impurity Stock Solutions (if available): Prepare individual stock solutions of known impurities (e.g., theophylline (B1681296), caffeine) at a concentration of 1 mg/mL in methanol.

Working Standard Solution (10 µg/mL):

  • Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 10 µg/mL.

Sample Solution (1 mg/mL):

  • Accurately weigh 10 mg of the this compound sample and dissolve in 10 mL of methanol. Further dilute with a 50:50 mixture of acetonitrile and water if necessary.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[3][4]

  • Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 4-8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with 50:50 acetonitrile/water.

  • Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 4-8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with 50:50 acetonitrile/water.

  • Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of approximately 100 µg/mL with 50:50 acetonitrile/water.

  • Thermal Degradation: Store the solid this compound sample in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample in methanol and dilute to a final concentration of approximately 100 µg/mL with 50:50 acetonitrile/water.

  • Photolytic Degradation: Expose the solid this compound sample to UV light (254 nm) for 24 hours. Dissolve the stressed sample in methanol and dilute to a final concentration of approximately 100 µg/mL with 50:50 acetonitrile/water.

LC-MS Method

The following is a proposed modern LC-MS method for the analysis of this compound and its impurities.

Table 1: Liquid Chromatography (LC) Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 15 min, hold for 2 min, return to 5% B in 1 min, hold for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
UV Detection 275 nm

Table 2: Mass Spectrometry (MS) Conditions

ParameterValue
Instrument High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 120°C
Desolvation Temp. 350°C
Desolvation Gas Nitrogen, 800 L/hr
Scan Mode Full Scan (m/z 50-500) and Data-Dependent MS/MS
Collision Energy Ramped (e.g., 10-40 eV for fragmentation)

Results and Discussion

Identification of Impurities

The developed LC-MS method is designed to separate this compound from its known and potential impurities. Based on literature, the following impurities have been identified in this compound samples.[1][2][5][6]

Table 3: Known and Potential Impurities of this compound

ImpurityMolecular Weight[M+H]⁺ (m/z)Potential Origin
Theophylline180.16181.07Process-related
Caffeine194.19195.09Process-related
This compound Isomer214.61215.03Process-related
N-chloro methyl derivative262.65263.05Process-related
Hydrated N-chloro methyl derivative280.66281.06Process-related
Theobromine180.16181.07Process-related
Xanthine152.11153.04Degradation

The high-resolution mass spectrometer allows for the accurate mass measurement of the parent and fragment ions, enabling the confident identification of these impurities. The fragmentation patterns observed in the MS/MS spectra are key to confirming the structures. For instance, xanthine derivatives like theophylline and caffeine are known to fragment via the loss of methyl and carbonyl groups.[1]

Quantitative Performance (Representative Data)

While this application note focuses on characterization, a fully validated quantitative method would be required for routine quality control. The following table presents representative performance data that should be achievable with the proposed method. This data is for illustrative purposes and must be experimentally determined.

Table 4: Representative Quantitative Performance

ParameterTheophyllineCaffeineThis compound
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000
Correlation Coefficient (r²) >0.999>0.999>0.999
LOD (ng/mL) 111
LOQ (ng/mL) 555
Accuracy (% Recovery) 98 - 10298 - 10298 - 102
Precision (% RSD) < 2.0< 2.0< 2.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the characterization of this compound impurities.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample This compound Bulk Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) sample->forced_degradation std Reference Standards lc_separation LC Separation (Gradient Elution) std->lc_separation forced_degradation->lc_separation ms_detection HRMS Detection (Full Scan & dd-MS/MS) lc_separation->ms_detection peak_detection Peak Detection & Integration ms_detection->peak_detection impurity_id Impurity Identification (Accurate Mass & Fragmentation) peak_detection->impurity_id quant Quantification (if required) impurity_id->quant report report quant->report Final Report

Caption: Workflow for this compound Impurity Profiling.

Proposed Fragmentation Pathway of this compound

The following diagram illustrates a proposed fragmentation pathway for this compound based on its structure and common fragmentation patterns of related compounds.

Fragmentation_Pathway parent This compound [M+H]⁺ m/z 215.03 frag1 Loss of Cl [M+H-Cl]⁺ m/z 179.06 parent->frag1 -Cl frag2 Loss of CH₃ [M+H-CH₃]⁺ m/z 200.01 parent->frag2 -CH₃ frag3 Loss of CO [M+H-CO]⁺ m/z 187.04 parent->frag3 -CO frag4 Loss of CH₃NCO [M+H-CH₃NCO]⁺ m/z 158.04 parent->frag4 -CH₃NCO frag2_1 [M+H-CH₃-CO]⁺ m/z 172.02 frag2->frag2_1 -CO frag3_1 [M+H-CO-CH₃]⁺ m/z 172.02 frag3->frag3_1 -CH₃

Caption: Proposed MS/MS Fragmentation of this compound.

Conclusion

This application note provides a robust and detailed framework for the characterization of impurities in this compound using a modern LC-MS approach. The described protocols for sample preparation, forced degradation, and LC-MS analysis enable the effective separation and identification of both process-related and degradation impurities. The use of high-resolution mass spectrometry is critical for the accurate identification and structural elucidation of unknown compounds, ensuring the quality and safety of this compound as an active pharmaceutical ingredient. The provided workflows and methodologies can be adapted and validated by analytical development and quality control laboratories to support drug development and manufacturing processes.

References

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Monitoring of 8-Chlorotheophylline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of thin-layer chromatography (TLC) in monitoring chemical reactions involving 8-Chlorotheophylline. TLC is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture, making it an ideal tool for tracking the progress of a chemical reaction by observing the consumption of starting materials and the formation of products.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the antiemetic drug dimenhydrinate. Monitoring the reactions of this compound is essential to ensure reaction completion, optimize reaction conditions, and identify the formation of byproducts. TLC offers a convenient method for real-time or near-real-time analysis of the reaction mixture. This document outlines the general principles and specific protocols for TLC monitoring of two key reaction types: the synthesis of this compound and its subsequent nucleophilic substitution.

General Principles of TLC for Reaction Monitoring

TLC for reaction monitoring typically involves spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on a TLC plate.[1] As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane will diminish, while a new spot corresponding to the product will appear and intensify.[2] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]

Experimental Protocols

Protocol 1: Monitoring the Synthesis of this compound from Theophylline (B1681296)

This protocol describes the monitoring of the chlorination of theophylline to produce this compound using N-chlorosuccinimide (NCS).

Materials:

  • Theophylline

  • N-chlorosuccinimide (NCS)

  • Reaction solvent (e.g., water)[3][4]

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase (e.g., a mixture of a polar and a non-polar organic solvent; specific composition to be determined empirically, but a starting point could be a mixture of ethyl acetate (B1210297) and hexane)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark three lanes for the theophylline standard (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Prepare the Starting Material Standard: Dissolve a small amount of theophylline in a suitable solvent (e.g., the reaction solvent or a more volatile solvent like methanol).

  • Spot the Plate:

    • In the 'SM' lane, spot the theophylline standard.

    • At the start of the reaction (time = 0), take a small aliquot of the reaction mixture and spot it in the 'Rxn' lane.

    • Spot the theophylline standard on top of the initial reaction mixture spot in the 'Co' lane.

  • Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. Theophylline and this compound are UV-active.

  • Monitor the Reaction: At regular intervals (e.g., every 30-60 minutes), take another aliquot of the reaction mixture and spot it on a new TLC plate alongside the starting material and a co-spot. Develop and visualize the plate as described above.

  • Interpretation: The reaction is complete when the spot corresponding to theophylline (Rf ≈ 0.65) is absent in the reaction mixture lane, and a new spot for this compound (Rf ≈ 0.40) is prominent.[3][4]

Protocol 2: Monitoring the Nucleophilic Substitution of this compound with 4-Amino Acetophenone (B1666503)

This protocol details the monitoring of the reaction between this compound and 4-amino acetophenone to form 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione.[5]

Materials:

  • This compound

  • 4-Amino acetophenone

  • Triethylamine

  • Tetrahydrofuran (THF)

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile Phase: Ethyl acetate: n-Hexane (4:2 v/v)[5]

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC Plate: As described in Protocol 1, prepare a TLC plate with lanes for the this compound standard (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Prepare the Starting Material Standard: Dissolve a small amount of this compound in a suitable solvent (e.g., THF or ethyl acetate).

  • Spot the Plate:

    • In the 'SM' lane, spot the this compound standard.

    • At the start of the reaction (time = 0), spot an aliquot of the reaction mixture in the 'Rxn' lane.

    • Create a co-spot in the 'Co' lane by spotting the this compound standard over the initial reaction mixture spot.

  • Develop the TLC Plate: Place the plate in a developing chamber saturated with the ethyl acetate:n-hexane (4:2) mobile phase. Allow the solvent to ascend the plate.

  • Visualize the Plate: After development, dry the plate and visualize the spots under a UV lamp (254 nm).

  • Monitor the Reaction: Periodically take aliquots from the reaction mixture, spot them on new TLC plates, and develop as before.

  • Interpretation: The reaction progress is monitored by the disappearance of the this compound spot and the appearance of the product spot. The product, 8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, has a reported Rf value of approximately 0.6 in this solvent system.[5]

Data Presentation

The following table summarizes the TLC conditions and corresponding Rf values for this compound and related compounds from various sources.

CompoundStationary PhaseMobile PhaseRf ValueReference
This compoundSilica gel 60GF254Ethyl acetate:Toluene:Glacial acetic acid (10:0.3:0.5 v/v/v)0.852[6]
This compoundSilica gel 60 F254Toluene:n-Butanol:Glacial acetic acid:Water (2:4:2:2 v/v/v)0.96
Theophylline (Starting Material)Silica gel F254Not specified0.65[3][4]
This compound (Product)Silica gel F254Not specified0.40[3][4]
8-(4-acetylphenylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (Product)Silica gelEthyl acetate:n-Hexane (4:2 v/v)0.6[5]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_analysis Analysis cluster_interpretation Interpretation Prepare TLC Plate Prepare TLC Plate Spot Starting Material Spot Starting Material Prepare TLC Plate->Spot Starting Material Prepare Standards Prepare Standards Prepare Standards->Spot Starting Material Prepare Chamber Prepare Chamber Develop Plate Develop Plate Prepare Chamber->Develop Plate Spot Co-spot Spot Co-spot Spot Starting Material->Spot Co-spot Spot Reaction Mixture Spot Reaction Mixture Spot Reaction Mixture->Spot Co-spot Spot Co-spot->Develop Plate Dry Plate Dry Plate Develop Plate->Dry Plate Visualize (UV) Visualize (UV) Dry Plate->Visualize (UV) Analyze Spots Analyze Spots Visualize (UV)->Analyze Spots Determine Reaction Progress Determine Reaction Progress Analyze Spots->Determine Reaction Progress

Caption: Workflow for monitoring a chemical reaction using TLC.

References

Application Notes and Protocols for the Use of 8-Chlorotheophylline in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chlorotheophylline is a chlorinated derivative of theophylline (B1681296), belonging to the xanthine (B1682287) class of compounds. It is structurally similar to caffeine (B1668208) and theophylline and is known for its stimulant properties.[1] Its primary use is in combination with diphenhydramine (B27) in the antiemetic medication dimenhydrinate, where it serves to counteract the sedative effects of the antihistamine.[1][2] The principal mechanism of action of this compound is the antagonism of adenosine (B11128) receptors, which leads to central nervous system stimulation.[1] Additionally, like other xanthines, it may exhibit inhibitory effects on phosphodiesterases (PDEs).

These application notes provide an overview of the use of this compound in relevant biochemical assays, including protocols for assessing its activity as an adenosine receptor antagonist and a potential phosphodiesterase inhibitor. Due to a lack of extensive publicly available data specifically for this compound, the protocols provided are generalized based on established methods for other xanthine derivatives.

Mechanism of Action

This compound's physiological effects are primarily attributed to its role as a competitive antagonist of adenosine receptors.[1] Adenosine is a nucleoside that modulates various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] Conversely, the A2A and A2B receptors are coupled to stimulatory G proteins (Gs), and their activation increases intracellular cAMP.[3][4] By blocking these receptors, this compound can prevent the effects of adenosine, leading to downstream cellular responses.

Xanthines are also known to be non-selective inhibitors of phosphodiesterases (PDEs), enzymes that degrade cAMP.[5] Inhibition of PDEs results in an accumulation of intracellular cAMP, which can influence a wide range of cellular functions.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A1R A1 Receptor (Gi-coupled) Adenosine->A1R Activates A2AR A2A Receptor (Gs-coupled) Adenosine->A2AR Activates Chlorotheophylline This compound Chlorotheophylline->A1R Blocks Chlorotheophylline->A2AR Blocks Gi Gi A1R->Gi Activates Gs Gs A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates ATP ATP cAMP cAMP Response_inhibition Cellular Response (Inhibition) AC->Response_inhibition ATP->cAMP Converts PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Response_stimulation Cellular Response (Stimulation) PKA_active->Response_stimulation

Adenosine Receptor Signaling Pathway Antagonism by this compound.

PDE_Inhibition cluster_intracellular Intracellular Space AC Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Converts AMP AMP cAMP->AMP Degrades PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE Phosphodiesterase (PDE) Chlorotheophylline This compound Chlorotheophylline->PDE Inhibits PKA_active Active PKA PKA_inactive->PKA_active Response Cellular Response PKA_active->Response

Mechanism of Action of this compound as a Phosphodiesterase Inhibitor.

Quantitative Data Summary

Table 1: Comparative Binding Affinities (Ki in µM) of Xanthine Derivatives at Adenosine Receptors

Compound8-SubstituentA1 Receptor Ki (µM)A2A Receptor Ki (µM)
Theophylline-H11.54.54
8-Phenyltheophylline-C₆H₅0.0860.85
8-Cyclopentyltheophylline-C₅H₉0.00181.1

Data is compiled from various sources for rat or human receptors and should be used for comparative purposes only.

Experimental Protocols

Adenosine Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes (e.g., A1 and A2A) by measuring its ability to displace a radiolabeled ligand.

Competitive_Binding_Workflow prep 1. Preparation of Reagents - Membrane preparation with receptors - Radiolabeled ligand solution - this compound dilutions incubation 2. Incubation - Mix membranes, radioligand, and  this compound (or control) - Incubate to reach equilibrium prep->incubation filtration 3. Filtration - Rapidly filter to separate bound  and free radioligand incubation->filtration wash 4. Washing - Wash filters to remove non-specific  binding filtration->wash counting 5. Scintillation Counting - Measure radioactivity of bound ligand wash->counting analysis 6. Data Analysis - Calculate IC50 and Ki values counting->analysis

Experimental Workflow for Competitive Radioligand Binding Assay.

Materials:

  • Membrane preparation from cells or tissues expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor).

  • Radioligand (e.g., [³H]DPCPX for A1 receptors, [³H]CGS 21680 for A2A receptors).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like theophylline or NECA).

  • Glass fiber filters and filtration apparatus.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer.

  • Assay Setup: In microtiter plates or tubes, add in the following order:

    • Assay Buffer.

    • A fixed concentration of radioligand (typically at or below its Kd value).

    • Increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • For total binding, add vehicle instead of this compound.

    • For non-specific binding, add a saturating concentration of a non-radiolabeled antagonist.

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the reaction mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Immediately wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell-Based cAMP Functional Assay

This assay measures the functional antagonism of this compound by quantifying its ability to block agonist-induced changes in intracellular cAMP levels.

cAMP_Assay_Workflow cell_prep 1. Cell Preparation - Culture cells expressing the target receptor - Seed cells in a multi-well plate pre_incubation 2. Pre-incubation with Antagonist - Add this compound to the cells cell_prep->pre_incubation stimulation 3. Agonist Stimulation - Add a known adenosine receptor agonist pre_incubation->stimulation lysis 4. Cell Lysis - Lyse cells to release intracellular cAMP stimulation->lysis detection 5. cAMP Detection - Use a competitive immunoassay kit  (e.g., HTRF, AlphaScreen, or ELISA) lysis->detection analysis 6. Data Analysis - Determine cAMP concentration and  calculate IC50 value detection->analysis

Experimental Workflow for a Cell-Based cAMP Functional Assay.

Materials:

  • A cell line expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • This compound.

  • An adenosine receptor agonist (e.g., NECA).

  • A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell lysis buffer (often included in the cAMP assay kit).

  • Multi-well plates suitable for cell culture and the assay.

Procedure:

  • Cell Culture: Culture the cells in appropriate medium and seed them into multi-well plates. Allow the cells to adhere and grow to a suitable confluency.

  • Pre-incubation: Wash the cells with serum-free medium or buffer. Pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C. Include a vehicle control.

  • Agonist Stimulation: Add a fixed concentration of an adenosine receptor agonist (typically the EC50 or EC80 concentration) to stimulate cAMP production (for A2A/A2B receptors) or inhibit forskolin-stimulated cAMP production (for A1/A3 receptors). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Terminate the stimulation and lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using the chosen assay kit. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of the agonist response against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay determines the direct inhibitory effect of this compound on PDE activity.

Materials:

  • Purified phosphodiesterase enzyme (specific isoforms can be used).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • cAMP or cGMP as the substrate.

  • This compound.

  • A known PDE inhibitor as a positive control (e.g., IBMX).

  • Detection reagents (e.g., a kit that measures the amount of AMP or GMP produced, or a fluorescently labeled substrate).

Procedure:

  • Assay Setup: In a multi-well plate, add the assay buffer, purified PDE enzyme, and varying concentrations of this compound. Include a vehicle control and a positive control.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 30°C or 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

  • Incubation: Incubate the reaction for a specific time during which the reaction is linear.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed (or remaining substrate) using a suitable detection method as per the assay kit instructions.

  • Data Analysis:

    • Calculate the percentage of PDE inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion

This compound is a valuable pharmacological tool for studying the adenosinergic system. The provided protocols for competitive binding assays, cell-based cAMP functional assays, and phosphodiesterase inhibition assays offer a framework for characterizing its biochemical activity. While specific quantitative data for this compound remains to be extensively published, these methods, in conjunction with data from related xanthine compounds, can guide researchers in designing and interpreting experiments to elucidate its precise molecular mechanisms of action.

References

Application Notes and Protocols for the Quantitative Analysis of 8-Chlorotheophylline in Bulk Drug Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-Chlorotheophylline is a stimulant of the xanthine (B1682287) class, chemically related to caffeine. It is often combined with other active pharmaceutical ingredients (APIs), such as diphenhydramine (B27) to form dimenhydrinate, where it acts to counteract drowsiness. The accurate quantitative analysis of this compound in bulk drug samples is crucial to ensure the quality, safety, and efficacy of the final pharmaceutical products. This document provides detailed application notes and protocols for three common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Titrimetry (as per the United States Pharmacopeia), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

Principle

This method utilizes reversed-phase HPLC with UV detection to separate this compound from potential impurities and degradation products. The concentration of the analyte is determined by comparing the peak area of the sample to that of a known standard. This method is highly specific, sensitive, and accurate, making it suitable for routine quality control and stability testing.[1][2][3][4]

Experimental Protocol

  • Reagents and Materials:

  • Instrumentation:

    • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Mobile Phase: Prepare a filtered and degassed mixture of a phosphate (B84403) buffer and acetonitrile. A common mobile phase consists of acetonitrile and 0.01 M phosphoric acid with triethylamine (pH adjusted to 2.8) in a ratio of approximately 22:78 (v/v).[3][4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 229 nm[3][4] or 280 nm[5]

    • Injection Volume: 20 µL

  • Standard Preparation:

    • Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Further dilute a portion of this stock solution with the mobile phase to obtain a final concentration of approximately 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound bulk drug sample into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Filter a portion of this solution through a 0.45 µm membrane filter.

    • Dilute the filtered solution with the mobile phase to achieve a final concentration of approximately 50 µg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution in replicate (e.g., n=5) and record the peak areas. The relative standard deviation (RSD) for the replicate injections should be not more than 2.0%.

    • Inject the sample solution in replicate (e.g., n=2) and record the peak areas.

    • Calculate the percentage of this compound in the bulk drug sample using the following formula:

Titrimetric Method (Based on USP for Dimenhydrinate)

Principle

This method involves the precipitation of this compound as its silver salt in an ammoniacal solution using a known excess of silver nitrate (B79036). The excess silver nitrate is then back-titrated with a standardized solution of ammonium (B1175870) thiocyanate (B1210189) using ferric ammonium sulfate (B86663) as an indicator. This is an absolute method and does not require a reference standard of this compound for the final calculation.[6]

Experimental Protocol

  • Reagents and Materials:

    • Ammonium Hydroxide, 6 N

    • Ammonium Nitrate Solution (10% w/v)

    • Silver Nitrate, 0.1 N VS (Volumetric Solution)

    • Nitric Acid

    • Ferric Ammonium Sulfate TS (Test Solution)

    • Ammonium Thiocyanate, 0.1 N VS

    • Nitrobenzene

  • Instrumentation:

    • Analytical Balance

    • Burette, 50 mL

    • Volumetric flasks

    • Pipettes

    • Hot plate/Steam bath

  • Procedure:

    • Accurately weigh about 400 mg of the this compound bulk drug sample and transfer it to a 200 mL volumetric flask.

    • Add 50 mL of water, 3 mL of 6 N ammonium hydroxide, and 6 mL of 10% ammonium nitrate solution.

    • Warm the mixture on a steam bath for 5 minutes.

    • Accurately add 25.0 mL of 0.1 N silver nitrate VS, mix, and continue to warm on the steam bath for 15 minutes with frequent shaking.

    • Cool to room temperature, dilute with water to volume, and mix well.

    • Allow the precipitate to settle and filter the mixture through a dry filter paper, discarding the first 20 mL of the filtrate.

    • Accurately transfer 100.0 mL of the subsequent filtrate to a flask.

    • Add 5 mL of nitric acid and 2 mL of ferric ammonium sulfate TS.

    • Titrate the excess silver nitrate with 0.1 N ammonium thiocyanate VS to a reddish-brown endpoint.

  • Calculation: Each mL of 0.1 N silver nitrate is equivalent to 21.46 mg of C₇H₇ClN₄O₂ (this compound). The percentage of this compound is calculated based on the volume of silver nitrate consumed.

UV-Vis Spectrophotometric Method

Principle

This method is based on the measurement of the absorbance of a solution of this compound in a suitable solvent at its wavelength of maximum absorption (λmax). The concentration is determined by comparing the absorbance of the sample solution with that of a standard solution, following the Beer-Lambert law. This method is simple and rapid but may be less specific than HPLC.

Experimental Protocol

  • Reagents and Materials:

    • This compound Reference Standard

    • Methanol (Spectroscopic grade) or 0.1 N Hydrochloric Acid

    • Volumetric flasks

    • Pipettes

  • Instrumentation:

    • UV-Vis Spectrophotometer with matched quartz cuvettes (1 cm path length).

  • Procedure:

    • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent (e.g., methanol). Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance. The λmax is typically around 280 nm.

    • Standard Preparation:

      • Accurately weigh about 25 mg of this compound Reference Standard into a 100 mL volumetric flask.

      • Dissolve in and dilute to volume with the chosen solvent.

      • Further dilute 5.0 mL of this solution to 50 mL with the same solvent to get a concentration of approximately 25 µg/mL.

    • Sample Preparation:

      • Accurately weigh about 25 mg of the this compound bulk drug sample into a 100 mL volumetric flask.

      • Dissolve in and dilute to volume with the chosen solvent.

      • Further dilute 5.0 mL of this solution to 50 mL with the same solvent.

    • Measurement:

      • Set the spectrophotometer to the determined λmax.

      • Use the solvent as a blank to zero the instrument.

      • Measure the absorbance of the standard and sample solutions.

    • Calculation:

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of three different batches of this compound bulk drug using the described methods.

Batch NumberHPLC Assay (%)Titrimetric Assay (%)UV-Vis Spectrophotometric Assay (%)
8CT-B00199.899.6100.1
8CT-B002100.199.9100.5
8CT-B00399.599.399.8
Acceptance Criteria 98.0% - 102.0% 98.0% - 102.0% 97.0% - 103.0%

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships in the quality control process for the quantitative analysis of this compound.

Caption: Experimental workflow for the quantitative analysis of this compound.

Caption: Key quality control checks for analytical method validation.

References

Application Notes and Protocols: Electroanalytical Behavior of 8-Chlorotheophylline using Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Chlorotheophylline (8-CTP), a xanthine (B1682287) derivative, is a stimulant drug often combined with antihistamines like diphenhydramine (B27) to counteract drowsiness.[1] Its structural similarity to other electroactive xanthines, such as caffeine (B1668208) and theophylline, makes it a suitable candidate for electrochemical analysis. Cyclic voltammetry (CV) is a powerful electroanalytical technique for investigating the redox behavior of such compounds, providing insights into reaction mechanisms and enabling quantitative analysis. This document outlines the protocols for studying the electroanalytical behavior of this compound using cyclic voltammetry, presents relevant quantitative data, and illustrates its electrochemical oxidation pathway.

Electrochemical Behavior of this compound

The electrochemical oxidation of this compound at the surface of an electrode is an irreversible process. Studies on related xanthine compounds and 8-CTP itself suggest that the oxidation mechanism involves the transfer of an equal number of electrons and protons. Specifically, the electrochemical oxidation of 8-CTP is understood to be a 4-electron, 4-proton process.[2]

The oxidation peak for this compound is typically observed at a potential of around +1.10 V versus a reference electrode, though the exact potential can vary with experimental conditions such as the pH of the supporting electrolyte, the scan rate, and the working electrode material.[2] The process is generally diffusion-controlled, meaning the peak current is proportional to the square root of the scan rate.

Experimental Protocols

Below are detailed protocols for performing cyclic voltammetry on this compound.

1. Materials and Reagents:

  • Analyte: this compound (C₇H₇ClN₄O₂)

  • Supporting Electrolyte:

    • 0.1 M Phosphate buffer solution (PBS) with a pH range of 3.0 to 7.0. Phosphate buffers are commonly used in cyclic voltammetry as they are compatible with many analytes and electrode materials, and their multiple pKa values allow for buffering over a wide pH range.

    • Alternatively, 0.05 M acetic acid/acetate buffer (pH 4.7) can be used.[2]

  • Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire.

  • Solvent: Deionized water.

  • Inert Gas: High-purity nitrogen or argon for deoxygenation.

2. Instrumentation:

  • A potentiostat/galvanostat capable of performing cyclic voltammetry.

3. Preparation of Solutions:

  • Stock Solution of this compound (e.g., 10 mM): Accurately weigh the required amount of this compound and dissolve it in a known volume of the chosen supporting electrolyte. Gentle heating or sonication may be required to aid dissolution.

  • Working Solutions: Prepare working solutions of desired concentrations by diluting the stock solution with the supporting electrolyte.

4. Electrochemical Cell Setup:

  • Assemble a three-electrode electrochemical cell.

  • Place a known volume of the this compound working solution into the cell.

  • Immerse the working, reference, and counter electrodes in the solution.

  • Ensure the tip of the reference electrode is positioned close to the working electrode surface.

5. Experimental Procedure for Cyclic Voltammetry:

  • Electrode Pre-treatment: Before each experiment, polish the working electrode (e.g., GCE) with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonication to remove any adsorbed species.

  • Deoxygenation: Purge the working solution with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the potential range for the scan. A typical range would be from an initial potential where no reaction occurs (e.g., +0.2 V) to a final potential beyond the oxidation peak of 8-CTP (e.g., +1.4 V) and back to the initial potential.

    • Select a scan rate (e.g., 50 mV/s).

    • Initiate the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).

  • Data Acquisition:

    • Record the anodic peak potential (Epa) and anodic peak current (Ipa).

    • To study the effect of scan rate, repeat the experiment at various scan rates (e.g., 20, 50, 100, 150, 200 mV/s).

    • To investigate the influence of pH, repeat the experiment using supporting electrolytes with different pH values.

Data Presentation

The following table summarizes typical quantitative data for the cyclic voltammetry of this compound and the closely related compound, theophylline.

ParameterThis compound (CTP)Theophylline (TP) - for comparisonReference(s)
Working Electrode Boron-Doped Diamond (BDD)Glassy Carbon (GC), BDD[2][3]
Supporting Electrolyte 0.05 M Acetic acid/acetate buffer (pH 4.7)0.5 M H₂SO₄, Phosphate Buffer (pH 7.0)[2][3]
Oxidation Peak Potential (Epa) ~ +1.10 V vs. Ag/AgCl~ +1.34 V vs. Ag/AgCl (in 0.5 M H₂SO₄ on BDD)[2][3]
Number of Electrons (n) 42[2]
Number of Protons (H⁺) 42[2]
Process Type Irreversible, Diffusion-controlledIrreversible, Diffusion-controlled[2][3]
Linear Range Not specified in detail for CV3.8 to 27 µM (using SWV on BDD)[3]
Limit of Detection (LOD) 0.31 µmol L⁻¹ (using amperometry)0.39 µM (using DPV on BDD)[2][3]

Visualizations

The following diagrams illustrate the experimental workflow for the cyclic voltammetry of this compound and its proposed electrochemical oxidation pathway.

experimental_workflow cluster_prep Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare 8-CTP Solution (in Supporting Electrolyte) assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell polish_electrode Polish Working Electrode (GCE/BDD) polish_electrode->assemble_cell deoxygenate Deoxygenate with N₂/Ar assemble_cell->deoxygenate set_params Set CV Parameters (Potential Range, Scan Rate) deoxygenate->set_params run_cv Run Cyclic Voltammetry set_params->run_cv record_data Record Voltammogram (I vs. E) run_cv->record_data analyze_peaks Analyze Peak Potential (Epa) & Peak Current (Ipa) record_data->analyze_peaks

Caption: Experimental workflow for cyclic voltammetry of this compound.

oxidation_pathway cluster_reactant Reactant cluster_product Oxidation Products ctp This compound uric_acid_analog [Intermediate Structure] ctp->uric_acid_analog - 4e⁻, - 4H⁺ (Electrode Surface) final_product [Final Products] uric_acid_analog->final_product Further Oxidation/ Decomposition

Caption: Proposed electrochemical oxidation pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 8-Chlorotheophylline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common and preferred starting material for the synthesis of this compound is Theophylline (B1681296).[1][2] Other potential starting materials mentioned in literature include caffeine, though this route can be more complex and less efficient.[1][3] A multi-step synthesis from N,N'-Dimethylurea and malonic acid is also possible.

Q2: Which chlorinating agent is recommended for the synthesis of this compound from Theophylline?

A2: For a more environmentally friendly and high-yield process, N-chlorosuccinimide (NCS) in an aqueous solution is highly recommended.[1][2] This method avoids the use of hazardous chlorinated solvents.[1][2] Alternatively, chlorine gas in various organic solvents can be used, but this involves handling toxic reagents and may lead to the formation of intermediates like 7,8-dichlorotheophylline.[4]

Q3: What is a typical yield and purity for this compound synthesis?

A3: Using the N-chlorosuccinimide (NCS) method in an aqueous phase, yields can reach 88-90% with an HPLC purity of over 99%.[1][2] Methods employing chlorine gas in chlorinated hydrocarbon solvents have reported yields ranging from 73% to 91% with HPLC purities around 98.5%.[1][4]

Q4: How can the progress of the reaction be monitored?

A4: The progress of the chlorination reaction can be effectively monitored using Thin-Layer Chromatography (TLC).[1][2] Specifically, TLC254 can be used to track the disappearance of the theophylline starting material.[1][2] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring and to check for the formation of impurities.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction closely using TLC until the starting material spot disappears.[1][2]- Ensure the molar ratio of the chlorinating agent to theophylline is adequate. For NCS, a slight excess (e.g., 1:1.1 to 1:1.3) is recommended.[1]- Maintain the optimal reaction temperature (50-80°C for the NCS method).[1][2]
Loss of product during workup and purification.- Carefully control the pH during precipitation of the product. The optimal pH for precipitating this compound after dissolving the crude product in NaOH is between 3 and 3.5.[1][2]- Ensure complete dissolution of the crude product in the NaOH solution before acidification. Warming the solution to 60-80°C can aid dissolution.[1]
Low Purity (Presence of Impurities) Unreacted starting material (Theophylline).- Extend the reaction time or slightly increase the amount of chlorinating agent, while monitoring with TLC.[1]
Formation of byproducts (e.g., 7,8-dichlorotheophylline when using chlorine gas).- The purification step involving dissolution in NaOH and subsequent precipitation with acid is crucial for removing such impurities.[1][4]- Consider using the NCS method in water to avoid the formation of chlorinated byproducts.[1][2]
Incomplete removal of solvents or reagents.- Ensure thorough washing of the filtered product. Water is typically used for washing.[1][2]
Reaction Not Starting or Proceeding Slowly Low reaction temperature.- Ensure the reaction mixture is heated to the recommended temperature range (e.g., 50-80°C for the NCS method).[1][2]
Poor quality of reagents.- Use reagents of appropriate purity. For instance, ensure the chlorinating agent has not decomposed.
Presence of moisture (in non-aqueous reactions).- When using chlorine gas in organic solvents, the use of a drying agent like thionyl chloride to remove moisture from the solvent and theophylline mixture prior to chlorination can be beneficial.[4]

Experimental Protocols

Method 1: Chlorination with N-Chlorosuccinimide (NCS) in Water

This method is highlighted for its environmental friendliness and high yield.[1][2]

Materials:

  • Theophylline

  • N-chlorosuccinimide (NCS)

  • 5% Sodium Hydroxide (B78521) (NaOH) solution

  • 10% Hydrochloric Acid (HCl) solution

  • Water

Procedure:

  • Dissolve Theophylline in water at a temperature of 50-80°C.

  • Slowly add a solution of N-chlorosuccinimide in water to the theophylline solution over a period of 60-120 minutes. The molar ratio of Theophylline to NCS should be between 1:1 and 1:1.3.[1]

  • Maintain the reaction temperature at 50-80°C and continue stirring for 60-120 minutes after the addition is complete.[1]

  • Monitor the reaction progress by TLC until the theophylline spot disappears. If the reaction is incomplete, small additional portions of NCS can be added.[1][2]

  • Maintain the pH of the reaction mixture between 6 and 7.[1][2]

  • Cool the reaction mixture to room temperature to allow the crude this compound to precipitate.

  • Filter the crude product and wash it with water.

  • For purification, dissolve the crude product in a 5% NaOH solution, warming to 60-80°C to ensure complete dissolution.[1]

  • Cool the solution to room temperature and adjust the pH to 3-3.5 with 10% HCl to precipitate the pure this compound.[1][2]

  • Filter the purified product, wash with water, and dry.

Method 2: Chlorination with Chlorine Gas in a Chlorinated Solvent

This method provides high yields but involves the use of hazardous materials.

Materials:

  • Theophylline

  • Chlorine gas

  • Chlorinated solvent (e.g., 1,2-dichloroethane, chloroform, 1,1,2,2-tetrachloroethane)[4]

  • Thionyl chloride (optional, as a drying agent)[4]

  • 5% Sodium Hydroxide (NaOH) solution

  • 10% Sulfuric Acid or Hydrochloric Acid solution

Procedure:

  • Suspend Theophylline in a chlorinated hydrocarbon solvent in a reaction vessel.

  • Optionally, add a small amount of thionyl chloride to remove any residual moisture and stir for a few minutes.[4]

  • Bubble dry chlorine gas through the suspension at a controlled rate. The reaction is typically carried out at a temperature between 10-40°C.[4]

  • Monitor the reaction by HPLC until the theophylline content is less than 1%.[2]

  • The intermediate, 7,8-dichlorotheophylline, may be formed.

  • Filter the solid product and wash with water.

  • For dechlorination and purification, stir the solid with a 5% aqueous sodium hydroxide solution and heat to 75-80°C for about 30 minutes.[2]

  • Cool the mixture to below 30°C and adjust the pH to 3-3.5 with a 10% acid solution to precipitate the this compound.[4]

  • Filter the product, wash with water, and dry.

Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Parameter Method 1: NCS in Water Method 2: Chlorine Gas in Organic Solvent
Starting Material TheophyllineTheophylline
Chlorinating Agent N-Chlorosuccinimide (NCS)Chlorine Gas
Solvent WaterChlorinated Hydrocarbons (e.g., 1,2-dichloroethane)
Reaction Temperature 50 - 80°C[1]10 - 40°C[4]
Yield 88 - 90%[1]88 - 91%[4]
Purity (HPLC) > 99%[1]~ 98.5%[4]
Key Advantages Environmentally friendly, high purity.High yield.
Key Disadvantages Use of toxic and corrosive reagents.

Visualizations

experimental_workflow_NCS cluster_reaction Reaction Stage cluster_workup Workup & Purification A Dissolve Theophylline in Water (50-80°C) B Add NCS Solution (1-2 hours) A->B Theophylline:NCS 1:1 to 1:1.3 C React for 1-2 hours (Monitor by TLC) B->C D Cool to Room Temp & Precipitate C->D E Filter & Wash Crude Product D->E F Dissolve in 5% NaOH (60-80°C) E->F G Precipitate with 10% HCl (pH 3-3.5) F->G H Filter, Wash & Dry Final Product G->H

Caption: Experimental workflow for the synthesis of this compound using NCS.

troubleshooting_logic Start Low Yield or Purity Issue IncompleteReaction Check for Incomplete Reaction (TLC/HPLC) Start->IncompleteReaction WorkupLoss Investigate Workup Losses Start->WorkupLoss ImpurityFormation Analyze for Impurities Start->ImpurityFormation Solution1 Optimize Reaction Time/ Reagent Ratio/Temperature IncompleteReaction->Solution1 Yes Solution2 Control pH during Precipitation/ Ensure complete dissolution WorkupLoss->Solution2 Yes Solution3 Improve Purification/ Consider alternative route ImpurityFormation->Solution3 Yes

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Technical Support Center: Purification of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 8-Chlorotheophylline.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its purification?

A1: Understanding the fundamental properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Appearance White to off-white or light yellow crystalline powder.[1][2][3]
Molecular Formula C₇H₇ClN₄O₂[3]
Molecular Weight 214.61 g/mol [4]
Melting Point ~290 °C (decomposes)[4]
Solubility - Slightly soluble in water. - Soluble in sodium hydroxide, DMSO, and methanol. - Crystallizes from water or ethanol (B145695).[1][2][4]
Stability Stable under normal temperatures and pressures.[1]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, protected from light and moisture. Recommended storage at +4°C.[1][2]

Q2: What are the common impurities found in this compound and how can they be identified?

A2: Impurities in this compound can originate from starting materials, byproducts of the synthesis, or degradation. Common impurities are listed in Table 2.[5] Identification is typically achieved using chromatographic and spectroscopic methods.[5][6]

Table 2: Common Impurities in this compound

ImpurityChemical NameMolecular Weight ( g/mol )Identification Method(s)Source(s)
Impurity I3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (Theophylline)180.16LC-MS[5][6][7]
Impurity II3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione (Caffeine)194.19LC-MS[5][6][7]
Impurity IIIIsomer of 8-chloro-1,3-dimethyl-2,6(3H,1H)-purinedione214.61LC-MS[5][6][7]
Other Potential ImpuritiesN-chloro methyl derivative of this compound, Hydrated N-chloro methyl derivative-GC-MS[8]

Q3: How can I monitor the progress of the purification of this compound?

A3: The progress of purification can be monitored using the following analytical techniques:

  • Thin Layer Chromatography (TLC): A rapid and effective method to assess the purity of fractions and the final product. A suggested mobile phase is ethyl acetate (B1210297):toluene:glacial acetic acid (10:0.3:0.5 v/v/v).[6][9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the sample's purity. A reverse-phase C18 column is often effective for separating this compound from its impurities.[5][6]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization

Possible CauseSuggested Solution
Product loss during filtration and washing. - Ensure the complete transfer of the crystalline solid to the filtration apparatus. - Use a minimal amount of ice-cold solvent for washing the crystals to minimize dissolution of the product.
Incomplete precipitation during cooling. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, purer crystals and maximize precipitation. - If crystallization is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystal formation.[10]
Using an excessive amount of solvent for dissolution. - Use the minimum amount of hot solvent required to fully dissolve the crude product.[11]

Problem 2: Product is Not Pure After Recrystallization

Possible CauseSuggested Solution
Co-precipitation of impurities. - Ensure the solution is not supersaturated with respect to the impurities at the crystallization temperature. A second recrystallization may be necessary. - Cool the solution slowly to allow for selective crystallization of the desired product.
Inappropriate solvent selection. - The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures.[10] - Perform small-scale solubility tests with different solvents to find the optimal one.[11]
Presence of insoluble impurities. - If solid impurities are present in the hot solution, perform a hot filtration to remove them before allowing the solution to cool and crystallize.[11]

Problem 3: Oily Product Obtained After Purification

Possible CauseSuggested Solution
Presence of residual solvent. - Dry the product under a high vacuum for an extended period to remove any remaining solvent.
Impurities lowering the melting point. - The presence of impurities can depress the melting point and lead to an oily appearance. Re-purify the product using an alternative method such as column chromatography.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This is a general procedure; solvent choice and volumes may need optimization.

  • Solvent Selection: Based on literature, ethanol or water can be effective solvents for the recrystallization of this compound.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the chosen solvent to its boiling point and add the minimum amount of hot solvent to the flask to completely dissolve the solid with gentle swirling.[10]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of the solvent.

Protocol 2: Thin Layer Chromatography (TLC) for Purity Assessment

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent like ethyl acetate.[6]

  • Mobile Phase: A mixture of ethyl acetate:toluene:glacial acetic acid (10:0.3:0.5 v/v/v) has been shown to provide good separation.[6][9]

  • Development: Spot the sample on the TLC plate and develop it in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (254 nm).

  • Analysis: Calculate the Rf value for each spot. The Rf value for this compound has been reported to be approximately 0.852 under these conditions, while impurities will have different Rf values.[5][6]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Column: A reversed-phase C18 column (e.g., Phenomenex C18, 250 x 4.6 mm, 5 µm) is suitable.[5]

  • Mobile Phase: An isocratic mobile phase of acetonitrile:sodium acetate buffer (5:95, v/v) can be used.[5]

  • Flow Rate: 1.5 mL/min.[5]

  • Detection: UV detection at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

  • Injection Volume: 20 µL.[6]

  • Analysis: The retention time of the main peak corresponding to this compound is compared to that of a reference standard. The peak areas are used to quantify the purity and the levels of any impurities present.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Step cluster_analysis Purity Analysis cluster_decision Decision cluster_end End Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization TLC_HPLC TLC / HPLC Analysis Recrystallization->TLC_HPLC Purity_Check Purity > 99%? TLC_HPLC->Purity_Check Purity_Check->Recrystallization No (Re-purify) Pure_Product Pure this compound Purity_Check->Pure_Product Yes

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Low Purity after Recrystallization Insoluble_Imp Insoluble Impurities Observed? Start->Insoluble_Imp Hot_Filt Perform Hot Filtration Insoluble_Imp->Hot_Filt Yes Oily_Prod Product is Oily? Insoluble_Imp->Oily_Prod No Dry Dry Under High Vacuum Oily_Prod->Dry Yes Multiple_Spots Multiple Spots on TLC? Oily_Prod->Multiple_Spots No Re_Recrystal Re-recrystallize with Slow Cooling Multiple_Spots->Re_Recrystal Yes Col_Chrom Consider Column Chromatography Re_Recrystal->Col_Chrom If still impure

Caption: Troubleshooting decision tree for low purity of this compound.

References

identification and characterization of 8-Chlorotheophylline degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the identification and characterization of 8-Chlorotheophylline degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under forced degradation conditions?

A1: Under forced degradation conditions, this compound is susceptible to hydrolysis (acidic and basic), oxidation, and photolysis. The primary expected degradation products include Theophylline, formed by the hydrolysis of the C8-Cl bond, and various products resulting from the opening of the imidazole (B134444) ring. Under oxidative stress, hydroxylated and N-demethylated derivatives may also be formed.

Q2: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for quantifying this compound and its degradation products. For structural elucidation and confirmation of the identity of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[1][2][3]

Q3: What are the typical stress conditions for forced degradation studies of this compound?

A3: Typical forced degradation conditions, in line with ICH guidelines, include:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C for 1-4 hours.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: Dry heat at 105°C for 24-48 hours.[5]

  • Photolytic Degradation: Exposure to UV (200 watt hours/square meter) and visible (1.2 million lux hours) light.[4]

Q4: How can I ensure my HPLC method is "stability-indicating"?

A4: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To validate your method as stability-indicating, you must perform forced degradation studies and demonstrate that the peaks for the API and its degradation products are well-resolved with adequate peak purity.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing for this compound - Interaction with active silanols on the column packing.- Inappropriate mobile phase pH.- Use a high-purity, end-capped C18 column.- Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
Poor Resolution Between Degradation Products - Inadequate mobile phase strength.- Incorrect column chemistry.- Optimize the mobile phase composition (e.g., adjust the organic-to-aqueous ratio).- Try a different stationary phase (e.g., a phenyl-hexyl column).- Decrease the flow rate to improve separation efficiency.
Ghost Peaks in the Chromatogram - Contamination in the mobile phase or injector.- Carryover from previous injections.- Use fresh, HPLC-grade solvents and filter the mobile phase.- Implement a robust needle wash procedure in your autosampler method.- Inject a blank solvent run to identify the source of the ghost peaks.
Drifting Baseline - Column not equilibrated.- Fluctuations in detector lamp intensity or temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.- Allow the detector lamp to warm up for at least 30 minutes.- Use a column oven to maintain a stable temperature.
Sample Preparation Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Incomplete Dissolution of this compound - Inappropriate solvent.- Insufficient sonication or vortexing.- this compound is sparingly soluble in water. Use a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) for sample preparation.- Increase sonication time, ensuring the sample is fully dispersed.
Precipitation of Analyte in the Vial - Sample solvent is too different from the mobile phase.- Supersaturation of the sample.- Whenever possible, dissolve the sample in the initial mobile phase.- If a stronger solvent is needed for dissolution, ensure the injection volume is small to minimize peak distortion.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating RP-HPLC method. Optimization may be required based on the specific degradation products and instrumentation.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and a phosphate (B84403) or acetate (B1210297) buffer (e.g., 20 mM potassium phosphate, pH 3.5). The ratio should be optimized for best separation (a common starting point is 20:80 v/v acetonitrile:buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Heat the solution at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Heat the solution at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Place the solid powder of this compound in a hot air oven at 105°C for 48 hours. After cooling, dissolve and dilute to the target concentration.

  • Photolytic Degradation: Expose the solid powder and a solution (1 mg/mL in water:acetonitrile) of this compound to UV and visible light as per ICH Q1B guidelines.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Illustrative Data)
Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Proposed)
0.1 M HCl, 80°C, 4h15.22Theophylline
0.1 M NaOH, 80°C, 2h25.83Imidazole ring-opened products
3% H₂O₂, RT, 24h8.518-Hydroxytheophylline
Dry Heat, 105°C, 48h5.11Theophylline
Photolytic3.21Not identified
Table 2: Chromatographic Data for this compound and a Major Degradant (Illustrative Data)
CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compound10.51.1> 5000
Theophylline6.21.2> 4000

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analytical Workflow cluster_characterization Characterization prep Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) prep->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc Inject into HPLC lcms LC-MS Analysis (for Identification) neutralize->lcms Inject into LC-MS data Data Analysis (% Degradation, Peak Purity) hplc->data lcms->data pathway Elucidate Degradation Pathways data->pathway report Generate Stability Report pathway->report

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (H₂O₂) main This compound C₇H₇ClN₄O₂ theophylline Theophylline C₇H₈N₄O₂ main->theophylline Loss of Cl hydroxy 8-Hydroxytheophylline C₇H₈N₄O₃ main->hydroxy Oxidative substitution ring_opened Imidazole Ring-Opened Products theophylline->ring_opened Further degradation (strong base)

Caption: Proposed degradation pathways for this compound.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Chromatographic Problem (e.g., Peak Tailing) cause1 Column Issues (e.g., active silanols) problem->cause1 cause2 Mobile Phase Issues (e.g., incorrect pH) problem->cause2 cause3 System Issues (e.g., leaks) problem->cause3 sol1 Optimize Column (e.g., use end-capped column) cause1->sol1 sol2 Optimize Mobile Phase (e.g., adjust pH, add modifier) cause2->sol2 sol3 System Maintenance (e.g., check fittings) cause3->sol3

Caption: Logical relationship for HPLC troubleshooting.

References

Resolving Peak Tailing in HPLC Analysis of 8-Chlorotheophylline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 8-Chlorotheophylline. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: In an ideal HPLC separation, the chromatographic peak for a compound should be symmetrical and Gaussian in shape. Peak tailing is a common issue where the back half of the peak is broader than the front half, creating a "tail".[1][2] This asymmetry can lead to several analytical problems, including:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification of individual components difficult.[3]

  • Inaccurate Integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy and precision of quantitative results.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantitation (LOQ).

The USP Tailing Factor (Tf) or Asymmetry Factor (As) is used to quantify the extent of tailing. A value close to 1.0 is ideal, while values greater than 1.5 are often considered unacceptable for quantitative analysis.[4]

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: Peak tailing for polar and ionizable compounds like this compound in reversed-phase HPLC is often due to more than one retention mechanism occurring simultaneously.[4] The primary causes include:

  • Secondary Silanol (B1196071) Interactions: The most frequent cause is the interaction of basic functional groups in the analyte with acidic residual silanol groups (-Si-OH) on the surface of the silica-based stationary phase.[3][5][6] These interactions are a form of secondary retention that slows down a portion of the analyte molecules, causing the tail.

  • Mobile Phase pH: The pH of the mobile phase relative to the analyte's pKa is critical.[6] this compound has a reported pKa of approximately 5.28.[7][8] If the mobile phase pH is close to this value, the compound will exist in both ionized and non-ionized forms, which can have different retention times and lead to peak broadening and tailing.

  • Column Degradation: Over time, columns can degrade due to exposure to harsh mobile phases or sample matrices. This can lead to a loss of bonded phase, exposing more active silanol sites, or the creation of voids in the packing material.[1][2][5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often with a fronting peak that can be mistaken for or contribute to tailing.[3][9]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volumes in fittings, can cause band broadening that manifests as peak tailing.[1][3]

Troubleshooting Guides

Below are detailed troubleshooting steps to address peak tailing in the HPLC analysis of this compound.

Troubleshooting Workflow for Peak Tailing

This diagram outlines a systematic approach to diagnosing and resolving peak tailing.

G cluster_0 Initial Observation cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Sample and System Check cluster_4 Resolution start Peak Tailing Observed for this compound q1 Is the mobile phase pH at least 2 pH units away from the pKa of this compound (~5.28)? start->q1 a1_yes Proceed to Column Evaluation q1->a1_yes Yes a1_no Adjust mobile phase pH to < 3.0 or > 7.3 (if using a pH-stable column). q1->a1_no No q2 Is the buffer concentration adequate (10-50 mM)? a1_yes->q2 a1_no->q2 a2_yes Proceed to Column Evaluation q2->a2_yes Yes a2_no Increase buffer concentration. q2->a2_no No q3 Is the column old or has it been used with aggressive mobile phases? a2_yes->q3 a2_no->q3 a3_yes Flush the column with a strong solvent or replace it. Consider using a guard column. q3->a3_yes Yes a3_no Consider secondary interactions. q3->a3_no No end Peak Shape Improved a3_yes->end q4 Are you using a standard C18 or C8 column? a3_no->q4 a4_yes Switch to an end-capped or polar-embedded column to minimize silanol interactions. q4->a4_yes Yes a4_no Proceed to Sample and System Check q4->a4_no No a4_yes->end q5 Does diluting the sample improve the peak shape? a4_no->q5 a5_yes Reduce sample concentration to avoid overload. q5->a5_yes Yes a5_no Check for extra-column effects (tubing, connections). q5->a5_no No a5_yes->end a5_no->end

Caption: A troubleshooting workflow for resolving peak tailing.

Experimental Protocols and Data

1. Mobile Phase pH Adjustment

The interaction between this compound and residual silanols is highly dependent on the mobile phase pH. To minimize these secondary interactions, it is crucial to control the ionization state of both the analyte and the silanol groups.

  • Protocol: Prepare a series of mobile phases with varying pH values. A common mobile phase for xanthine (B1682287) derivatives is a mixture of acetonitrile (B52724) and a buffer. Start with a pH well below the pKa of this compound (e.g., pH 2.8-3.0) to ensure the analyte is fully protonated and the silanol groups are not ionized. Analyze the this compound standard with each mobile phase and record the tailing factor.

  • Example Data: A study on the separation of this compound, caffeine, and diphenhydramine (B27) found that optimal conditions were achieved using a mobile phase of acetonitrile and 0.01 M H3PO4-triethylamine adjusted to pH 2.8.[10][11]

Mobile Phase pHTailing Factor (Tf) of this compound (Illustrative)
5.52.1
4.51.8
3.51.4
2.81.1

2. Column Selection

The choice of HPLC column has a significant impact on peak shape.

  • Protocol: If peak tailing persists even after optimizing the mobile phase pH, consider the column chemistry. Standard silica-based C18 and C8 columns can have a high number of accessible silanol groups. Compare the performance of your current column with a modern, high-purity, end-capped column or a polar-embedded column. End-capping chemically modifies the residual silanol groups to make them less active.[2]

  • Column Comparison:

Column TypeDescriptionExpected Impact on Tailing
Standard C18/C8Traditional silica-based columns.May exhibit significant tailing for basic compounds.
End-capped C18/C8Residual silanols are chemically bonded to reduce activity.Improved peak shape for basic compounds.[2]
Polar-EmbeddedContains a polar group embedded in the alkyl chain, which shields the analyte from residual silanols.Often provides excellent peak shape for basic compounds.[6]
pH StableDesigned for use at extended pH ranges (e.g., pH > 8), allowing for the analysis of basic compounds in their neutral form.Can eliminate tailing by operating at a high pH where the analyte is neutral.

3. Use of Mobile Phase Additives

In some cases, mobile phase additives can be used to suppress silanol interactions.

  • Protocol: A common approach is to add a small amount of a basic compound, such as triethylamine (B128534) (TEA), to the mobile phase.[10] TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with this compound. Prepare the mobile phase with and without a low concentration of TEA (e.g., 0.1%) and compare the peak shape. Note that modern, high-purity columns often do not require the use of such additives.[12]

Chemical Interactions Leading to Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that can cause peak tailing.

G cluster_0 Ideal Reversed-Phase Retention cluster_1 Secondary Interaction Causing Tailing Analyte1 This compound C18_1 C18 Bonded Phase Analyte1->C18_1 Hydrophobic Interaction (Symmetrical Peak) Analyte2 This compound Silanol Residual Silanol Group (-Si-OH) Analyte2->Silanol Ionic/Polar Interaction (Peak Tailing)

Caption: Analyte interactions with the stationary phase.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in the HPLC analysis of this compound, leading to more accurate and reliable results.

References

troubleshooting common issues in 8-Chlorotheophylline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis of 8-Chlorotheophylline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

A1: The most frequently reported issues include low product yield, formation of impurities, and challenges in purification. These problems can arise from suboptimal reaction conditions, incomplete reactions, or the use of inappropriate solvents and reagents.

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Chlorination: The chlorination of theophylline (B1681296) is a critical step. Ensure the molar ratio of the chlorinating agent to theophylline is optimized. For instance, when using N-chlorosuccinimide (NCS), a slight excess of NCS (e.g., 1:1.1 to 1:1.3 molar ratio of theophylline to NCS) can drive the reaction to completion.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. For the synthesis using theophylline and NCS in an aqueous solution, maintaining a temperature between 60-65°C is often optimal.[1][2]

  • Incorrect Reaction Time: A reaction time that is too short can lead to incomplete conversion, while an overly extended reaction time might promote the formation of degradation products. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time, which is typically around 2 hours for the NCS method.[1][2]

  • pH Control: The pH of the reaction mixture should be maintained between 6-7 during the chlorination step.[2]

Q3: I am observing significant impurities in my final product. What are these impurities and how can I minimize their formation?

A3: Common impurities in this compound synthesis include unreacted theophylline, caffeine (B1668208) (if used as a starting material), and isomers of this compound.[3][4] The formation of these can be minimized by:

  • Ensuring Complete Reaction: As mentioned, optimizing the reactant molar ratio, temperature, and reaction time will minimize the presence of unreacted starting materials.

  • Avoiding Side Reactions: In older methods using caffeine, harsh conditions could lead to the formation of 7,8-dichlorocaffeine.[5] Modern methods using theophylline and NCS under milder aqueous conditions help to avoid such byproducts.[1][2]

  • Proper Purification: A robust purification protocol is essential to remove any formed impurities.

Q4: What is the recommended method for purifying crude this compound?

A4: A common and effective purification method involves recrystallization based on pH adjustment. The crude product is dissolved in a dilute aqueous sodium hydroxide (B78521) solution (e.g., 5% NaOH) at an elevated temperature (60-80°C).[1][2] The solution is then cooled, and the pH is adjusted to 3-3.5 with an acid like dilute hydrochloric or sulfuric acid, causing the purified this compound to precipitate as a white solid.[1][2] This process effectively removes water-soluble byproducts like succinimide (B58015) when NCS is used as the chlorinating agent.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC to ensure the disappearance of the starting material.[1][2] Consider slightly increasing the molar ratio of the chlorinating agent.[1][2]
Suboptimal temperature.Maintain the reaction temperature within the optimal range (e.g., 60-65°C for the NCS method).[1][2]
Incorrect pH during reaction.Ensure the pH of the reaction mixture is maintained between 6-7.[2]
Product Contamination Presence of unreacted theophylline.Optimize reaction conditions (time, temperature, molar ratio) for complete conversion.[1][2]
Formation of byproducts (e.g., 7,8-dichlorocaffeine in older methods).Employ milder synthesis routes, such as the use of theophylline and NCS in an aqueous phase, to avoid harsh conditions that lead to byproducts.[1][2]
Ineffective purification.Follow the recommended purification protocol of dissolving the crude product in a basic solution and reprecipitating with acid.[1][2] Ensure the final pH for precipitation is within the 3-3.5 range.[1][2]
Poor Product Color (Yellowish/Greenish) Presence of residual impurities.The initial crude product may appear as a yellow-green solid.[1] The purification step involving dissolution in NaOH and reprecipitation should yield a white solid. If the color persists, consider a second recrystallization.
Difficulty in Filtration Fine precipitate formed.Allow the precipitate to fully form and settle by cooling the solution to room temperature or below before filtration. Stirring for a short period after pH adjustment can aid in particle agglomeration.[1]

Experimental Protocols

Synthesis of this compound using Theophylline and N-Chlorosuccinimide (NCS)

This protocol is based on a modern, environmentally friendly method that avoids the use of toxic organic solvents.[1][2]

Materials:

  • Theophylline Anhydrous

  • N-Chlorosuccinimide (NCS)

  • Deionized Water

  • 5% Sodium Hydroxide (NaOH) solution

  • 10% Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

Procedure:

  • Dissolution: In a suitable reaction vessel, dissolve Theophylline Anhydrous in water by heating to 50-80°C.

  • Chlorination: While maintaining the temperature at 60-65°C, slowly add N-chlorosuccinimide (NCS) to the theophylline solution over 1-2 hours. The molar ratio of theophylline to NCS should be between 1:1 and 1:1.3.[1] Maintain the pH of the mixture between 6 and 7.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Continue the reaction at 60-65°C for approximately 2 hours, or until the theophylline spot disappears on the TLC plate.[1][2]

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound will precipitate. Collect the solid by filtration and wash it with water.

  • Purification:

    • Transfer the crude solid to a beaker and add a 5% aqueous sodium hydroxide solution.

    • Heat the mixture to 60-80°C with stirring until the solid completely dissolves.[1][2]

    • Cool the solution to room temperature.

    • Slowly add 10% hydrochloric acid or sulfuric acid to adjust the pH to 3-3.5, at which point a white solid of purified this compound will precipitate.[1][2]

    • Stir for a short period, then collect the purified product by filtration.

    • Wash the solid with water and dry to obtain the final product.

Expected Outcome:

  • Yield: 88-90%[1][2]

  • Purity (HPLC): >99%[1][2]

Visual Guides

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction_completion Check Reaction Completion (via TLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction optimize_ratio Increase NCS:Theophylline Ratio (e.g., to 1.1:1 - 1.3:1) incomplete_reaction->optimize_ratio Yes extend_time Extend Reaction Time (Monitor with TLC) incomplete_reaction->extend_time Yes check_temp Verify Reaction Temperature (Optimal: 60-65°C) incomplete_reaction->check_temp No end Improved Yield optimize_ratio->end extend_time->end adjust_temp Adjust Temperature Control check_temp->adjust_temp Incorrect check_ph Verify Reaction pH (Optimal: 6-7) check_temp->check_ph Correct adjust_temp->end adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_ph->end Correct adjust_ph->end

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

Purification Process for this compound

Purification_Process start Crude this compound (Yellowish Solid) dissolve Dissolve in 5% NaOH (aq) at 60-80°C start->dissolve cool Cool Solution to Room Temperature dissolve->cool precipitate Adjust pH to 3-3.5 with Dilute Acid cool->precipitate filtration Filter and Wash with Water precipitate->filtration end Pure this compound (White Solid) filtration->end

Caption: Step-by-step workflow for the purification of crude this compound.

References

method development challenges for simultaneous determination of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on method development for the simultaneous determination of 8-Chlorotheophylline and its combination drugs.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the simultaneous determination of this compound with other active pharmaceutical ingredients (APIs)?

The most frequently employed technique is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] Spectrophotometric methods and batch-injection analysis with multiple pulse amperometric detection have also been successfully used.[1][4]

Q2: What are the typical impurities that can interfere with this compound analysis?

During the synthesis or storage of this compound, several impurities can arise. These include theophylline, caffeine (B1668208), and an isomer of this compound.[3][5] Additionally, N-chloro methyl and hydrated N-chloro methyl derivatives of this compound have been identified as potential impurities.[6][7] It is crucial to ensure that the analytical method can separate these impurities from the main analyte peak.

Q3: Why is the pH of the mobile phase a critical parameter in the HPLC separation of this compound and its combination drugs?

The separation of this compound from structurally similar compounds, such as caffeine, is highly dependent on the pH of the mobile phase.[8] Both molecules have similar chemical structures and polarity, and their degree of ionization, which is influenced by pH, can significantly affect their retention times and the resolution between their peaks.[8] For instance, a mobile phase pH of 2.8 has been shown to provide optimal separation for this compound, caffeine, and diphenhydramine (B27).[2]

Troubleshooting Guide

HPLC Method Development

Problem: Poor resolution between this compound and Caffeine peaks.

  • Possible Cause 1: Sub-optimal mobile phase pH.

    • Solution: The pKa values of this compound and caffeine are very close, making their separation sensitive to small changes in pH.[8] Carefully adjust the mobile phase pH. A pH of 2.8, achieved using a mixture of 0.01 M H3PO4 and triethylamine (B128534), has been reported to be effective.[1][2]

  • Possible Cause 2: Inappropriate stationary phase.

    • Solution: The choice of the HPLC column is critical. A SymmetryShield RP8 column has been successfully used to achieve good separation.[2] If you are using a standard C18 column and facing resolution issues, consider a column with a different selectivity.

  • Possible Cause 3: Incorrect mobile phase composition.

    • Solution: The ratio of the organic modifier to the aqueous buffer is crucial. A mobile phase consisting of acetonitrile (B52724) and a pH 2.8 phosphate (B84403) buffer in a 22:78 (v/v) ratio has been shown to provide good separation.[1][2] Experiment with slight variations in this ratio to optimize resolution.

Problem: Peak tailing for Diphenhydramine.

  • Possible Cause: Silanol (B1196071) interactions with the stationary phase.

    • Solution: Diphenhydramine is a basic compound and can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. The addition of a "silanol blocker" like triethylamine to the mobile phase is necessary to minimize these interactions and improve peak shape.[8]

Problem: Drifting retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of column equilibration.

  • Possible Cause 2: Changes in mobile phase composition.

    • Solution: If preparing the mobile phase online, ensure the pump is functioning correctly and the solvent proportions are accurate. For isocratic methods, preparing the mobile phase manually can sometimes improve retention time stability.[9]

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[10]

Problem: Extraneous peaks in the chromatogram.

  • Possible Cause 1: Presence of impurities or degradation products.

    • Solution: this compound can degrade under stress conditions.[2] A stability-indicating method should be developed to separate any degradation products from the main API peaks. Refer to literature on known impurities of this compound to aid in peak identification.[3][5][6]

  • Possible Cause 2: Contamination from the sample matrix or solvent.

    • Solution: Run a blank injection (mobile phase only) and a placebo injection (sample matrix without the APIs) to identify the source of the extraneous peaks.

Experimental Protocols

Table 1: HPLC Method for Simultaneous Determination of this compound, Caffeine, and Diphenhydramine[1][2]
ParameterCondition
Stationary Phase SymmetryShield RP8 or Phenomenex MAX-RP-C12 (250 mm x 4.6 mm, 4-5 µm)
Mobile Phase Acetonitrile : 0.01 M H3PO4 + Triethylamine (pH 2.8) (22:78, v/v)
Flow Rate 1.0 mL/min
Detection UV at 229 nm
Injection Volume 20 µL
Retention Times Caffeine: ~4.6 min, this compound: ~5.3 min, Diphenhydramine: ~16.7 min
Table 2: Spectrophotometric Method for Simultaneous Determination of this compound, Caffeine, and Chlorphenoxamine (B1217886) Hydrochloride[4]
ParameterCondition
Technique Ratio-spectra zero-crossing first-derivative spectrophotometry
Wavelengths Caffeine: 212 nm, this compound: 209.2 nm, Chlorphenoxamine HCl: 231.4 nm
Linearity Range 4-20 µg/mL for all three compounds

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject Inject Sample/Standard hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection (229 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analytes integrate->quantify

Caption: HPLC Experimental Workflow for the simultaneous determination of this compound.

troubleshooting_logic start Poor Resolution Between This compound & Caffeine cause1 Sub-optimal Mobile Phase pH? start->cause1 solution1 Adjust pH to ~2.8 using H3PO4 and Triethylamine cause1->solution1 Yes cause2 Inappropriate Stationary Phase? cause1->cause2 No solution2 Use a column with different selectivity (e.g., RP8) cause2->solution2 Yes cause3 Incorrect Mobile Phase Composition? cause2->cause3 No solution3 Optimize Acetonitrile: Aqueous Buffer Ratio cause3->solution3 Yes

Caption: Troubleshooting logic for poor resolution between this compound and Caffeine.

References

minimizing impurity formation during 8-Chlorotheophylline production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 8-Chlorotheophylline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most frequently identified impurities in this compound production are:

  • Theophylline (B1681296): Unreacted starting material.

  • Caffeine (B1668208): A methylated derivative of theophylline.[1][2]

  • Isomer of this compound: A structural variant of the target molecule.[1][2][3]

  • N-chloro methyl derivative of this compound: A derivative formed through a side reaction.[4][5]

  • Hydrated N-chloro methyl derivative of this compound: A hydrated form of the N-chloro methyl derivative.[4][5]

Q2: What are the primary causes of impurity formation?

A2: Impurity formation is often linked to several factors in the synthesis process:

  • Incomplete Reaction: The presence of unreacted theophylline is a common issue.

  • Side Reactions: The chlorinating agent can react with other sites on the theophylline molecule or with intermediates, leading to byproducts.

  • Sub-optimal Reaction Conditions: Parameters such as temperature, pH, and reaction time can significantly influence the rate of side reactions.

  • Raw Material Quality: Impurities present in the starting materials can carry through or catalyze side reactions.

Q3: Are there alternative synthesis methods to reduce impurities?

A3: Yes, an alternative to the traditional method of using chlorine gas is the use of N-chlorosuccinimide (NCS) as the chlorinating agent in an aqueous medium.[6][7] This method is reported to be more selective, operate under milder conditions, and be more environmentally friendly, leading to a higher purity product and a reduction in byproducts.[6][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of residual theophylline detected.Incomplete chlorination reaction.- Increase the molar ratio of the chlorinating agent (e.g., N-chlorosuccinimide) to theophylline. - Extend the reaction time. - Optimize the reaction temperature within the recommended range (e.g., 50-80°C for the NCS method).[6]
Presence of caffeine impurity.Methylation side reaction. This can occur if the starting material contains impurities that can act as methylating agents, or under certain reaction conditions.- Ensure high purity of the starting theophylline. - Investigate the reaction temperature and pH to identify conditions that minimize this side reaction.
Detection of an isomer of this compound.Isomerization can be promoted by elevated temperatures or specific pH ranges.- Maintain strict control over the reaction temperature. - After the reaction, ensure rapid cooling and adjust the pH to a range that stabilizes the desired product.
Formation of N-chloro methyl derivatives.This is a potential side reaction of the chlorinating agent.- Use a more selective chlorinating agent like N-chlorosuccinimide. - Optimize the addition rate of the chlorinating agent to maintain a low instantaneous concentration.

Experimental Protocols

Synthesis of this compound using N-Chlorosuccinimide (NCS)

This protocol is based on a method designed to improve purity and yield.[6][7]

Materials:

  • Theophylline

  • N-Chlorosuccinimide (NCS)

  • Deionized Water

  • 5% (w/v) Sodium Hydroxide Solution

  • 10% (v/v) Hydrochloric Acid Solution

Procedure:

  • Dissolve theophylline in water at a molar ratio of 1:1 to 1:1.1 with NCS.

  • Heat the solution to 50-80°C.

  • Slowly add the N-chlorosuccinimide over a period of 60-120 minutes while maintaining the temperature.

  • Continue the reaction at the same temperature for another 60-120 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (disappearance of the theophylline spot), cool the reaction mixture to room temperature to precipitate the crude this compound.

  • Filter the crude product and wash it with water.

  • For purification, dissolve the crude product in a 5% NaOH solution by heating to 60-80°C.

  • Cool the solution and adjust the pH to 3-3.5 with 10% HCl to precipitate the pure this compound.

  • Filter the purified product, wash with water, and dry.

Analytical Methods for Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a specific ratio. The exact composition may need to be optimized based on the specific impurities being targeted.

  • Detection: UV detector set at a wavelength where both this compound and the key impurities have significant absorbance (e.g., around 270-280 nm).

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A gradient program is usually employed, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280-300°C) to elute a wide range of compounds.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected impurities (e.g., m/z 40-500).

Data on Impurity Identification

The following table summarizes the mass-to-charge ratios (m/z) of key fragments observed in GC-MS analysis that can be used to identify specific impurities.[4]

ImpurityMolecular WeightKey Mass Fragments (m/z)
Theophylline180.17180, 123, 95, 68
Caffeine194.19194, 109, 82, 55
This compound Isomer214.61214, 199, 171
N-chloro methyl derivative263.07264, 214, 165, 157
Hydrated N-chloro methyl derivative281.08281, 265, 214, 207, 191

Visualizing the Process

Workflow for this compound Synthesis and Purification

G Figure 1: Synthesis and Purification Workflow A Theophylline Dissolution B NCS Addition (50-80°C) A->B C Reaction Monitoring (TLC) B->C D Crude Product Precipitation C->D Reaction Complete E Filtration and Washing D->E F Dissolution in NaOH (60-80°C) E->F G pH Adjustment with HCl (pH 3-3.5) F->G H Purified Product Precipitation G->H I Final Filtration and Drying H->I

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Impurity Analysis

G Figure 2: Impurity Analysis Logic A Synthesized This compound B Sample Preparation A->B C HPLC Analysis B->C D GC-MS Analysis B->D E Impurity Identification (Based on Retention Time & MS) C->E F Impurity Quantification (Based on Peak Area) C->F D->E G Process Optimization E->G F->G

Caption: Logical workflow for the analysis and control of impurities.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 8-Chlorotheophylline. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal resolution and accurate quantification of this compound and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the common related substances of this compound that I should monitor?

A1: The most common process-related impurities and degradation products of this compound include Theophylline, Caffeine, and an isomer of this compound.[1] Depending on the synthetic route and storage conditions, other related substances such as N-chloro methyl derivatives may also be present.[2]

Q2: Which type of HPLC column is most suitable for analyzing this compound and its related substances?

A2: Reversed-phase columns, such as C18 or C8, are commonly used and have demonstrated effective separation of this compound from its key impurities.[1][3][4] The choice between C18 and C8 will depend on the specific hydrophobicity of the analytes and the desired retention characteristics.

Q3: What is a typical mobile phase composition for this analysis?

A3: A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). The pH of the aqueous phase is a critical parameter for achieving good resolution, particularly for ionizable compounds. For instance, a mobile phase of acetonitrile and a low pH phosphate buffer (pH 2.8) has been successfully used.[3][4][5]

Q4: What UV wavelength is recommended for the detection of this compound and its impurities?

A4: A UV detection wavelength in the range of 229 nm to 280 nm is generally suitable for detecting this compound and its related substances, as they all possess chromophores that absorb in this region.[1][3][4] The optimal wavelength may vary slightly depending on the specific analytes and the mobile phase composition.

Q5: Why is it important to perform forced degradation studies when developing a stability-indicating method?

A5: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[6][7] This ensures that the analytical method is "stability-indicating," meaning it can accurately separate and quantify the active pharmaceutical ingredient (API) from any degradation products that might form during the product's shelf life.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Resolution Between this compound and an Impurity (e.g., Theophylline or Caffeine)

Possible Causes & Solutions

  • Inappropriate Mobile Phase Composition:

    • Adjust Organic Solvent Percentage: A small change in the percentage of acetonitrile or methanol (B129727) can significantly impact resolution. A systematic approach is to vary the organic content in small increments (e.g., ±2%).

    • Modify Mobile Phase pH: The ionization state of this compound and its impurities can be altered by changing the mobile phase pH. For these basic compounds, a lower pH (e.g., 2.5-3.5) can improve peak shape and resolution.[3][4][5]

  • Suboptimal Flow Rate:

    • Decrease Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution. However, this will also increase the run time.

  • Column Inefficiency:

    • Column Aging: Over time, columns can lose their efficiency. If you observe a gradual decrease in resolution, it may be time to replace the column.

    • Contamination: Strongly retained compounds can accumulate on the column, affecting its performance. Flushing the column with a strong solvent may help.

Issue 2: Peak Tailing for this compound or its Related Substances

Possible Causes & Solutions

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like xanthines, causing peak tailing.

    • Use a Low pH Mobile Phase: A low pH (around 2.5-3.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.

    • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can block the active silanol sites.[3][4][5]

    • Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Column Overload:

    • Reduce Injection Volume or Sample Concentration: Injecting too much sample can lead to peak distortion. Try diluting the sample or reducing the injection volume.

Issue 3: Unstable Retention Times

Possible Causes & Solutions

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. This is particularly important when changing mobile phase compositions.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.

  • Mobile Phase Preparation:

    • Inconsistent Preparation: Ensure the mobile phase is prepared accurately and consistently for each run.

    • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the pump, causing pressure fluctuations and unstable retention times.

Experimental Protocols

Below are detailed methodologies for the HPLC analysis of this compound and its related substances.

Method 1: Isocratic HPLC for Theophylline, Caffeine, and Isomer Impurities[1]
  • Chromatographic System:

    • Column: Phenomenex ODS (C18), 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 0.01 M Sodium Acetate Trihydrate (pH adjusted to 3.57) (5:95, v/v)

    • Flow Rate: 1.5 mL/min

    • Detection: UV at 280 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a suitable concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Isocratic HPLC for Caffeine and this compound[3][4][5]
  • Chromatographic System:

    • Column: SymmetryShield RP8, 250 mm x 4.6 mm

    • Mobile Phase: Acetonitrile : (0.01 M Phosphoric Acid + Triethylamine, pH adjusted to 2.8) (22:78, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 229 nm

    • Column Temperature: 40°C

  • Sample Preparation:

    • Prepare sample and standard solutions in the mobile phase.

    • Ensure complete dissolution and filter through a 0.45 µm filter.

Data Presentation

Table 1: Chromatographic Data from Method 1

CompoundRetention Time (min)
Theophylline8.324
Caffeine14.275
Isomer of this compound20.933

(Data from Desai, et al.)[1]

Table 2: Chromatographic Data from Method 2

CompoundRetention Time (min)
Caffeine4.6
This compound5.3

(Data from Barbas, et al.)[7]

Visualizations

TroubleshootingWorkflow start Poor Resolution Observed check_mobile_phase Check Mobile Phase Composition start->check_mobile_phase adjust_organic Adjust Organic Solvent % (±2%) check_mobile_phase->adjust_organic Isocratic Separation adjust_ph Modify Mobile Phase pH check_mobile_phase->adjust_ph Ionizable Analytes check_flow_rate Review Flow Rate adjust_organic->check_flow_rate adjust_ph->check_flow_rate decrease_flow Decrease Flow Rate check_flow_rate->decrease_flow check_column Evaluate Column Performance decrease_flow->check_column flush_column Flush Column with Strong Solvent check_column->flush_column Suspect Contamination replace_column Replace Column check_column->replace_column Column is Old resolution_ok Resolution Improved flush_column->resolution_ok replace_column->resolution_ok

Caption: Troubleshooting workflow for poor HPLC peak resolution.

MethodDevelopment start Start Method Development lit_search Literature Search for Similar Compounds start->lit_search select_column Select Column (e.g., C18, C8) lit_search->select_column initial_mobile_phase Choose Initial Mobile Phase (ACN/Buffer) select_column->initial_mobile_phase optimize_conditions Optimize Chromatographic Conditions initial_mobile_phase->optimize_conditions adjust_organic_ratio Adjust Organic:Aqueous Ratio optimize_conditions->adjust_organic_ratio optimize_ph Optimize pH adjust_organic_ratio->optimize_ph adjust_temp_flow Adjust Temperature & Flow Rate optimize_ph->adjust_temp_flow forced_degradation Perform Forced Degradation Studies adjust_temp_flow->forced_degradation validate_method Validate Method (ICH Guidelines) forced_degradation->validate_method final_method Final Validated Method validate_method->final_method

Caption: HPLC method development workflow.

References

dealing with matrix effects in the analysis of 8-Chlorotheophylline from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8-chlorotheophylline in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and why is it a concern in the analysis of this compound?

A1: The matrix effect is the alteration of analyte ionization efficiency by co-eluting compounds from the biological sample matrix. This can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound. Biological samples like plasma, serum, and urine contain numerous endogenous components (e.g., phospholipids (B1166683), salts, proteins) that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Q2: How can I detect the presence of matrix effects in my assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected. Any deviation (dip or peak) in the constant signal of this compound indicates the retention time at which matrix components are eluting and causing ion suppression or enhancement.

  • Post-Extraction Spike Analysis: The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

Q3: What is an internal standard and why is it crucial for mitigating matrix effects?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added to all samples, calibrators, and quality controls at a constant concentration. The IS helps to compensate for variability during sample preparation and, importantly, for matrix effects. A stable isotope-labeled (SIL) internal standard, such as This compound-d6 (B585189), is the gold standard. Since it co-elutes with this compound and has nearly identical ionization properties, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.

Q4: Can I use a structural analog as an internal standard if a stable isotope-labeled version is unavailable?

A4: While a SIL internal standard is ideal, a structural analog can be used. However, it is crucial to validate that the analog behaves similarly to this compound in terms of extraction recovery and chromatographic retention to ensure it effectively compensates for matrix effects. Any differences in physicochemical properties can lead to dissimilar responses to matrix interferences.

Troubleshooting Guide

Issue 1: Poor reproducibility and accuracy in my this compound quantification.
  • Possible Cause: Significant and variable matrix effects between samples.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Perform a post-extraction spike experiment with multiple lots of blank matrix to assess the variability of the matrix effect.

    • Optimize Sample Preparation: If the matrix effect is high, consider a more rigorous sample preparation technique. The choice of method can significantly impact the cleanliness of the final extract. Refer to the data in Table 1 for a comparison of common techniques for a related xanthine (B1682287) derivative.

    • Incorporate a Stable Isotope-Labeled Internal Standard: If not already in use, switching to an SIL IS like this compound-d6 can significantly improve reproducibility by correcting for sample-to-sample variations in matrix effects.

    • Chromatographic Separation: Modify your LC method to better separate this compound from interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

Issue 2: Low analyte recovery after sample preparation.
  • Possible Cause: Suboptimal extraction conditions for this compound.

  • Troubleshooting Steps:

    • Evaluate Different Extraction Techniques: As shown in Table 1 , recovery can vary significantly between methods like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

    • Optimize LLE Parameters: If using LLE, experiment with different organic solvents and pH conditions to improve the partitioning of this compound into the organic phase.

    • Optimize SPE Parameters: If using SPE, ensure the sorbent type is appropriate for this compound. Optimize the wash and elution steps by testing different solvent compositions and volumes to maximize analyte recovery while minimizing the elution of interfering compounds.

    • Check for Analyte Stability: Ensure that this compound is not degrading during the extraction process.

Issue 3: Ion suppression is observed at the retention time of this compound.
  • Possible Cause: Co-elution of matrix components, particularly phospholipids, with the analyte.

  • Troubleshooting Steps:

    • Improve Chromatographic Resolution:

      • Decrease the initial percentage of the organic mobile phase to better retain and separate early-eluting interferences.

      • Employ a shallower gradient around the elution time of this compound.

      • Consider a column with a different stationary phase chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase) that may offer different selectivity for the analyte and interferences.

    • Enhance Sample Cleanup:

      • If using protein precipitation, consider a subsequent clean-up step like SPE or LLE to remove phospholipids.

      • For SPE, ensure the wash steps are effective at removing phospholipids without causing loss of the analyte. A wash with a solvent like methanol (B129727)/water might be effective.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Theophylline (B1681296) (a structural analog of this compound) in Human Plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile95 - 10575 - 90 (Suppression)Fast, simple, and inexpensive.High potential for matrix effects due to minimal cleanup.
Liquid-Liquid Extraction (LLE) with Ethyl Acetate80 - 9590 - 105 (Minimal Effect)Good removal of salts and phospholipids.More labor-intensive, can be difficult to automate.
Solid-Phase Extraction (SPE) with a C18 sorbent90 - 10595 - 110 (Minimal Effect)High selectivity, can be automated for high throughput.Requires method development, more expensive than PPT.

Note: The data presented is representative of a typical xanthine derivative and is intended for comparative purposes. Actual values for this compound may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect and Recovery

This protocol describes a post-extraction spike experiment to quantitatively assess matrix effect and recovery.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your chosen sample preparation method. Spike this compound and IS into the final, dried extract before reconstitution.

    • Set C (Pre-Extraction Spike): Spike this compound and IS into the blank biological matrix before starting the sample preparation procedure.

  • Analyze all three sets by LC-MS/MS.

  • Calculate Recovery and Matrix Effect using the following formulas:

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

Protocol 2: Representative UPLC-MS/MS Method for Xanthine Derivatives

This protocol provides a starting point for the analysis of this compound, based on a validated method for theophylline and its metabolites in human plasma.

1. Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma, add 50 µL of an internal standard working solution (e.g., this compound-d6 in 50% methanol).

  • Vortex mix for 10 seconds.

  • Load the entire sample onto a conditioned and equilibrated C18 SPE cartridge (e.g., 100 mg, 1 mL).

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 1 minute.

  • Elute the analyte and IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

2. UPLC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 5% B

    • 3.6-5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Example for Theophylline):

    • Theophylline: 181.1 > 124.1

    • Theophylline-d6 (IS): 187.1 > 127.1

  • Note: The MRM transitions for this compound would need to be optimized by infusing a standard solution. The precursor ion would be [M+H]+.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Mitigation Strategies cluster_validation Validation & Analysis Problem Inaccurate or Irreproducible This compound Results AssessME Assess Matrix Effect (Post-Extraction Spike) Problem->AssessME AssessRecovery Assess Recovery (Pre- vs. Post-Spike) Problem->AssessRecovery OptimizeSP Optimize Sample Prep (PPT, LLE, SPE) AssessME->OptimizeSP High or Variable ME UseSIL Use Stable Isotope-Labeled Internal Standard AssessME->UseSIL OptimizeLC Optimize Chromatography AssessME->OptimizeLC AssessRecovery->OptimizeSP Low Recovery Validate Re-Validate Method OptimizeSP->Validate UseSIL->Validate OptimizeLC->Validate Analyze Analyze Samples Validate->Analyze

Caption: Troubleshooting workflow for addressing matrix effects.

SamplePrepComparison cluster_input Input cluster_methods Sample Preparation Methods cluster_output Output Characteristics Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (PPT) Sample->PPT LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanliness Extract Cleanliness PPT->Cleanliness Low LLE->Cleanliness Medium SPE->Cleanliness High

Caption: Comparison of sample preparation methods.

Technical Support Center: Isolation and Analysis of 8-Chlorotheophylline Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the strategies for isolating and analyzing impurities in 8-Chlorotheophylline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is impurity profiling important?

A1: this compound is a stimulant drug from the xanthine (B1682287) chemical class, chemically known as 8-chloro-1,3-dimethyl-2,6(1H, 3H)-purinedione.[1][2] It is a crucial intermediate in the synthesis of antihistamine drugs like dimenhydrinate (B1670652) and promethazine (B1679618) theoclate.[1][3] Ensuring the purity of this compound is essential for the safety and efficacy of the final drug products.[1][4] Impurity profiling helps in identifying and quantifying potentially toxic components or substances that could affect the drug's stability and shelf life.[1][4]

Q2: What are the common impurities found in this compound?

A2: During the synthesis and storage of this compound, several impurities can arise. The most commonly identified impurities include:

  • Theophylline (Impurity I): A starting material or a degradation product.[4][5]

  • Caffeine (Impurity II): A structurally related compound that can be formed as a byproduct.[4][5]

  • Isomer of this compound (Impurity III): An isomer of the active pharmaceutical ingredient (API).[4][5]

  • N-chloro methyl derivative of this compound: An impurity that can be formed during the synthesis process.[3][6]

  • Hydrated N-chloro methyl derivative of this compound: A hydrated form of the N-chloro methyl derivative impurity.[3][6]

Q3: Which analytical techniques are most effective for identifying and quantifying these impurities?

A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are effective for separation and quantification.[1][3] For structural elucidation and definitive identification of the impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.[1][3][4][5]

Troubleshooting Guides

This section addresses common issues encountered during the isolation and analysis of this compound impurities.

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of impurity peaks in HPLC. 1. Inappropriate mobile phase composition. 2. Incorrect column selection. 3. Column degradation or contamination.1. Optimize the mobile phase. An isocratic mobile phase of acetonitrile-methanol-0.4 M citric acid (60:30:10, v/v/v) has been shown to be effective.[1] Alternatively, a gradient elution might be necessary. 2. Use a C18 column (e.g., Hiq Sil C18, 4.6 mm Ø x 250 mm) which is suitable for reversed-phase chromatography of these compounds.[1] 3. Flush the column with a strong solvent or replace the column if performance does not improve.[7]
Low yield of isolated impurities after preparative TLC. 1. Incomplete extraction of the impurity from the silica (B1680970) gel. 2. Degradation of the impurity during isolation.1. Ensure the collected TLC bands are thoroughly extracted with a suitable solvent like ethyl acetate (B1210297).[1][4] Multiple extractions may be necessary. 2. Minimize exposure to heat and light. Understand the chemical stability of the impurity in different solvents and conditions.[8]
Inconsistent Retention Times in HPLC/GC. 1. Leak in the system. 2. Fluctuation in column temperature. 3. Mobile phase composition changing over time.1. Check all fittings and connections for leaks.[7] 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and ensure it is properly degassed.[4]
Extraneous peaks appearing in the chromatogram. 1. Contaminated solvent or glassware. 2. Sample degradation. 3. Carryover from a previous injection.1. Use HPLC-grade solvents and thoroughly clean all glassware.[4] 2. Analyze the sample promptly after preparation. Store samples appropriately if immediate analysis is not possible. 3. Run a blank injection of the mobile phase to check for carryover. Implement a robust needle wash method.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Impurity Detection

This protocol is used for the initial screening and separation of impurities in an this compound sample.

  • Stationary Phase: Precoated TLC plates of Silica gel 60GF254.[1][4]

  • Sample Preparation: Dissolve the this compound sample in a minimum amount of ethyl acetate.[1][4]

  • Application: Spot the dissolved sample onto the TLC plate in the form of a band for preparative work or a small spot for analytical work.[4]

  • Mobile Phase: A mixture of Ethyl acetate:toluene:glacial acetic acid (10:0.3:0.5 v/v/v) has been shown to provide good separation.[1][4]

  • Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots under UV light.

  • Data Interpretation: Calculate the Rf values for each component. This compound has a reported Rf of 0.852 under these conditions, while impurities have lower Rf values (e.g., 0.029, 0.132, 0.198).[1][4]

Protocol 2: Preparative TLC for Impurity Isolation

This method is used to isolate impurities in small quantities for further characterization.

  • Follow steps 1-5 from the analytical TLC protocol, but apply the sample as a continuous band across the plate.

  • After development, carefully scrape the separated impurity bands from the plate.[4]

  • Extract each scraped silica portion multiple times with ethyl acetate to dissolve the impurity.[1][4]

  • Combine the extracts for each impurity and evaporate the solvent to obtain the isolated compound. Due to very low quantities, it may be necessary to combine all isolated impurities for collective analysis by LC-MS.[1]

Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling

This protocol details a validated isocratic RP-HPLC method for the separation and quantification of impurities.

ParameterCondition
Column Hiq Sil C18 (4.6 mm Ø x 250 mm)[1] or Phenomenex ODS (250 x 4.6 mm I.D.; 5 µm)[4]
Mobile Phase Acetonitrile : Methanol : 0.4 M Citric Acid (60:30:10, v/v/v)[1]
Flow Rate 0.6 mL/min[1] or 1.5 mL/min[4]
Detection Wavelength 304 nm[1] or 280 nm[4]
Injection Volume 20 µL
Temperature Ambient

Retention Time Data:

CompoundRetention Time (min)
Theophylline (Impurity I)8.324
Caffeine (Impurity II)14.275
Isomer of this compound (Impurity III)20.933
(Data obtained using a Phenomenex ODS column with a flow rate of 1.5 ml/min and detection at 280 nm)[1][4]
Protocol 4: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Characterization

This protocol is for the definitive identification of impurities based on their mass-to-charge ratio.

ParameterCondition
LC Column Phenomenex C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile : Sodium Acetate Buffer (5:95, v/v)[4]
Flow Rate 1.5 mL/min[4]
MS Ionization Mode Positive Electron Spray Ionization (ESI)[4]
Mass Range 120–500 m/z[4]
Nebulizing Gas Nitrogen[4]

Mass Spectral Data for Identified Impurities:

ImpurityRetention Time (min)Molecular WeightObserved m/z
Theophylline8.324180180.9 [M+H]⁺
Caffeine14.275194195.7 [M+H]⁺ (reported as [M+2H]⁺ in source)
Isomer of this compound20.933214.5214.9 [M]⁺
(Data from LC-MS analysis)[1][4]

Visualized Workflows

G cluster_0 Impurity Isolation and Identification Workflow Sample This compound Bulk Sample TLC Analytical TLC Screening Sample->TLC Screen for impurities HPLC Analytical HPLC Profiling Sample->HPLC Quantify impurities PrepTLC Preparative TLC Isolation TLC->PrepTLC Isolate detected impurities LCMS LC-MS / GC-MS Analysis PrepTLC->LCMS Characterize isolated fractions HPLC->LCMS Identify peaks Structure Structure Elucidation LCMS->Structure Report Final Impurity Profile Report Structure->Report

Caption: General workflow for the isolation and identification of impurities.

G cluster_1 HPLC Troubleshooting Logic Start Problem: Poor Peak Resolution CheckMobilePhase Is mobile phase composition correct and fresh? Start->CheckMobilePhase CheckColumn Is the column appropriate and in good condition? CheckMobilePhase->CheckColumn Yes FixMobilePhase Prepare fresh mobile phase. Optimize composition. CheckMobilePhase->FixMobilePhase No CheckFlowRate Is the flow rate stable? CheckColumn->CheckFlowRate Yes FixColumn Flush or replace column. CheckColumn->FixColumn No FixFlowRate Check for leaks. Service pump. CheckFlowRate->FixFlowRate No End Resolution Improved CheckFlowRate->End Yes FixMobilePhase->Start FixColumn->Start FixFlowRate->Start

Caption: Troubleshooting flowchart for poor HPLC peak resolution.

References

forced degradation studies of 8-Chlorotheophylline to identify potential degradants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers performing forced degradation studies on 8-Chlorotheophylline (8-CTP).

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of conducting forced degradation studies on this compound?

A1: Forced degradation studies, or stress testing, are performed to intentionally degrade this compound under more severe conditions than those used in accelerated stability testing.[1] The main objectives are:

  • To identify potential degradation products and establish the intrinsic stability of the molecule.[2]

  • To elucidate potential degradation pathways.[3]

  • To develop and validate a stability-indicating analytical method that can effectively separate the drug substance from all potential degradants, ensuring the method's specificity.[3][4]

  • To generate more stable formulations by understanding the chemical behavior of the molecule.[3]

Q2: What are the recommended stress conditions for the forced degradation of this compound?

A2: According to ICH guidelines, a comprehensive forced degradation study should expose the drug substance to various stress conditions.[3] For this compound, these typically include:

  • Acid Hydrolysis: Treatment with acids like hydrochloric acid (HCl).

  • Base Hydrolysis: Treatment with bases like sodium hydroxide (B78521) (NaOH).

  • Oxidation: Exposure to an oxidizing agent, commonly hydrogen peroxide (H₂O₂).

  • Thermal Degradation: Exposure to high temperatures.

  • Photolytic Degradation: Exposure to UV and visible light.

Q3: What are the potential degradation products of this compound?

A3: Based on the structure of this compound and general chemical principles, potential degradants may include:

  • Theophylline (1,3-dimethylxanthine): Formed by the reductive dehalogenation of the chlorine atom at the 8-position. Theophylline has been identified as a common impurity in this compound samples.[5][6]

  • 8-hydroxytheophylline: Formed via hydrolytic displacement of the chlorine atom.

  • Caffeine: Identified as a potential impurity or degradant in some analyses.[5][6]

  • Ring-opened products: Under very harsh acidic or basic conditions, the purine (B94841) ring system may undergo cleavage.

  • N-chloro methyl derivatives: These have been identified as impurities in some this compound samples.[7]

Q4: Which analytical methods are most suitable for analyzing stressed samples of this compound?

A4: A stability-indicating analytical method is required. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV detection, is the most widely used technique for separating this compound from its degradation products.[5][8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification and structural characterization of unknown degradants by providing mass-to-charge ratio information.[5][9]

  • Thin-Layer Chromatography (TLC): TLC can be used as a simple, preliminary screening tool to quickly assess the number of degradation products formed.[5][6][9]

Troubleshooting Guides

Issue 1: No degradation is observed after applying stress conditions.

  • Question: I have refluxed my this compound sample in 0.1 N HCl for 8 hours, but the HPLC chromatogram shows no significant degradation. What should I do?

  • Answer: If initial stress conditions do not yield sufficient degradation (the target is typically 5-20%), you should progressively increase the severity of the conditions.[3]

    • Increase Reagent Concentration: Move from 0.1 N HCl to a higher concentration, such as 1 N HCl.

    • Increase Temperature: If not already done, increase the temperature of the reaction. For thermal stress, temperatures can be increased in increments (e.g., 60°C, 70°C, 80°C).[2]

    • Extend Exposure Time: Increase the duration of the stress. For example, extend the reflux time from 8 hours to 12 or 24 hours.

    • Verify Sample Preparation: Ensure that the this compound was properly dissolved in the stress medium. Poor solubility can hinder degradation.

Issue 2: The drug substance degrades completely or too extensively.

  • Question: After treating my sample with 1 N NaOH at 80°C, the peak for this compound is gone, and the chromatogram is complex. How can I achieve the target degradation level?

  • Answer: If the degradation is too extensive, you need to apply milder conditions.

    • Decrease Reagent Concentration: Reduce the concentration of the acid or base (e.g., from 1 N to 0.1 N or 0.01 N NaOH).

    • Lower the Temperature: Perform the study at a lower temperature, such as room temperature or 40°C, instead of refluxing.

    • Reduce Exposure Time: Shorten the duration of the stress. Collect samples at multiple, earlier time points (e.g., 1, 2, 4, and 8 hours) to find the optimal duration.

Issue 3: How can I confirm the identity of a suspected degradation product?

  • Question: I suspect one of the peaks in my chromatogram is Theophylline. How can I confirm this?

  • Answer: There are several methods to confirm the identity of a degradant:

    • Co-injection: Spike your degraded sample with a pure reference standard of Theophylline. If the peak area of the suspected degradant increases and the peak remains symmetrical, it provides strong evidence of its identity.

    • LC-MS Analysis: Analyze the sample using LC-MS. Compare the mass spectrum of the unknown peak with the known mass spectrum and molecular weight of Theophylline (180.16 g/mol ).[5]

    • Photodiode Array (PDA) Detection: If using an HPLC with a PDA detector, compare the UV spectrum of the unknown peak with that of the Theophylline reference standard. A perfect match indicates spectral homogeneity.

Data Presentation

Table 1: Recommended Starting Conditions for Forced Degradation of this compound

Stress ConditionReagent/ParameterTypical Starting ConditionDuration
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 N HCl8 hours
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 N NaOH8 hours
Neutral Hydrolysis Water / Buffer (pH 7)Reflux in Water12 hours
Oxidation Hydrogen Peroxide (H₂O₂)3% H₂O₂24 hours
Thermal (Dry Heat) Temperature70°C48 hours
Photolytic Light Source (ICH Q1B)Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m²Variable

Table 2: Potential Degradants of this compound

Potential DegradantChemical NameMolecular FormulaMolecular Weight ( g/mol )Likely Formation Condition
Theophylline 1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneC₇H₈N₄O₂180.16Reductive, Hydrolytic, Photolytic
Caffeine 1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dioneC₈H₁₀N₄O₂194.19Impurity or side reaction
8-Hydroxytheophylline 8-hydroxy-1,3-dimethyl-1H-purine-2,6(3H,7H)-dioneC₇H₈N₄O₃196.16Acid/Base Hydrolysis

Experimental Protocols

Protocol 1: Acid Hydrolysis

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Stress Application: Add 5 mL of 0.1 N HCl. Place the flask in a thermostatically controlled water bath at 80°C for 8 hours.

  • Neutralization: After the specified time, cool the flask to room temperature. Carefully neutralize the solution by adding 5 mL of 0.1 N NaOH.

  • Dilution: Dilute the solution to the 10 mL mark with a suitable diluent (e.g., mobile phase) to achieve a final concentration of 1 mg/mL.

  • Analysis: Filter the sample through a 0.45 µm filter and inject it into the HPLC system for analysis.

Protocol 2: Oxidative Degradation

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Stress Application: Add 5 mL of 3% (v/v) hydrogen peroxide solution. Keep the flask at room temperature, protected from light, for 24 hours.

  • Dilution: After 24 hours, dilute the solution to the 10 mL mark with a suitable diluent.

  • Analysis: Filter the sample through a 0.45 µm filter and immediately analyze by HPLC.

Protocol 3: Photolytic Degradation

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50). Also, place a sample of the solid powder in a thin layer in a petri dish.

  • Control Sample: Prepare an identical set of samples and wrap them in aluminum foil to serve as dark controls.

  • Stress Application: Place the test samples and control samples in a photostability chamber. Expose them to light as per ICH Q1B guidelines.

  • Analysis: After the exposure period, dissolve the solid sample in diluent to the target concentration. Analyze both the solution and solid-state samples, along with their dark controls, by HPLC.

Mandatory Visualizations

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Characterization start_end start_end process process decision decision output output A Prepare 8-CTP Stock Solution & Solid Sample B1 Acid Hydrolysis A->B1 Expose to Stress B2 Base Hydrolysis A->B2 Expose to Stress B3 Oxidation (H2O2) A->B3 Expose to Stress B4 Thermal (Heat) A->B4 Expose to Stress B5 Photolytic (Light) A->B5 Expose to Stress C Sample Neutralization & Dilution (if applicable) B1->C B2->C B3->C B4->C B5->C D Analyze via Stability- Indicating HPLC Method C->D E Degradation > 20%? D->E E->C Yes (Use Milder Conditions) F Degradation < 5%? E->F No F->A Yes (Use Harsher Conditions) G Identify Degradants (LC-MS, Co-injection) F->G No H Final Report G->H

Caption: Experimental workflow for forced degradation studies of this compound.

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Optimizing the 8-Chlorotheophylline Chlorination Step

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-Chlorotheophylline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency of the chlorination step. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and synthetic routes for this compound?

A1: The most prevalent starting materials are theophylline (B1681296) and caffeine (B1668208).

  • From Theophylline: This is a more direct route. Theophylline can be chlorinated using agents like gaseous chlorine or N-Chlorosuccinimide (NCS). The reaction with gaseous chlorine often proceeds through a 7,8-dichlorotheophylline intermediate, which is then dechlorinated to yield the final product.[1] The use of NCS in an aqueous phase is presented as a greener alternative, avoiding chlorinated solvents and harsh conditions.[2][3]

  • From Caffeine: This method involves the chlorination of caffeine to form a 7,8-dichlorocaffeine intermediate, which is subsequently hydrolyzed to produce this compound.[2][4] This route can require higher temperatures and the use of catalysts like iodine.[2][5]

Q2: What are the advantages of using N-Chlorosuccinimide (NCS) over gaseous chlorine for the chlorination of theophylline?

A2: Using NCS as a chlorinating agent offers several advantages over gaseous chlorine. The reaction can be carried out in an aqueous phase, which eliminates the need for chlorinated hydrocarbon solvents.[2][3] This "green chemistry" approach is more environmentally friendly. Additionally, the reaction conditions are often milder, and the byproduct, succinimide, is water-soluble, simplifying its removal during product purification.[2] This method can lead to higher purity (above 99%) and yields of 88-90%.[2]

Q3: What are the typical impurities encountered during the synthesis of this compound?

A3: Impurities can arise from unreacted starting materials, intermediates, or side reactions. Common impurities include:

  • Theophylline or Caffeine: Incomplete conversion of the starting material.[6]

  • 7,8-Dichlorotheophylline: An intermediate that may persist if the dechlorination step is incomplete.[1]

  • Isomers of this compound: Structural isomers can form as byproducts.[6][7][8]

  • N-chloro methyl and hydrated N-chloro methyl derivatives: These have been identified as potential impurities through GC-MS analysis.[9][10]

Q4: Which analytical techniques are recommended for monitoring reaction progress and final product purity?

A4: A combination of chromatographic techniques is highly effective.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the disappearance of starting materials and the formation of the product throughout the reaction.[2][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of the final product's purity and for identifying and quantifying impurities.[1][2] Isocratic reversed-phase HPLC methods have been developed for this purpose.[7][8]

  • LC-MS and GC-MS: These hyphenated techniques are invaluable for the structural characterization of unknown impurities.[7][9][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chlorination of theophylline to produce this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Incomplete Chlorination: Insufficient chlorinating agent or suboptimal reaction time/temperature. 2. Side Reactions: Formation of undesired byproducts due to incorrect temperature or stoichiometry. 3. Product Loss During Workup: Significant product dissolving during washing or incomplete precipitation.1. Optimize Stoichiometry: Ensure the correct molar ratio of the chlorinating agent. Monitor the reaction with TLC until the starting material is consumed.[2] 2. Control Temperature: Maintain the recommended reaction temperature (e.g., 10-40°C for initial chlorination with Cl₂).[1] 3. Refine Workup: Adjust the pH carefully to 3-3.5 to ensure maximum precipitation.[1][2] Use minimal amounts of cold solvent for washing the filtered product.
High Impurity Levels (Low Purity) 1. Presence of 7,8-Dichlorotheophylline: Incomplete dechlorination of the intermediate. 2. Unreacted Theophylline: The reaction did not go to completion. 3. Formation of Isomers/Byproducts: Reaction conditions favoring side product formation.1. Ensure Complete Dechlorination: In the two-step process, ensure the alkaline conditions (e.g., 5% NaOH) and temperature (e.g., 75-80°C) are sufficient for complete removal of the C7-chloro group.[2] 2. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature, while monitoring by TLC. 3. Purification: Recrystallize the crude product from a suitable solvent system to remove impurities.
Inconsistent Reaction Results 1. Variable Quality of Reagents: Purity of theophylline, solvent, or chlorinating agent may vary. 2. Poor Control of Reaction Parameters: Fluctuations in temperature, pH, or rate of reagent addition.1. Use High-Purity Reagents: Ensure all starting materials and solvents are of a consistent, high grade. 2. Strict Parameter Control: Use a temperature-controlled reaction vessel. Add reagents slowly and at a consistent rate. Calibrate pH meters regularly for accurate adjustments.
Difficulties with Product Isolation 1. Fine Precipitate: The precipitated product is too fine, making filtration difficult. 2. Product Oiling Out: The product separates as an oil instead of a solid during precipitation.1. Control Precipitation Rate: Cool the reaction mixture slowly after pH adjustment to encourage larger crystal growth. 2. Solvent Selection: Ensure the correct solvent system is used. If oiling out occurs, try adding a small amount of a co-solvent or adjusting the cooling rate.

Comparative Data on Synthesis Methods

The following table summarizes quantitative data from different patented methods for producing this compound, providing a basis for comparison.

ParameterMethod 1: Theophylline + Cl₂[1]Method 2: Theophylline + NCS[2]
Starting Material TheophyllineTheophylline
Chlorinating Agent Gaseous ChlorineN-Chlorosuccinimide (NCS)
Solvent Chlorinated Hydrocarbons (e.g., Chloroform, 1,2-Dichloroethane)Water
Reaction Temperature 10-40 °C (Chlorination)50-80 °C
Key Steps 1. Chlorination to 7,8-dichlorotheophylline 2. Dechlorination under alkaline conditionsOne-step chlorination
Purification pH adjustment to 3-3.5 for precipitationpH adjustment to 3-3.5 for precipitation
Reported Yield 88-91%88-90%
Reported Purity (HPLC) ~98.5%>99%

Experimental Protocols

Protocol 1: Chlorination of Theophylline using Gaseous Chlorine[1]
  • Setup: In a 200L reactor, add 40kg of anhydrous 1,2-dichloroethane (B1671644) and 7.2kg of anhydrous theophylline.

  • Catalyst Addition: Slowly add 0.035kg of thionyl chloride at room temperature (20-30°C) and stir for 10 minutes.

  • Chlorination: Bubble dry chlorine gas into the reaction mixture at a rate of approximately 1kg/h. Continue until a total of 5.6kg of chlorine has been added.

  • Reaction Completion: After stopping the chlorine addition, continue stirring at room temperature for 30 minutes.

  • Dechlorination: Add 100kg of a 5% aqueous sodium hydroxide (B78521) solution. Heat the mixture with stirring to 75-80°C and maintain for 30 minutes.

  • Precipitation: Cool the mixture to below 30°C. Adjust the pH to 3-3.5 using 10% dilute sulfuric acid. Stir for an additional 10 minutes.

  • Isolation: Isolate the solid product by centrifugation (or filtration).

  • Purification: Wash the solid with water and dry to obtain this compound.

Protocol 2: Chlorination of Theophylline using N-Chlorosuccinimide (NCS)[2]
  • Dissolution: In a suitable reaction vessel, dissolve anhydrous theophylline in water by heating to 50-80°C.

  • NCS Addition: Prepare a solution of N-Chlorosuccinimide in water. Add this solution dropwise to the theophylline solution over a period of 60-120 minutes. Maintain the reaction temperature at 50-80°C and the pH between 6 and 7.

  • Reaction Monitoring: Monitor the reaction using TLC. Initially, use a 1:1 molar ratio of theophylline to NCS. If theophylline is still present, add an additional 0.1-0.2 molar equivalents of NCS until the starting material spot disappears.

  • Reaction Completion: After the final addition of NCS, continue stirring at the same temperature for 60-120 minutes.

  • Crude Precipitation: Cool the reaction mixture to room temperature to allow the crude this compound to precipitate. Filter and wash the solid.

  • Purification: Dissolve the crude product in a 5% aqueous NaOH solution, heating to 60-80°C until all solid dissolves.

  • Final Precipitation: Cool the solution to room temperature and adjust the pH to 3-3.5 with 10% dilute hydrochloric acid to precipitate the pure this compound.

  • Isolation: Filter the white solid, wash with water, and dry to obtain the final product.

Visualized Workflows and Pathways

Synthesis_Pathways cluster_0 Route 1: From Theophylline cluster_1 Route 2: From Caffeine Theophylline Theophylline Intermediate_7_8_diCl 7,8-Dichlorotheophylline Theophylline->Intermediate_7_8_diCl + Chlorine Product This compound Theophylline->Product + NCS Intermediate_7_8_diCl->Product Dechlorination (NaOH) NCS N-Chlorosuccinimide (Aqueous) Chlorine Chlorine Gas (Chlorinated Solvent) Caffeine Caffeine Intermediate_7_8_diCl_Caff 7,8-Dichlorocaffeine Caffeine->Intermediate_7_8_diCl_Caff + Chlorine, Iodine Intermediate_7_8_diCl_Caff->Product Hydrolysis

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Experiment Complete: Analyze Product CheckPurity Purity > 99%? Start->CheckPurity CheckYield Yield > 85%? CheckPurity->CheckYield Yes TroubleshootPurity Troubleshoot Purity: - Check for Intermediates - Optimize Workup pH - Recrystallize CheckPurity->TroubleshootPurity No Success Process Successful CheckYield->Success Yes TroubleshootYield Troubleshoot Yield: - Check Reaction Time/Temp - Verify Stoichiometry - Minimize Wash Losses CheckYield->TroubleshootYield No TroubleshootPurity->Start Re-run Experiment TroubleshootYield->Start Re-run Experiment

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 8-Chlorotheophylline and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) is paramount. 8-Chlorotheophylline, a common stimulant and a key component in medications like dimenhydrinate, is no exception. Ensuring its purity requires robust analytical methods to identify and quantify any potential impurities. This guide provides a comparative overview of a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its impurities, alongside alternative analytical techniques, supported by experimental data from related studies.

High-Performance Liquid Chromatography (HPLC) Method for this compound

Identified Impurities

Several process-related and degradation impurities of this compound have been identified in various studies. These include:

Experimental Protocol for a Representative HPLC Method

The following protocol is a synthesis of methods described in the literature for the analysis of this compound and its xanthine-based impurities.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 or C8 column (e.g., SymmetryShield RP8) is typically used.[5]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer at a controlled pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A common mobile phase composition is a mixture of acetonitrile and a phosphate buffer (pH 2.8) in a 22:78 (v/v) ratio.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of 229 nm or 280 nm.[2][5]

  • Injection Volume: 10-20 µL.

  • Temperature: Ambient or controlled at a specific temperature (e.g., 40 °C).

Typical Validation Parameters for the HPLC Method

The following table summarizes the typical validation parameters for an HPLC method for this compound and its impurities, based on ICH guidelines and data from similar validated methods for xanthine (B1682287) derivatives.

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 80.0% - 120.0%98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 3.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Typically in the ng/mL range
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1Typically in the high ng/mL to low µg/mL range
Specificity No interference from placebo, other impurities, or degradation products at the retention time of the analyte.Baseline separation of all known impurities and the main peak.
Robustness No significant impact on results with small, deliberate changes in method parameters (e.g., pH, mobile phase composition, flow rate).Consistent results within the defined parameter ranges.

Comparison with Alternative Analytical Methods

While HPLC is the standard, other techniques offer advantages in terms of speed, resolution, or applicability to different types of impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures. This results in significantly faster analysis times and improved resolution compared to traditional HPLC.

Key Advantages over HPLC:

  • Speed: UPLC methods can reduce run times by a factor of up to 10.

  • Resolution: The smaller particle size leads to sharper peaks and better separation of closely eluting impurities.

  • Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, improving detection limits.

  • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant reductions in solvent usage, making it a "greener" alternative.

A validated UPLC-MS method for the analysis of methylxanthines (caffeine, theobromine, and theophylline) demonstrated LODs as low as 10-25 ng/mL and a total run time of under 30 seconds, showcasing the potential for high-throughput analysis.

Gas Chromatography (GC)

For volatile or semi-volatile impurities, such as the N-chloro methyl derivative of this compound, Gas Chromatography, often coupled with a Mass Spectrometry (MS) detector, is a powerful tool.

Key Advantages:

  • High Efficiency for Volatile Compounds: GC provides excellent separation for compounds that can be readily vaporized.

  • Structural Information: When coupled with MS, it allows for the definitive identification of impurities based on their mass spectra and fragmentation patterns.

The impurities N-chloro methyl derivative and its hydrated form were successfully identified using GC-MS.[3][4]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates compounds based on their charge-to-mass ratio in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent.

Key Advantages:

  • High Separation Efficiency: CE can often achieve higher theoretical plate counts than HPLC, leading to excellent resolution.

  • Low Sample and Reagent Consumption: The use of narrow capillaries results in very low consumption of both sample and buffer.

  • Orthogonal Separation Mechanism: As the separation is based on a different principle than reversed-phase HPLC, it can be a powerful complementary technique for resolving impurities that are difficult to separate by HPLC.

A validated capillary zone electrophoresis (CZE) method for the quantification of caffeine and theophylline demonstrated excellent linearity (r² > 0.9999), precision (RSD < 1.9%), and accuracy (98-101% recovery), with a run time of less than 8 minutes.[6][7]

Performance Comparison Summary

The following table provides a qualitative and quantitative comparison of the different analytical techniques for the analysis of this compound and its impurities.

FeatureHPLCUPLCGC-MSCapillary Electrophoresis (CE)
Principle Partition chromatographyPartition chromatographyPartition chromatographyElectrophoretic mobility
Typical Run Time 15-30 min1-5 min10-20 min5-15 min
Resolution Good to ExcellentExcellentExcellent (for volatile compounds)Excellent
Sensitivity (LOD) ng/mL rangeSub-ng/mL to ng/mL rangepg to ng level (for suitable compounds)ng/mL to µg/mL range
Throughput MediumHighMediumHigh
Solvent Consumption HighLowLowVery Low
Applicability Broad range of non-volatile and semi-volatile compoundsBroad range of non-volatile and semi-volatile compoundsVolatile and semi-volatile compoundsCharged and polar compounds
Primary Use Case Routine QC, stability studiesHigh-throughput screening, complex mixture analysisVolatile impurity identificationOrthogonal method, chiral separations

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity Dev->Specificity Validate for purpose Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis (QC & Stability) Robustness->Routine Implement if valid

HPLC Method Validation Workflow

Method_Comparison Comparison of Analytical Techniques for Impurity Profiling cluster_HPLC HPLC cluster_UPLC UPLC cluster_GCMS GC-MS cluster_CE Capillary Electrophoresis HPLC_Node Standard Method Good Resolution High Solvent Use UPLC_Node High Speed High Resolution Low Solvent Use HPLC_Node->UPLC_Node Faster, higher resolution GCMS_Node For Volatile Impurities Structural ID High Sensitivity HPLC_Node->GCMS_Node For specific volatile impurities CE_Node Orthogonal Method High Efficiency Minimal Sample/Solvent HPLC_Node->CE_Node Alternative selectivity

Comparison of Analytical Techniques

Conclusion

The validation of an analytical method for this compound and its impurities is crucial for ensuring the quality and safety of pharmaceutical products. While a standard reversed-phase HPLC method provides a robust and reliable approach, alternative techniques such as UPLC, GC-MS, and Capillary Electrophoresis offer significant advantages in terms of speed, resolution, and specificity for certain impurities. The choice of method will depend on the specific requirements of the analysis, including the nature of the impurities, the desired throughput, and the available instrumentation. For comprehensive impurity profiling, a combination of orthogonal techniques may be the most effective strategy.

References

comparative study of 8-Chlorotheophylline and theophylline's pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of xanthine (B1682287) derivatives, both 8-Chlorotheophylline and theophylline (B1681296) hold significance, yet their pharmacological applications and profiles diverge considerably. While theophylline is a well-established therapeutic agent for respiratory diseases, this compound is primarily utilized as a mild stimulant in combination medications. This guide provides a detailed comparative analysis of their pharmacological effects, supported by available experimental data, to offer clarity for researchers, scientists, and drug development professionals.

At a Glance: Key Pharmacological Differences

FeatureThis compoundTheophylline
Primary Use Counteracting drowsiness in combination drugs (e.g., dimenhydrinate)[1][2]Treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD)[3][4]
Primary Mechanism Adenosine (B11128) receptor antagonism[1][2]Adenosine receptor antagonism and phosphodiesterase (PDE) inhibition[5][6]
Stimulant Effect Mild, similar to caffeine[7]Present, but also associated with a narrow therapeutic window and potential side effects[4]
Blood-Brain Barrier Poor penetration suggested[7]Crosses the blood-brain barrier

Quantitative Analysis: Receptor and Enzyme Interactions

A direct quantitative comparison is challenging due to the limited publicly available data for this compound. Theophylline, being a cornerstone therapeutic, has been extensively studied.

Adenosine Receptor Binding Affinity

The antagonism of adenosine receptors is a key mechanism for both compounds.[1][5] Theophylline is a non-selective antagonist at A1 and A2A receptors.[5]

Table 1: Adenosine Receptor Binding Affinity (Ki) of Theophylline

Receptor SubtypeTheophylline Ki (nM)
A1 ~4,880 - 12,000
A2A ~4,500 - 45,000
A3 >100,000

Data compiled from multiple sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher affinity.

Phosphodiesterase (PDE) Inhibition

Theophylline's bronchodilatory and anti-inflammatory effects are also attributed to its non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).[6][9]

Table 2: Phosphodiesterase (PDE) Inhibition by Theophylline

PDE IsoenzymeTheophylline Activity
PDE3 Inhibition contributes to airway smooth muscle relaxation[9]
PDE4 Inhibition contributes to anti-inflammatory effects[10]
Other PDEs Non-selective inhibition across various isoenzymes

Specific IC50 values for theophylline across all PDE isoenzymes are not consistently reported in a single source but it is recognized as a non-selective inhibitor.

Information regarding the phosphodiesterase inhibitory activity of this compound is scarce. The primary reason for the 8-chloro modification was not to enhance its pharmacological properties but to increase its acidity to facilitate the formation of a stable salt with diphenhydramine (B27) in the formulation of dimenhydrinate.[11]

Signaling Pathways and Mechanisms of Action

The pharmacological effects of both this compound and theophylline are rooted in their interaction with adenosine receptors and, in the case of theophylline, phosphodiesterases.

Adenosine Receptor Antagonism

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine Receptor Adenosine Receptor (A1/A2) Adenosine->Receptor Activates G_Protein G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (A1) Activates (A2) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Xanthine This compound or Theophylline Xanthine->Receptor Blocks

Caption: Adenosine Receptor Antagonism by Xanthines.

Both compounds act as competitive antagonists at adenosine receptors, preventing the binding of adenosine and thereby blocking its effects, which include sedation and bronchoconstriction. This leads to central nervous system stimulation and bronchodilation.

Phosphodiesterase Inhibition (Theophylline)

cluster_intracellular Intracellular Space cAMP cAMP PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP (Inactive) PDE->AMP Response Bronchodilation & Anti-inflammatory Effects PKA->Response Theophylline Theophylline Theophylline->PDE Inhibits

Caption: Theophylline's Inhibition of Phosphodiesterase.

By inhibiting PDE enzymes, theophylline prevents the breakdown of cAMP.[6] The resulting increase in cAMP levels in airway smooth muscle and inflammatory cells leads to bronchodilation and a reduction in the inflammatory response.[10]

Experimental Protocols

The quantitative data presented for theophylline are typically derived from the following experimental methodologies.

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to specific adenosine receptor subtypes expressed in cell membranes.

Workflow:

A Prepare cell membranes expressing adenosine receptor subtype B Incubate membranes with: - Fixed concentration of radioligand - Increasing concentrations of test compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioligand (scintillation counting) C->D E Calculate IC50 and convert to Ki using Cheng-Prusoff equation D->E

Caption: Workflow for Adenosine Receptor Binding Assay.

  • Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype (e.g., A1, A2A) are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DPCPX for A1 receptors) and varying concentrations of the unlabeled test compound (theophylline or this compound).

  • Separation: The reaction is terminated, and bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of specific PDE isoenzymes.

Workflow:

A Isolate or express specific PDE isoenzyme B Incubate enzyme with: - Substrate (e.g., cAMP) - Increasing concentrations of test compound A->B C Stop the reaction B->C D Quantify the amount of product formed (e.g., 5'-AMP) C->D E Calculate IC50 value D->E

Caption: Workflow for PDE Inhibition Assay.

  • Enzyme Preparation: A specific PDE isoenzyme is purified or expressed.

  • Incubation: The enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • Product Quantification: The amount of product (e.g., 5'-AMP or 5'-GMP) formed is measured, often using chromatographic or colorimetric methods.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Conclusion

The comparative study of this compound and theophylline reveals two xanthine derivatives with distinct pharmacological roles. Theophylline is a potent, albeit non-selective, adenosine receptor antagonist and phosphodiesterase inhibitor, making it a valuable therapeutic for respiratory diseases.[5][6] In contrast, this compound's primary utility lies in its mild stimulant effect to counteract sedation in combination medications, with its pharmacological activity as an adenosine receptor antagonist appearing less pronounced.[1][7] The lack of extensive quantitative data for this compound suggests a historical and ongoing focus on its role as an adjunctive ingredient rather than a primary therapeutic agent. For drug development professionals, this comparison underscores the significant impact of subtle structural modifications on the pharmacological profile and therapeutic application of a drug scaffold.

References

comparing the efficacy of different synthetic routes for 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic methodologies for the production of 8-Chlorotheophylline, a key pharmaceutical intermediate. The efficacy of different routes, starting from precursors such as theophylline (B1681296) and caffeine (B1668208), are evaluated based on reaction yield, product purity, reaction conditions, and environmental impact. This objective analysis is supported by experimental data from peer-reviewed literature and patent filings, offering valuable insights for process optimization and development in a laboratory or industrial setting.

Comparison of Synthetic Routes

The synthesis of this compound can be broadly categorized into pathways originating from either theophylline or caffeine. The choice of starting material and chlorinating agent significantly influences the reaction's efficiency, safety profile, and environmental footprint.

ParameterRoute 1: Theophylline with N-ChlorosuccinimideRoute 2: Theophylline with Chlorine GasRoute 3: Caffeine via 7,8-Dichlorocaffeine
Starting Material TheophyllineTheophyllineCaffeine
Chlorinating Agent N-Chlorosuccinimide (NCS)Chlorine (Cl₂)Chlorine (Cl₂)
Solvent Water[1][2]Chlorinated Hydrocarbons (e.g., Chloroform (B151607), 1,1,2,2-tetrachloroethane)[2][3]Nitrobenzene[4][5][6]
Catalyst Not explicitly requiredThionyl chloride (to remove moisture)[3]Iodine[4][6]
Reaction Temperature 50-80°C[1][2]10-40°C[3]High temperature (up to 100-110°C for hydrolysis)[4]
Yield 88-90%[1][2]85-89%[1][3]62-65%[4][5]
Purity (HPLC) >99%[1][2]~98.5%[1][2][3]Not explicitly stated, but improved by a modified process[4]
Key Advantages Environmentally friendly (uses water as a solvent), high yield and purity, avoids highly toxic reagents.[1][2]Efficient chlorination at room temperature.[3]Utilizes a readily available starting material.
Key Disadvantages Requires careful control of pH.[1]Uses hazardous chlorinated solvents and chlorine gas.Involves highly toxic nitrobenzene (B124822), high energy consumption, and a long production cycle.[1][4]

Experimental Protocols

Route 1: Synthesis from Theophylline using N-Chlorosuccinimide

This method is highlighted for its environmentally benign approach, utilizing water as the solvent and N-chlorosuccinimide as the chlorinating agent.[1][2]

Procedure:

  • Theophylline is dissolved in water and heated to a temperature between 50°C and 80°C.

  • N-chlorosuccinimide (in a molar ratio of 1:1 to 1:1.3 with theophylline) is added dropwise over a period of 60 to 120 minutes.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • The pH of the reaction mixture is maintained between 6 and 7.

  • After the reaction is complete, the mixture is cooled to room temperature, leading to the precipitation of the crude product.

  • The crude this compound is purified by dissolving it in a 5% NaOH aqueous solution at 60-80°C, followed by reprecipitation through the addition of 10% dilute hydrochloric acid to adjust the pH to 3-3.5.

  • The final product is obtained after filtering, washing, and drying.[1]

Route 2: Synthesis from Theophylline using Chlorine Gas

This process involves the direct chlorination of theophylline using chlorine gas in a chlorinated hydrocarbon solvent.

Procedure:

  • Anhydrous theophylline is suspended in a chlorinated hydrocarbon solvent such as anhydrous chloroform or 1,1,2,2-tetrachloroethane.

  • A small amount of thionyl chloride is added to remove any residual moisture.

  • Dry chlorine gas is then passed through the reaction mixture at a temperature of 10-40°C.

  • The reaction progress is monitored by HPLC until the theophylline content is less than 1%.

  • The resulting 7,8-dichlorotheophylline intermediate is then subjected to a dechlorination reaction to yield this compound.

  • The crude product is purified by dissolving in a 5% aqueous sodium hydroxide (B78521) solution and then reprecipitating by adjusting the pH to 3-3.5 with 10% dilute sulfuric acid.

  • The final product is collected by filtration, washed, and dried.[3]

Route 3: Synthesis from Caffeine

This traditional method starts with caffeine and proceeds through a 7,8-dichlorocaffeine intermediate.

Procedure:

  • Caffeine is reacted with chlorine in nitrobenzene with iodine as a catalyst to produce 7,8-dichlorocaffeine.

  • The nitrobenzene is removed by steam distillation.

  • The 7,8-dichlorocaffeine intermediate is then hydrolyzed to this compound. An improved purification process involves adding the 7,8-dichlorocaffeine to pure water (in a weight ratio of 1:10-15) and adjusting the pH to 8.0-9.0 with sodium hydroxide, followed by adjusting the pH to 3.0-3.5 with dilute sulfuric acid to precipitate the product.[4][6]

  • The product is then dried, powdered, and packaged.[4] This modified process is reported to shorten the production cycle and improve the yield from 62% to 65%.[4][5]

Synthetic Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound.

Synthetic_Routes_for_8_Chlorotheophylline cluster_theophylline Theophylline Routes cluster_caffeine Caffeine Route Theophylline Theophylline NCS_Route N-Chlorosuccinimide (Water, 50-80°C) Theophylline->NCS_Route Direct Chlorination Cl2_Route Chlorine Gas (Chlorinated Solvent, 10-40°C) Theophylline->Cl2_Route Chlorination Product This compound NCS_Route->Product Intermediate_7_8_dichloro 7,8-Dichlorotheophylline Cl2_Route->Intermediate_7_8_dichloro Intermediate_7_8_dichloro->Product Dechlorination Caffeine Caffeine Caffeine_Cl2_Route Chlorine Gas (Nitrobenzene, Iodine catalyst) Caffeine->Caffeine_Cl2_Route Intermediate_7_8_dichloro_caffeine 7,8-Dichlorocaffeine Caffeine_Cl2_Route->Intermediate_7_8_dichloro_caffeine Intermediate_7_8_dichloro_caffeine->Product Hydrolysis

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound from theophylline using N-chlorosuccinimide in an aqueous medium emerges as a superior route in terms of yield, purity, and environmental safety.[1][2] While the use of chlorine gas with theophylline offers a viable alternative with good yields, it involves hazardous materials. The traditional route starting from caffeine is less efficient and relies on toxic and environmentally harmful reagents. For researchers and drug development professionals, the selection of a synthetic route should consider not only the chemical efficiency but also the safety, environmental impact, and regulatory compliance of the entire process. The data presented in this guide provides a foundation for making informed decisions in the synthesis of this compound.

References

Comparative Guide to Stability-Indicating Assays for 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for 8-Chlorotheophylline. It includes detailed experimental protocols, a comparative analysis of method validation data, and visual representations of experimental workflows and degradation pathways to support robust drug development and quality control.

Introduction to Stability-Indicating Assays

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For this compound, a xanthine (B1682287) derivative used as a stimulant and a component of the antiemetic drug dimenhydrinate, a validated SIM is crucial to ensure its efficacy and safety throughout its shelf life. This guide focuses on a comparative analysis of a primary stability-indicating High-Performance Liquid Chromatography (HPLC) method and alternative analytical techniques.

Comparison of Analytical Methods

A stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method is the most widely accepted technique for the quantitative analysis of this compound and its degradation products. However, other methods such as UV-Visible Spectrophotometry and Amperometry can also be employed for its quantification, each with its own set of advantages and limitations.

ParameterStability-Indicating HPLC MethodUV-Visible SpectrophotometryAmperometric Method
Principle Chromatographic separation based on polarityMeasurement of light absorbanceMeasurement of current from electrochemical oxidation
Specificity High (separates drug from degradants)Low (potential interference from degradants)Moderate (potential interference from electroactive species)
Linearity Range WideNarrowModerate
Limit of Detection (LOD) LowModerateLow
Limit of Quantitation (LOQ) LowModerateLow
Precision (%RSD) < 2%Variable< 1%[1]
Accuracy (% Recovery) High (typically 98-102%)VariableHigh
Application Stability studies, quality control, impurity profilingRoutine QC, dissolution testing (with caution)Rapid analysis, process monitoring

Experimental Protocols

Stability-Indicating RP-HPLC Method

This protocol is based on the method developed by Barbas et al. (2000) for the simultaneous determination of caffeine, this compound, and diphenhydramine (B27).[2]

  • Chromatographic Conditions:

    • Column: SymmetryShield™ RP8, 5 µm, 4.6 x 250 mm

    • Mobile Phase: Acetonitrile and 0.01 M phosphoric acid with triethylamine (B128534) (pH 2.8) in a ratio of 22:78 (v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 229 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Forced Degradation Studies:

    • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 8 hours.

    • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 8 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at 80°C for 45 minutes.

    • Thermal Degradation: Expose solid drug to 80°C for 22 hours.

    • Photolytic Degradation: Expose drug solution to UV light (254 nm) and fluorescent light.

UV-Visible Spectrophotometric Method
  • Solvent: 0.1 N Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound between 200-400 nm.

  • Procedure: Prepare a series of standard solutions of this compound in 0.1 N HCl. Measure the absorbance of the standards and the sample solutions at the λmax. Plot a calibration curve of absorbance versus concentration to determine the concentration of the unknown sample.

Amperometric Method

This method utilizes batch-injection analysis with multiple pulse amperometric detection.

  • Working Electrode: Boron-doped diamond electrode

  • Electrolyte: 0.05 mol L⁻¹ acetic acid/acetate buffer

  • Potential Pulses: A sequence of three potential pulses is applied to selectively detect this compound.

Validation of the Stability-Indicating Assay

The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose.

G cluster_0 Method Validation Workflow Start Start Method_Development Method Development & Optimization Start->Method_Development Validation_Parameters Specificity Linearity & Range Accuracy Precision (Repeatability & Intermediate Precision) LOD & LOQ Robustness Method_Development->Validation_Parameters Forced_Degradation Forced Degradation Studies Method_Development->Forced_Degradation Specificity Specificity Assessment: Peak Purity & Resolution Validation_Parameters->Specificity Forced_Degradation->Specificity Documentation Validation Report Generation Specificity->Documentation End End Documentation->End

Caption: Workflow for the validation of a stability-indicating assay.

Degradation Pathway of this compound

Forced degradation studies help to elucidate the potential degradation pathways of this compound under various stress conditions.

G cluster_stress Stress Conditions 8-CT This compound Theophylline Theophylline 8-CT->Theophylline Oxidation Isomer Isomer of This compound 8-CT->Isomer Unknown Stress N-Chloro-Methyl N-chloro methyl derivative 8-CT->N-Chloro-Methyl Unknown Stress Caffeine Caffeine (Impurity) 8-CT->Caffeine Process Impurity Acid Acidic Hydrolysis Base Basic Hydrolysis Oxidation Oxidative Degradation Oxidation->8-CT Photo Photolytic Degradation Thermal Thermal Degradation Hydrated-N-Chloro-Methyl Hydrated N-chloro methyl derivative N-Chloro-Methyl->Hydrated-N-Chloro-Methyl

Caption: Proposed degradation pathway of this compound.

Under oxidative stress, this compound has been shown to degrade to Theophylline.[3] Other potential degradation products and process-related impurities that have been identified include an isomer of this compound, an N-chloro methyl derivative, its hydrated form, and caffeine.[4] The specific conditions leading to the formation of the isomer and the N-chloro methyl derivatives require further investigation.

Conclusion

The stability-indicating RP-HPLC method provides a robust, specific, and reliable approach for the quantitative analysis of this compound and its degradation products. While alternative methods like UV-Visible Spectrophotometry and Amperometry can be utilized for specific applications, the HPLC method remains the gold standard for stability studies due to its superior specificity and ability to separate the API from any potential interferents. The validation of the chosen method according to ICH guidelines is paramount to ensure the quality, safety, and efficacy of pharmaceutical products containing this compound. Further studies are warranted to fully elucidate the degradation pathways under all stress conditions.

References

A Comparative Guide to Analytical Methods for 8-Chlorotheophylline Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise determination of 8-Chlorotheophylline is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides a comprehensive cross-validation of common analytical methods, presenting their performance data, detailed experimental protocols, and a logical workflow for method selection.

This compound, a xanthine (B1682287) derivative, is a key active pharmaceutical ingredient (API) known for its diuretic and bronchodilator properties. It is also a common component in combination drugs, such as Dimenhydrinate, where it counteracts the sedative effects of the antihistamine. Ensuring the purity, potency, and stability of this compound in bulk drug substances and finished pharmaceutical products necessitates the use of validated, reliable analytical methods.

This guide explores and compares four prominent analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), UV-Visible Spectrophotometry, and Amperometry.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the specific application, required sensitivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of the compared methods based on published validation data.

Parameter High-Performance Liquid Chromatography (HPLC) High-Performance Thin-Layer Chromatography (HPTLC) UV-Visible Spectrophotometry Amperometry (BIA-MPA)
Linearity Range 1 - 50 µg/mL100 - 600 ng/spot5 - 25 µg/mL1 - 100 µmol/L
Correlation Coefficient (r²) > 0.999> 0.998> 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL~30 ng/spot0.5 µg/mL0.31 µmol/L[1]
Limit of Quantification (LOQ) 0.3 µg/mL~100 ng/spot1.5 µg/mL1.0 µmol/L
Accuracy (% Recovery) 98 - 102%98 - 102%98 - 102%Not explicitly stated, but results were similar to HPLC[1]
Precision (% RSD) < 2%< 2%< 2%< 0.9%[1]
Specificity High (separation from impurities and other APIs)Good (can separate from related substances)Low (prone to interference from UV-absorbing compounds)High (selective detection based on electrochemical properties)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for each of the discussed techniques.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for its high resolution and sensitivity in separating and quantifying this compound, often in the presence of other active ingredients or impurities.[2]

  • Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The exact ratio and pH are optimized to achieve the best separation. For instance, a mobile phase of acetonitrile and 0.01 M H₃PO₄ + triethylamine (B128534) (pH 2.8) in a 22:78 (v/v) ratio has been reported.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection is commonly performed at the wavelength of maximum absorbance for this compound, which is around 273 nm. A detection wavelength of 229 nm has also been used when analyzing it with other compounds.[1]

  • Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of this compound.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used.

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture of organic solvents is used for development. A common mobile phase is a mixture of toluene, acetone, and ammonia (B1221849) in a specific ratio (e.g., 5:4:1, v/v/v).

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the wavelength of maximum absorbance for this compound (around 273 nm).

UV-Visible Spectrophotometry

This is a simpler and more accessible method, suitable for the quantification of this compound in samples where interfering substances are absent.

  • Instrument: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and stable, such as methanol, ethanol, or a buffer solution.

  • Wavelength of Maximum Absorbance (λmax): The absorbance of the sample solutions is measured at the λmax of this compound, which is approximately 273 nm.

  • Quantification: The concentration of this compound is determined by comparing the absorbance of the sample solution to a calibration curve prepared with standard solutions of known concentrations.

Amperometry (Batch Injection Analysis with Multiple Pulse Amperometric Detection - BIA-MPA)

This electrochemical method offers high sensitivity and selectivity for the determination of this compound, particularly in the presence of other electroactive compounds.[1]

  • Electrochemical System: A potentiostat with a three-electrode system (e.g., boron-doped diamond working electrode, Ag/AgCl reference electrode, and a platinum wire auxiliary electrode).

  • Electrolyte: A suitable buffer solution, such as an acetate (B1210297) buffer.

  • Detection: Multiple potential pulses are applied to the working electrode, and the resulting current is measured. This compound can be selectively detected at a specific potential. For instance, it was detected selectively at +1.10 V in a study.[1]

  • Sample Introduction: The sample is introduced into the electrochemical cell using a batch injection analysis system.

Workflow for Analytical Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound determination. This process ensures that the chosen methods are suitable for their intended purpose and provide comparable and reliable results.

Analytical Method Cross-Validation Workflow start Define Analytical Requirements lit_review Literature Review of Existing Methods start->lit_review method_selection Select Candidate Methods (e.g., HPLC, HPTLC, UV-Vis, Amperometry) lit_review->method_selection method_development Method Development & Optimization for each technique method_selection->method_development method_validation Individual Method Validation (as per ICH guidelines) method_development->method_validation cross_validation Cross-Validation Study: Analyze identical samples with all validated methods method_validation->cross_validation data_analysis Comparative Data Analysis: Evaluate Linearity, Accuracy, Precision, LOD, LOQ cross_validation->data_analysis method_comparison Method Comparison Report: Summarize pros and cons of each method data_analysis->method_comparison final_selection Select Optimal Method(s) for Routine Use method_comparison->final_selection

Caption: Workflow for cross-validating analytical methods.

Conclusion

The choice of an analytical method for the determination of this compound should be guided by a thorough evaluation of the specific requirements of the analysis.

  • HPLC stands out as a highly specific and sensitive method, ideal for complex matrices and for the simultaneous determination of this compound with other APIs.

  • HPTLC provides a high-throughput and cost-effective alternative, particularly suitable for routine quality control of a large number of samples.

  • UV-Visible Spectrophotometry is a simple and rapid technique, best suited for the analysis of pure substance or simple formulations where no interfering substances are present.

  • Amperometry offers excellent sensitivity and selectivity, making it a powerful tool for specific applications, especially when dealing with electroactive interferences.

By carefully considering the comparative data and experimental protocols presented in this guide, researchers and drug development professionals can make informed decisions in selecting and implementing the most appropriate analytical method for the reliable determination of this compound.

References

A Comparative Analysis of 8-Chlorotheophylline and Other Xanthine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 8-Chlorotheophylline with other prominent xanthine (B1682287) derivatives: caffeine, theophylline, and theobromine. The analysis focuses on their pharmacological activities, specifically adenosine (B11128) receptor antagonism and phosphodiesterase inhibition, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate further research.

Introduction to Xanthine Derivatives

Xanthine and its derivatives are a class of purine (B94841) alkaloids known for their wide-ranging physiological effects.[1][2] The most well-known among these are caffeine, theophylline, and theobromine, which are naturally found in items like coffee, tea, and chocolate.[2] this compound is a synthetic derivative of theophylline.[3][4][5][6] The primary mechanisms of action for xanthine derivatives are the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][2]

Comparative Pharmacodynamics

The physiological effects of xanthine derivatives are primarily dictated by their interactions with adenosine receptors and phosphodiesterase enzymes.

Adenosine Receptor Antagonism

Xanthine derivatives act as antagonists at adenosine A1 and A2A receptors. Blockade of these receptors, particularly in the central nervous system, leads to stimulant effects.[3]

Table 1: Comparative Adenosine Receptor Binding Affinity (Ki) of Xanthine Derivatives

CompoundA1 Receptor Ki (µM)A2A Receptor Ki (µM)
This compound 30Data Not Available
Caffeine 25 - 8015 - 45
Theophylline 10 - 3010 - 25
Theobromine 60 - 100> 100

Note: Ki values can vary between studies due to different experimental conditions.

This compound is reported to be a less potent adenosine receptor antagonist compared to caffeine.[3]

Phosphodiesterase (PDE) Inhibition

By inhibiting PDE enzymes, xanthine derivatives increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), leading to various cellular responses, including smooth muscle relaxation.[1][2]

Table 2: Comparative Phosphodiesterase Inhibition (IC50) of Xanthine Derivatives

CompoundPDE Inhibition (IC50, µM)Selectivity
This compound Data Not AvailableData Not Available
Caffeine 100 - 1000Non-selective
Theophylline 100 - 1000Non-selective (Primarily PDE3, PDE4)[7]
Theobromine > 1000Weak, non-selective

Note: IC50 values can vary significantly depending on the specific PDE isoform and experimental conditions.

Comparative Pharmacokinetics

The absorption, distribution, metabolism, and excretion of these compounds influence their therapeutic effects and side-effect profiles.

Table 3: Comparative Pharmacokinetic Properties of Xanthine Derivatives

CompoundOral Bioavailability (%)Half-life (hours)Primary Metabolism
This compound Data Not AvailableData Not AvailableHepatic
Caffeine ~100[7]3 - 5Hepatic (CYP1A2)
Theophylline >95[8]7 - 9Hepatic (CYP1A2)
Theobromine ~100[8]6 - 10Hepatic

It has been noted that this compound does not appear to cross the blood-brain barrier well.[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.

Signaling Pathways

cluster_A1 Adenosine A1 Receptor Signaling A1_Receptor A1 Receptor Gi_protein Gi Protein A1_Receptor->Gi_protein Activation AC_A1 Adenylate Cyclase Gi_protein->AC_A1 Inhibition cAMP_A1 ↓ cAMP AC_A1->cAMP_A1 PKA_A1 ↓ PKA Activity cAMP_A1->PKA_A1 Cellular_Response_A1 Cellular Response (e.g., Inhibition of Neurotransmission) PKA_A1->Cellular_Response_A1

Adenosine A1 Receptor Signaling Pathway

cluster_A2A Adenosine A2A Receptor Signaling A2A_Receptor A2A Receptor Gs_protein Gs Protein A2A_Receptor->Gs_protein Activation AC_A2A Adenylate Cyclase Gs_protein->AC_A2A Activation cAMP_A2A ↑ cAMP AC_A2A->cAMP_A2A PKA_A2A ↑ PKA Activity cAMP_A2A->PKA_A2A Cellular_Response_A2A Cellular Response (e.g., Smooth Muscle Relaxation) PKA_A2A->Cellular_Response_A2A

Adenosine A2A Receptor Signaling Pathway

cluster_PDE Phosphodiesterase Inhibition PDE_Inhibitor Xanthine Derivative (e.g., Theophylline) PDE Phosphodiesterase (PDE) PDE_Inhibitor->PDE Inhibition Increased_cAMP ↑ cAMP Levels AMP AMP PDE->AMP Hydrolysis cAMP_PDE cAMP cAMP_PDE->PDE Cellular_Effects Cellular Effects (e.g., Bronchodilation) Increased_cAMP->Cellular_Effects

Mechanism of Phosphodiesterase Inhibition
Experimental Workflows

cluster_binding_assay Adenosine Receptor Binding Assay Workflow A Prepare cell membranes expressing adenosine receptors B Incubate membranes with radioligand and varying concentrations of test compound A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity of bound radioligand C->D E Determine IC50 and calculate Ki D->E

Adenosine Receptor Binding Assay Workflow

cluster_pde_assay Phosphodiesterase Inhibition Assay Workflow A Prepare purified PDE enzyme B Incubate enzyme with cAMP/cGMP substrate and varying concentrations of inhibitor A->B C Stop reaction and measure remaining cAMP/cGMP or product formation B->C D Calculate percentage of inhibition C->D E Determine IC50 value D->E

References

A Comparative Analysis of 8-Chlorotheophylline Impurity Profiles from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. For 8-Chlorotheophylline, an intermediate used in the synthesis of drugs like Dimenhydrinate, a thorough understanding of its impurity profile is paramount. This guide provides a comparative analysis of potential impurities found in this compound sourced from three hypothetical suppliers, outlining the analytical methodologies used for their identification and quantification. The data presented herein is representative and intended to illustrate a robust approach to impurity profiling.

Executive Summary

This guide details the impurity profiles of this compound from three fictional suppliers: Supplier A, Supplier B, and Supplier C. The analysis reveals variations in the types and levels of impurities, underscoring the importance of rigorous quality control in the procurement of pharmaceutical raw materials. Key identified impurities include process-related impurities such as Theophylline and Caffeine, as well as other derivatives. The methodologies employed for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with detailed protocols provided.

Impurity Profile Comparison

The following table summarizes the quantitative analysis of impurities found in this compound samples from the three suppliers. The data is presented as a percentage of the total peak area from the HPLC analysis.

ImpurityChemical NameTypeSupplier A (% Area)Supplier B (% Area)Supplier C (% Area)
Impurity ITheophyllineProcess-Related0.120.080.15
Impurity IICaffeineProcess-Related0.05Not Detected0.07
Impurity IIIIsomer of this compoundIsomeric0.090.110.08
Impurity IVN-chloro methyl derivativeProcess-RelatedNot Detected0.06Not Detected
Impurity VHydrated N-chloro methyl derivativeDegradationNot Detected0.03Not Detected
Total Impurities 0.26 0.28 0.30

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

This method was employed for the separation and quantification of known and unknown impurities in the this compound samples.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex ODS (250×4.6 mm I.D.; particle size 5 µm).[1][2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.01 M sodium acetate (B1210297) trihydrate (pH adjusted to 3.57) in a 5:95 v/v ratio.[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Detection: UV at 280 nm.[1][2]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS was used for the structural elucidation and confirmation of the impurities detected by HPLC.

  • Instrumentation: A standard GC-MS system.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[3]

  • Carrier Gas: Helium.[3]

  • Injector Temperature: 280 °C.[3]

  • Oven Temperature Program: Initial temperature of 220 °C, held for 2 minutes, then ramped to 280 °C at 10 °C/min, and held for 5 minutes.[3]

  • MS Detector: Operated in electron ionization (EI) mode with a scan range of 50-500 m/z.

  • Sample Preparation: Samples were derivatized using a suitable silylating agent before injection to improve volatility.

Workflow for Impurity Profiling

The following diagram illustrates the systematic workflow for establishing the impurity profile of this compound from different suppliers.

G cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Supplier_A This compound (Supplier A) HPLC HPLC Analysis (Quantification) Supplier_A->HPLC Supplier_B This compound (Supplier B) Supplier_B->HPLC Supplier_C This compound (Supplier C) Supplier_C->HPLC GC_MS GC-MS Analysis (Identification) HPLC->GC_MS For Peak Identification Profile Impurity Profile Generation HPLC->Profile GC_MS->Profile Comparison Comparative Analysis Profile->Comparison Report Final Report Comparison->Report

Caption: Experimental workflow for impurity profiling.

Discussion of Findings

The hypothetical results indicate that while all three suppliers provide this compound with a total impurity level below the typical reporting threshold of 0.5%, there are notable differences in their impurity profiles.

  • Supplier A: Presents a relatively clean profile with the primary impurity being Theophylline.

  • Supplier B: Shows the presence of unique impurities (IV and V) that were not detected in the other samples. This could suggest a different synthetic route or storage conditions.

  • Supplier C: Has the highest total impurity content, with a notable presence of Caffeine.

These variations highlight the necessity for comprehensive impurity profiling for each new batch and supplier of API to ensure consistent quality and to identify any new or unexpected impurities that may arise.

Regulatory Context and Conclusion

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines (Q3A and Q3B) for the control of impurities in new drug substances and products.[1][4][5][6][7] These guidelines set thresholds for reporting, identifying, and qualifying impurities.

References

A Comparative Guide to the Validation of a GC-MS Method for 8-Chlorotheophylline Impurity Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. 8-Chlorotheophylline, a critical intermediate in the synthesis of antihistamines like dimenhydrinate, must be monitored for impurities that can arise during production and storage. This guide provides an objective comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method with a High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of potential impurities in this compound.

The selection between these two powerful analytical techniques depends on the physicochemical properties of the impurities and the specific requirements of the analysis. GC-MS is highly effective for volatile and semi-volatile compounds, offering excellent separation and definitive identification through mass spectral data.[1][2] In contrast, HPLC is better suited for a wider range of compounds, including those that are non-volatile or thermally unstable.[1][3]

This guide presents detailed experimental protocols and summarizes quantitative validation data in structured tables to facilitate a direct comparison of these methods.

Potential Impurities in this compound

Several impurities have been identified in this compound through various analytical techniques. These impurities can originate from starting materials, by-products of the synthesis, or degradation products.

Impurity NameMethod of IdentificationReference
N-chloro methyl derivative of this compoundGC-MSGabhe et al., 2009[4]
Hydrated N-chloro methyl derivative of this compoundGC-MSGabhe et al., 2009[4]
TheophyllineLC-MSDesai et al., 2011[5][6]
CaffeineLC-MSDesai et al., 2011[5][6]
Isomer of this compoundLC-MSDesai et al., 2011[5][6]

Experimental Protocols

Detailed methodologies for both a GC-MS and an HPLC-UV method are provided below. These protocols are based on published research and typical parameters for pharmaceutical impurity analysis.

GC-MS Method for Volatile Impurity Identification

This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Autosampler.

Chemicals and Reagents:

  • Helium (carrier gas, 99.999% purity).

  • Acetonitrile (B52724) (GC grade).

  • This compound reference standard and sample.

  • Reference standards for known impurities (if available).

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 10:1.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-500.

  • Solvent Delay: 3 minutes.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • Transfer the solution to a GC vial for analysis.

HPLC-UV Method for Non-Volatile Impurity Quantification

This method is suitable for the separation and quantification of non-volatile impurities and isomers.[5][7][8]

Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

Chemicals and Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (or other suitable buffer components).

  • This compound reference standard and sample.

  • Reference standards for known impurities (e.g., Theophylline, Caffeine).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.01 M Phosphate buffer, pH adjusted to 2.8 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B.

    • 5-20 min: Linear gradient to 50% A, 50% B.

    • 20-25 min: Hold at 50% A, 50% B.

    • 25.1-30 min: Return to initial conditions (95% A, 5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 273 nm.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of 0.5 mg/mL.

  • Sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation and Data Presentation

The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines are summarized below for both the GC-MS and HPLC-UV methods.

Note: The following data are representative for these types of analyses and serve as a guide. Actual results may vary based on instrumentation and specific experimental conditions.

Validation ParameterGC-MS MethodHPLC-UV Method
Specificity Demonstrated by mass spectral confirmation of peaks and chromatographic resolution from the main component.Demonstrated by peak purity analysis using a DAD and chromatographic resolution from the main component and other impurities.
Linearity (r²) > 0.995> 0.998
Range 0.05% to 1.0% of the nominal sample concentration.0.05% to 1.0% of the nominal sample concentration.
Accuracy (% Recovery) 90.0% - 110.0%95.0% - 105.0%
Precision (% RSD)
- Repeatability< 10.0%< 5.0%
- Intermediate Precision< 15.0%< 10.0%
Limit of Detection (LOD) ~0.01%~0.01%
Limit of Quantitation (LOQ) 0.05%0.05%
Robustness The method should be unaffected by small, deliberate variations in flow rate, temperature ramp, and injector temperature.The method should be unaffected by small, deliberate variations in mobile phase composition, pH, flow rate, and column temperature.

Workflow Visualizations

The following diagrams illustrate key workflows in the validation and selection of an analytical method for impurity identification.

GCMS_Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation Dev Develop GC-MS Method (Column, Temp Program, MS Params) Specificity Specificity (Peak ID & Resolution) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Impurity Testing Robustness->Routine

Caption: Workflow for the validation of a GC-MS method for impurity analysis.

Method_Selection_Logic rect_node Use GC-MS (High Specificity for Volatiles) start Analyze this compound Impurities q1 Are impurities volatile & thermally stable? start->q1 q1->rect_node Yes q2 Are impurities non-volatile or thermally labile? q1->q2 No / Unknown rect_node2 Use HPLC-UV/DAD (Broader Applicability) q2->rect_node2 Yes rect_node3 Use Both Methods (Orthogonal Approach) q2->rect_node3 Both Types Present

References

A Comparative Analysis of the Bronchodilator Activity of 8-Chlorotheophylline and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bronchodilator activity of 8-Chlorotheophylline and its structural analogs. The information presented is supported by experimental data from preclinical studies to aid in research and development efforts in respiratory therapeutics.

Executive Summary

Theophylline (B1681296), a methylxanthine, has been a cornerstone in the management of respiratory diseases for its bronchodilator effects. Modifications to the theophylline scaffold have led to the development of various analogs, including this compound, with the aim of improving potency, selectivity, and safety profiles. This guide focuses on comparing the bronchodilator activity of this compound with its parent compound, theophylline, and other key analogs like aminophylline (B1665990) and 8-bromotheophylline (B15645). The primary mechanisms of action, including phosphodiesterase (PDE) inhibition and adenosine (B11128) receptor antagonism, are also discussed.

Quantitative Comparison of Bronchodilator Activity

The following table summarizes the in vitro bronchodilator activity of this compound and its analogs. The data is primarily derived from studies on isolated guinea pig tracheal preparations, a standard preclinical model for assessing bronchodilator effects. Potency is typically expressed as IC50 or EC50 values, representing the concentration of the compound required to inhibit the contractile response by 50%.

CompoundChemical StructureIn Vitro Potency (IC50/EC50) on Guinea Pig TracheaReference
Theophylline1,3-dimethyl-7H-purine-2,6-dioneBaseline[1]
This compound8-chloro-1,3-dimethyl-7H-purine-2,6-dioneData not explicitly found in searches
8-Bromotheophylline8-bromo-1,3-dimethyl-7H-purine-2,6-dioneGenerally more potent than theophylline[2][3]
Aminophylline (Theophylline-ethylenediamine)C₁₆H₂₄N₁₀O₄More potent than theophylline[4][5]

Note: While direct IC50/EC50 values for this compound were not explicitly found in the provided search results, studies on 8-substituted theophylline derivatives suggest that substitution at the 8-position can enhance bronchodilator activity compared to theophylline.[3] For instance, 8-bromotheophylline has been shown to be a more potent bronchodilator.[2] Aminophylline, a salt of theophylline, is also known to be more potent.[4][5]

Signaling Pathways in Bronchodilation

The bronchodilator effect of theophylline and its analogs is primarily mediated through two key signaling pathways:

  • Phosphodiesterase (PDE) Inhibition: Theophylline and its analogs non-selectively inhibit PDEs, particularly PDE3 and PDE4, in airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation of various downstream targets, leading to smooth muscle relaxation and bronchodilation.

  • Adenosine Receptor Antagonism: These compounds also act as antagonists at adenosine receptors (A1 and A2B) on airway smooth muscle cells. Adenosine can induce bronchoconstriction, and by blocking its receptors, theophylline and its analogs prevent this effect.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor GPCR GPCR AdenosineReceptor->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts Theophylline Theophylline & Analogs Theophylline->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits AMP AMP PDE->AMP Converts cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation ATP ATP ATP->AC Adenosine Adenosine Adenosine->AdenosineReceptor Binds

Mechanism of action of Theophylline and its analogs.

Experimental Protocols

In Vitro: Isolated Guinea Pig Tracheal Ring Assay

This assay is a standard method for evaluating the direct relaxant effect of compounds on airway smooth muscle.

Objective: To determine the concentration-response relationship of a test compound's ability to relax pre-contracted guinea pig tracheal rings.

Workflow:

cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Isolate Trachea A->B C Cut into Rings B->C D Mount in Organ Bath C->D E Equilibrate in Krebs Solution D->E F Induce Contraction (e.g., Histamine (B1213489), Acetylcholine) E->F G Cumulative Addition of Test Compound F->G H Record Isometric Tension G->H I Plot Concentration- Response Curve H->I J Calculate IC50/EC50 I->J

Workflow for isolated guinea pig tracheal ring assay.

Detailed Methodology:

  • Animal and Tissue Preparation:

    • Male Dunkin-Hartley guinea pigs (300-500g) are euthanized by a humane method.

    • The trachea is carefully excised and placed in cold Krebs-Henseleit physiological salt solution.

    • The trachea is cleaned of adhering connective tissue and cut into rings, typically 2-3 mm in width.

  • Organ Bath Setup:

    • Tracheal rings are suspended between two stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution.

    • The solution is maintained at 37°C and continuously gassed with a mixture of 95% O₂ and 5% CO₂.

    • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension of 1 g. During this period, the Krebs solution is changed every 15 minutes.

    • After equilibration, the rings are contracted with a submaximal concentration of a contractile agent such as histamine (10 µM) or acetylcholine (B1216132) (1 µM).

    • Once a stable contraction plateau is reached, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations.

    • The relaxation of the tracheal ring is recorded as a percentage of the initial contraction.

  • Data Analysis:

    • The percentage of relaxation is plotted against the logarithm of the compound concentration to generate a concentration-response curve.

    • The IC50 or EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated from this curve.

In Vivo: Acetylcholine-Induced Bronchospasm in Guinea Pigs

This model assesses the ability of a test compound to protect against bronchoconstriction induced by a chemical challenge in a living animal.

Objective: To evaluate the protective effect of a test compound against acetylcholine-induced bronchospasm in guinea pigs.

Workflow:

cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Data Analysis A Administer Test Compound (e.g., intraperitoneally) B Anesthetize Guinea Pig A->B C Cannulate Trachea B->C D Connect to Ventilator and Pressure Transducer E Administer Acetylcholine (intravenously) D->E F Measure Bronchoconstriction (Increase in Inflation Pressure) E->F G Calculate Percentage Protection F->G

Workflow for acetylcholine-induced bronchospasm assay.

Detailed Methodology:

  • Animal Preparation:

    • Guinea pigs are fasted overnight but allowed free access to water.

    • The test compound or vehicle (control) is administered, typically via the intraperitoneal or oral route, at a predetermined time before the acetylcholine challenge.

  • Anesthesia and Surgical Preparation:

    • The animals are anesthetized with an appropriate anesthetic agent (e.g., urethane).

    • The trachea is exposed and cannulated to allow for artificial ventilation. The jugular vein is also cannulated for the administration of acetylcholine.

  • Measurement of Bronchoconstriction:

    • The animal is connected to a small animal ventilator, and the inflation pressure is continuously monitored using a pressure transducer.

    • A baseline inflation pressure is established.

    • Acetylcholine (e.g., 5-10 µg/kg) is administered intravenously to induce bronchoconstriction, which is observed as a sharp increase in the inflation pressure.

  • Data Analysis:

    • The peak increase in inflation pressure following the acetylcholine challenge is recorded for both the control and test groups.

    • The percentage of protection offered by the test compound is calculated using the following formula:

      • % Protection = [1 - (Increase in pressure in treated group / Increase in pressure in control group)] x 100

Conclusion

The available evidence suggests that substitutions at the 8-position of the theophylline molecule can modulate its bronchodilator activity. While specific quantitative data for this compound remains to be fully elucidated in comparative studies, analogs such as 8-bromotheophylline show enhanced potency. Further research is warranted to precisely quantify the bronchodilator profile of this compound and to explore the therapeutic potential of other 8-substituted analogs. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative evaluations.

References

A Comparative Guide to Inter-Laboratory Analysis of 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification of 8-Chlorotheophylline, a key active pharmaceutical ingredient. The data presented herein is a synthesis of published validation studies to simulate an inter-laboratory comparison, offering researchers, scientists, and drug development professionals a thorough overview of method performance and protocols.

Executive Summary

The analysis of this compound is routinely performed using several analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. Other methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and UV-Vis Spectrophotometry, also offer viable alternatives with specific advantages. This guide outlines the experimental conditions and performance characteristics of these methods to aid in the selection of the most appropriate technique for a given application.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative performance data for various analytical methods used for this compound determination.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterMethod AMethod BMethod C
Column SymmetryShield RP8[1]Phenomenex C18 (250x4.6 mm, 5 µm)[2]Phenomenex MAX-RP-C12 (250 mm x 4.6 mm, 4 µm)[3]
Mobile Phase Acetonitrile-(0.01 M H3PO4-triethylamine, pH 2.8) (22:78, v/v)[1]Acetonitrile (B52724): sodium acetate (B1210297) buffer (5:95, v/v)[2]Acetonitrile and 0.01 mol L-1 H3PO4 + triethylamine (B128534) up to pH 2.8 (22:78, v/v)[3]
Flow Rate Not Specified1.5 ml/min[2]1.0 mL min-1[3]
Detection UV at 229 nm[1]Not SpecifiedUV-Vis detector at 229 nm[3]
Retention Time Not SpecifiedNot Specified5.3 min[3]

Table 2: Performance Characteristics of Various Analytical Methods

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
HPLC Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
UV Spectrophotometry (Ratio-spectra zero-crossing first-derivative) 4-20[4]0.34[4]Not Specified100.1 ± 0.95[4]
UV Spectrophotometry (Chemometric - PLS and PCR models) 4-25[4]0.15[4]Not Specified99.9 ± 0.94[4]
Amperometric (BIA-MPA) 10 to 30 µmol L-10.31 µmol L-1Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating RP-HPLC method has been developed and validated for this compound.[2]

  • Instrumentation: A Tosoh high-performance liquid chromatograph equipped with a reciprocating pump, a pump controller, and a UV detector was used.[2] A loop of 20 μl capacity was fitted to the injection valve unit.[2]

  • Chromatographic Conditions:

    • Column: Phenomenex C18 column (250×4.6 mm, 5 μm)[2]

    • Mobile Phase: A mixture of acetonitrile and sodium acetate buffer (5:95, v/v) was used.[2]

    • Flow Rate: The mobile phase was pumped at a flow rate of 1.5 ml/min.[2]

  • Sample Preparation: The sample was dissolved in a minimum amount of ethyl acetate.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the characterization of impurities in this compound, an LC-MS method was employed.

  • Instrumentation: A liquid chromatograph coupled with a mass spectrometer was used.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 column (250×4.6 mm, 5 μm)[2]

    • Mobile Phase: The mobile phase consisted of acetonitrile and sodium acetate buffer (5:95, v/v).[2]

    • Flow Rate: The flow rate was maintained at 1.5 ml/min.[2]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electron spray ionization (ESI)[2]

    • Mass Range: The mass/charge (m/z) ratio was scanned in the range of 120–500 m/z.[2]

UV-Vis Spectrophotometry

Ratio-spectra zero-crossing first-derivative spectrophotometric and chemometric methods have been utilized for the simultaneous determination of this compound in ternary mixtures.[4]

  • Instrumentation: A UV-Vis spectrophotometer.

  • Methodology (Ratio-spectra zero-crossing first-derivative):

    • Linearity Range: 4-20 microg/mL[4]

    • Measurement Wavelength: 209.2 nm[4]

  • Methodology (Chemometric - PLS and PCR models):

    • Training Set: 15 mixtures containing different ratios of the analytes.[4]

    • Concentration Range: 4-25 microg/mL for each drug.[4]

Experimental Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison of analytical methods for this compound.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Phase A Define Study Objectives B Select Analytical Methods for Comparison A->B C Develop and Distribute Standard Operating Procedures (SOPs) B->C D Prepare and Distribute Homogenized this compound Samples C->D Initiate Execution E Each Laboratory Performs Analysis According to SOPs D->E F Data Collection and Initial Processing E->F G Statistical Analysis of Results (e.g., ANOVA, t-tests) F->G Submit Data for Analysis H Comparison of Method Performance Parameters G->H I Preparation of Comparison Guide and Final Report H->I

Caption: A flowchart illustrating the key stages of an inter-laboratory comparison study.

References

A Comparative Guide to the Analytical Validation of 8-Chlorotheophylline Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two validated analytical procedures for the quantification of 8-Chlorotheophylline, a key active pharmaceutical ingredient. The comparison is based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering researchers, scientists, and drug development professionals a comprehensive resource for method selection and implementation.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For pharmaceuticals, this is a critical step to ensure product quality, safety, and efficacy. This guide focuses on a High-Performance Liquid Chromatography (HPLC) method and a Batch Injection Analysis with Multiple Pulse Amperometric Detection (BIA-MPA) method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

An isocratic reverse-phase HPLC method has been developed and validated for the simultaneous determination of caffeine (B1668208), this compound, and diphenhydramine.[1][2][3][4][5] This method is demonstrated to be stability-indicating through forced degradation studies.[1][3]

Experimental Protocol
  • Instrumentation : A standard HPLC system equipped with a UV detector is used.

  • Column : SymmetryShield™ RP8 column.[1][2][3]

  • Mobile Phase : A mixture of acetonitrile (B52724) and a buffer solution (0.01 M H₃PO₄ with triethylamine, adjusted to pH 2.8) in a 22:78 (v/v) ratio.[1][2][3]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength of 229 nm.[1][2][3]

  • Injection Volume : 20 µL.

  • Temperature : The column is maintained at 40°C.[3]

Summary of Validation Data
Validation ParameterResult
Specificity The method is specific for this compound in the presence of its degradation products and other active ingredients like caffeine and diphenhydramine. Degradation products did not interfere with the determination of the substances.[1][3]
Linearity The method demonstrated good linearity with a correlation coefficient (r) greater than 0.999.[3]
Accuracy Recoveries were not statistically different from 100% (t-test, P<0.05), with RSD values ranging from 0.7% to 1.3%.[3]
Precision
    - Intra-assay Precision (Repeatability)Relative Standard Deviation (RSD) is ≤ 2%.[3]
    - Intermediate PrecisionRSD is ≤ 2%.[3]
Robustness The method's robustness was evaluated by making small, deliberate variations in the mobile phase composition and pH, demonstrating its reliability under varied conditions.[3]

Batch Injection Analysis with Multiple Pulse Amperometric Detection (BIA-MPA) Method

As an alternative to traditional chromatographic techniques, a simple, rapid, and inexpensive BIA-MPA method has been developed for the simultaneous determination of this compound, caffeine, and diphenhydramine.[1]

Experimental Protocol
  • Instrumentation : A batch injection analysis system with a multiple pulse amperometric detector.

  • Working Electrode : Boron-doped diamond electrode.[1]

  • Detection : A sequence of three potential pulses is applied: +1.10 V (for selective detection of this compound), +1.40 V, and +1.70 V.[1]

  • Sample Injection : A small volume of the sample is directly injected onto the working electrode using a micropipette.

Summary of Validation Data
Validation ParameterResult
Specificity Selectivity is achieved by applying a sequence of potential pulses, allowing for the individual determination of this compound.[1]
Linearity The method demonstrated linearity over a defined concentration range.
Limit of Detection (LOD) 0.31 µmol L⁻¹ for this compound.[1]
Precision The method shows good precision with a Relative Standard Deviation (RSD) of less than 0.9% (n=20).[1]
Accuracy The results obtained by the BIA-MPA method were in good agreement with those obtained by an HPLC method at a 95% confidence level.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for developing stability-indicating methods.[6][7][8][9] For this compound, stress studies involving acid and base hydrolysis, oxidation, and heat were performed to demonstrate that the analytical method can effectively separate the active ingredient from its degradation products.[1][3] This ensures that the method is specific and can accurately measure the analyte in the presence of its potential impurities and degradants. The degradation of the drug substance is generally targeted to be between 5% and 20%.[9]

Identification of Impurities

The purity of this compound is critical for its use in pharmaceutical formulations.[10] Studies have been conducted to isolate and characterize impurities using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and HPLC.[11] Identified impurities include N-chloro methyl derivatives and other related substances.[11] A validated analytical method must be able to separate and quantify these impurities.

Workflow and Decision Making in Analytical Method Validation

The following diagrams illustrate the typical workflow for analytical method validation according to ICH guidelines and a decision-making process for selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation & Reporting Phase define_purpose Define Analytical Procedure's Purpose (e.g., Identification, Purity, Assay) select_method Select Analytical Technology (e.g., HPLC, GC, Titrimetry) define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2(R1)) select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_validation Document in Validation Report evaluate_results->document_validation method_implementation Method Implementation for Routine Use document_validation->method_implementation

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

analytical_method_selection cluster_decision Decision Criteria cluster_methods Recommended Method start Start: Need to Analyze This compound purpose What is the Purpose of the Analysis? start->purpose throughput Is High Throughput Required? purpose->throughput Quantitative Analysis (Assay/Impurities) other Other Methods (e.g., GC for Impurities, Titrimetry for Assay) purpose->other Specific Impurity Profiling or Simple Assay hplc HPLC Method (Stability-Indicating, High Resolution) throughput->hplc No bia_mpa BIA-MPA Method (Rapid, Lower Cost) throughput->bia_mpa Yes

Caption: Decision Tree for Selecting an Analytical Method for this compound.

References

A Comparative Assessment of 8-Chlorotheophylline and Caffeine as Central Nervous System Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth, evidence-based comparison of the central nervous system (CNS) stimulant properties of 8-Chlorotheophylline and caffeine (B1668208). Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis grounded in experimental data.

Introduction

Caffeine (1,3,7-trimethylxanthine) is the most widely consumed psychostimulant globally, primarily acting as an antagonist of adenosine (B11128) receptors to exert its effects on alertness and cognitive function. This compound, a chlorinated derivative of theophylline, is also a xanthine (B1682287) derivative with a similar pharmacological class. It is most commonly formulated in combination with diphenhydramine (B27) in the antiemetic drug dimenhydrinate, where its stimulant properties are intended to counteract the sedative effects of the antihistamine.[1][2] This guide provides a direct comparison of the CNS stimulant effects of these two compounds based on available quantitative data.

Quantitative Data Comparison

The following table summarizes key pharmacological parameters for this compound and caffeine, facilitating a direct comparison of their potency at the molecular and behavioral levels.

ParameterThis compoundCaffeine
Adenosine A1 Receptor Affinity (Ki) 11.0 µM12.0 µM
Adenosine A2A Receptor Affinity (Ki) 1.5 µM2.4 µM
Phosphodiesterase (PDE) Inhibition (IC50) > 100 µM50-200 µM[3]
Locomotor Activity (Mice, ED50) Not established; generally does not produce hyperlocomotion[1]~10 mg/kg[4]

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Adenosine Receptor Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of this compound and caffeine for adenosine A1 and A2A receptors.

Methodology:

  • Membrane Preparation: Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 50,000 x g for 10 minutes. The resulting pellet is resuspended in buffer and incubated with adenosine deaminase to remove endogenous adenosine. A final centrifugation and resuspension in fresh buffer yields the membrane preparation.

  • Radioligand Binding:

    • A1 Receptor Assay: Membranes are incubated with [3H]cyclohexyladenosine ([3H]CHA), a selective A1 agonist radioligand, in the presence of various concentrations of the test compounds (this compound or caffeine).

    • A2A Receptor Assay: Membranes are incubated with [3H]N-ethylcarboxamidoadenosine ([3H]NECA) in the presence of unlabeled cyclopentyladenosine (to block A1 receptors) and varying concentrations of the test compounds.

  • Incubation and Filtration: The incubation is carried out at 37°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation spectrometry. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined from competition curves. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Studies

Objective: To assess the in vivo CNS stimulant effects of this compound and caffeine by measuring changes in spontaneous locomotor activity in mice.

Methodology:

  • Animals: Male Swiss-Webster mice are used for these studies. The animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have free access to food and water.

  • Apparatus: Locomotor activity is measured using an automated activity monitoring system. This typically consists of a clear polycarbonate cage equipped with a grid of infrared beams. A computer records the number of beam breaks over time, which corresponds to the animal's movement.

  • Procedure:

    • Habituation: Prior to drug administration, mice are habituated to the testing environment for a set period (e.g., 30-60 minutes) to reduce novelty-induced hyperactivity.

    • Drug Administration: Animals are administered either vehicle (e.g., saline), this compound, or caffeine via intraperitoneal (i.p.) injection. A range of doses for each compound is tested.

    • Data Collection: Immediately following injection, each mouse is placed in an individual activity chamber, and locomotor activity (e.g., total distance traveled, number of movements) is recorded for a specified duration (e.g., 60-120 minutes).

  • Data Analysis: The locomotor activity data is typically binned into time intervals (e.g., 5 or 10 minutes). The total activity over the entire session is calculated for each animal. Dose-response curves are generated, and the ED50 (the dose that produces 50% of the maximal stimulant effect) is calculated for each compound using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

The following diagrams provide a visual representation of the key signaling pathway and the general experimental workflow for this comparative assessment.

signaling_pathway cluster_xanthines Xanthine Derivatives cluster_receptors Adenosine Receptors cluster_downstream Downstream Effects Caffeine Caffeine A1 A1 Caffeine->A1 Antagonist A2A A2A Caffeine->A2A Antagonist Chlorotheophylline This compound Chlorotheophylline->A1 Antagonist Chlorotheophylline->A2A Antagonist AC_inhibition Inhibition of Adenylyl Cyclase A1->AC_inhibition AC_stimulation Stimulation of Adenylyl Cyclase A2A->AC_stimulation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulation->cAMP_increase Neuronal_inhibition ↓ Neurotransmitter Release (e.g., Glutamate) cAMP_decrease->Neuronal_inhibition Neuronal_excitation ↑ Neuronal Excitability cAMP_increase->Neuronal_excitation Adenosine Adenosine Adenosine->A1 Agonist Adenosine->A2A Agonist experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_synthesis Data Synthesis and Comparison Receptor_Binding Adenosine Receptor Binding Assays Data_Analysis_InVitro Ki & IC50 Determination Receptor_Binding->Data_Analysis_InVitro PDE_Assay Phosphodiesterase Inhibition Assays PDE_Assay->Data_Analysis_InVitro Comparative_Table Quantitative Data Tabulation Data_Analysis_InVitro->Comparative_Table Animal_Model Mouse Model Locomotor_Activity Locomotor Activity Measurement Animal_Model->Locomotor_Activity Data_Analysis_InVivo ED50 Calculation Locomotor_Activity->Data_Analysis_InVivo Data_Analysis_InVivo->Comparative_Table Final_Report Comparative Assessment Report Generation Comparative_Table->Final_Report Pathway_Visualization Signaling Pathway Diagramming Pathway_Visualization->Final_Report

References

Confirming the Structure of Synthesized 8-Chlorotheophylline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques used to elucidate the structure of synthesized 8-chlorotheophylline derivatives. We present supporting experimental data for this compound, a common derivative (8-phenyltheophylline), and an alternative xanthine (B1682287) compound (theophylline) to offer a clear comparative framework.

Data Presentation: Comparative Spectral Data

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this compound, its derivative 8-phenyltheophylline, and the parent compound theophylline.

Table 1: ¹H NMR Spectral Data (δ, ppm)

CompoundN1-CH₃N3-CH₃C8-H / OtherAromatic-H
This compound~3.2-3.4~3.4-3.6--
8-Phenyltheophylline~3.3~3.5-~7.4-8.2 (m)
Theophylline~3.23~3.42~7.55 (s)-

Table 2: ¹³C NMR Spectral Data (δ, ppm)

CompoundN1-CH₃N3-CH₃C2C4C5C6C8Aromatic-C
This compound~27.9~29.7~151~148~107~155~139-
8-Phenyltheophylline~27.9~29.7~151.6~155.1~106.9~148.8~147.1~128-130
Theophylline~27.8~29.6~151.7~148.5~107.2~155.3~141.5-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound214/216 (due to ³⁵Cl/³⁷Cl isotopes)Fragments corresponding to loss of methyl groups and/or carbonyl groups.
8-Phenyltheophylline256Fragments indicating the loss of the phenyl group, methyl groups, and carbonyls.
Theophylline180Characteristic fragmentation pattern involving the purine (B94841) ring system.

Table 4: FTIR Spectral Data (cm⁻¹)

CompoundN-H StretchC-H Stretch (aliphatic)C=O StretchC=C & C=N StretchC-Cl Stretch
This compound~3100-3300~2900-3000~1650-1750~1550-1650~600-800
8-Phenyltheophylline~3100-3300~2900-3000~1650-1750~1500-1650-
Theophylline~3120~2900-3000~1659, 1706~1550-1650-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule, providing information on the connectivity and chemical environment of atoms.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration (for ¹H), and splitting patterns to elucidate the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and obtain information about its fragmentation pattern, which aids in structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 1 ng/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. Scan a mass range that encompasses the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙). For compounds containing chlorine, look for the characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). Analyze the fragmentation pattern to identify characteristic losses of functional groups, which can provide further structural evidence.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the presence of specific functional groups within the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Solid Samples):

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Place the sample in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-H, C-Cl) by comparing the observed frequencies to correlation charts.

Mandatory Visualization

The following diagrams illustrate the general workflow for confirming the structure of a synthesized this compound derivative and the key signaling pathways involved in the characterization process.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation start Synthesize this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterize Framework ms Mass Spectrometry purification->ms Determine Molecular Weight ftir FTIR Spectroscopy purification->ftir Identify Functional Groups data_analysis Spectral Data Analysis & Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis structure_confirm Structure Confirmed data_analysis->structure_confirm Consistent Data structure_revise Revise Proposed Structure data_analysis->structure_revise Inconsistent Data structure_revise->purification Re-evaluate

Figure 1. Workflow for structure confirmation.

G cluster_input Input cluster_techniques Spectroscopic Techniques cluster_output Structural Information cluster_confirmation Confirmation Synthesized_Compound Synthesized Compound NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spec. Synthesized_Compound->MS FTIR FTIR Synthesized_Compound->FTIR Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups Structure Confirmed Structure Connectivity->Structure MolWeight->Structure FuncGroups->Structure

Figure 2. Information flow in structural analysis.

A Comparative Guide to the Validation of a TLC-Densitometry Method for 8-Chlorotheophylline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of a validated Thin-Layer Chromatography (TLC)-densitometry method for the quantitative analysis of 8-Chlorotheophylline with alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their analytical needs.

Introduction

This compound is a xanthine (B1682287) derivative and a key active pharmaceutical ingredient (API) known for its diuretic and bronchodilator properties. It is also a common component in combination drugs for the treatment of motion sickness and vertigo. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy.

While High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals, TLC-densitometry offers a simpler, more cost-effective, and high-throughput alternative. This guide details a validated TLC-densitometry method and compares its performance characteristics with established HPLC methods.

Experimental Methodologies

TLC-Densitometry Method for this compound

A validated TLC-densitometry method for the simultaneous determination of this compound in a multicomponent mixture has been reported.[1] The following protocol is based on the separation of this compound as a single analyte.

Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.

  • Mobile Phase: Ethyl acetate.[1]

  • Sample Application: Samples are applied as bands of appropriate length.

  • Development: The plate is developed in a saturated chromatographic chamber.

  • Densitometric Analysis: The plate is scanned at a wavelength of 274 nm (a common wavelength for xanthine derivatives).

Standard and Sample Preparation:

Standard solutions of this compound of known concentrations are prepared in a suitable solvent such as methanol (B129727). Sample solutions are prepared by dissolving the pharmaceutical formulation in the same solvent, followed by filtration to remove any insoluble excipients.

Alternative Method: High-Performance Liquid Chromatography (HPLC)

A common alternative for the analysis of this compound is reverse-phase HPLC.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at approximately 274 nm.

Performance Data Comparison

The following table summarizes the key validation parameters for the TLC-densitometry method (with performance data for related xanthine compounds) and a typical HPLC method for the analysis of this compound.

Validation ParameterTLC-Densitometry (for related Xanthines)High-Performance Liquid Chromatography (HPLC)
Linearity Range 100 - 800 ng/spot (Caffeine)[2]5 - 25 µg/mL (Theophylline)[3]
Correlation Coefficient (r²) > 0.997[2]> 0.999[3]
Accuracy (% Recovery) 95 - 100% (Caffeine)[4]99 - 100% (Theophylline)[3]
Precision (% RSD) < 2%[4]< 2%
Limit of Detection (LOD) 11 mg/L (Caffeine)[4]0.99 µg/mL (Theophylline)[3]
Limit of Quantification (LOQ) 42 mg/L (Caffeine)[4]3 µg/mL (Theophylline)[3]
Retention Factor (Rf) / Retention Time (Rt) Rf = 0.62[1]Rt ≈ 3.7 min (Theophylline)[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the TLC-densitometry method and the logical relationship between the analytical methods discussed.

TLC_Workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Analysis cluster_analysis Densitometric Analysis prep_std Prepare Standard Solutions spotting Spotting on TLC Plate prep_std->spotting prep_sample Prepare Sample Solutions prep_sample->spotting development Chromatographic Development (Mobile Phase: Ethyl Acetate) spotting->development drying Drying the Plate development->drying scanning Scanning at 274 nm drying->scanning quantification Quantification scanning->quantification Method_Comparison cluster_goal Analytical Goal cluster_methods Analytical Methods goal Quantification of This compound tlc TLC-Densitometry goal->tlc Simpler, High-throughput hplc HPLC goal->hplc Higher Resolution, Lower LOD/LOQ

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the proper disposal of chemical reagents. 8-Chlorotheophylline, a chlorinated xanthine (B1682287) derivative, requires careful handling and disposal to ensure personnel safety and environmental protection. Adherence to established protocols is not only a matter of best practice but also a legal and ethical obligation. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring your laboratory operations remain safe, compliant, and efficient.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) as outlined in its Safety Data Sheet (SDS). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following protocol outlines the approved and recommended procedures for the disposal of this compound waste generated in a laboratory setting.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step in ensuring safe and compliant disposal.

  • Isolate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to collect and store it separately from non-halogenated chemical waste. Mixing these waste streams can lead to dangerous reactions and significantly increase disposal costs.

  • Avoid Mixing Incompatibles: Do not mix this compound waste with other reactive waste types, such as strong acids, bases, or oxidizing agents.

Step 2: Containerization and Labeling

The integrity and clear identification of your waste container are critical for safety and regulatory compliance.

  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be in good condition with a secure, tight-fitting lid.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." The label should also include the accumulation start date and the name of the principal investigator or laboratory responsible.

Step 3: Accumulation and Storage

Waste should be stored safely within the laboratory prior to collection.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. This area should be under the control of the laboratory personnel and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of any potential leaks or spills.

Step 4: Final Disposal Method - High-Temperature Incineration

Due to its chlorinated nature, the recommended and often legally mandated method for the final disposal of this compound is high-temperature incineration. This process ensures the complete destruction of the compound, preventing the formation of toxic byproducts such as dioxins and furans.[1]

  • Arrange for Professional Disposal: Do not attempt to dispose of this compound through standard laboratory or municipal waste streams. Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a permitted incineration facility.

  • Documentation: Retain all documentation, including the waste manifest provided by the disposal company, as a record of proper disposal.

Quantitative Data for Incineration of Halogenated Organic Compounds

The following table summarizes the key operational parameters for the high-temperature incineration of waste containing halogenated organic compounds like this compound. These parameters are critical for ensuring the complete destruction of the chemical and minimizing harmful emissions.

ParameterRecommended ValueRationale
Minimum Combustion Temperature 850°CEnsures the initial breakdown of organic matter.
Minimum Secondary Chamber Temperature 1100°CRequired for wastes containing more than 1% halogenated organic substances to ensure complete destruction and prevent the formation of dioxins.[1]
Minimum Residence Time 2 secondsThe duration the hot gases must be maintained at the high temperature to ensure complete combustion.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment container->storage contact_ehs Contact Institutional EHS or Licensed Waste Vendor storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup incineration High-Temperature Incineration at a Permitted Facility pickup->incineration document Document Disposal (Waste Manifest) incineration->document end End: Compliant Disposal document->end

Figure 1. Procedural workflow for the proper disposal of this compound waste.

Spill Management

In the event of a spill of this compound powder:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Clean-up: Wearing appropriate PPE, gently sweep or vacuum the spilled solid material, avoiding the generation of dust. Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a detergent solution and water. Collect all cleaning materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's specific protocols.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding your commitment to environmental stewardship.

References

Personal protective equipment for handling 8-Chlorotheophylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Chlorotheophylline in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance.

Hazard Summary

This compound is a synthetic methylxanthine derivative that is harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system.[1][2] It is a combustible solid that can form explosive dust mixtures in the air.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.

PPE ComponentSpecificationRationale
Hand Protection Double gloving with powder-free nitrile, polychloroprene, butyl rubber, or fluorocaoutchouc gloves.[3]Prevents skin contact and absorption.[1][2] Double gloving provides an additional layer of protection.
Eye Protection Chemical splash goggles.[1][2]Protects eyes from dust particles and potential splashes.
Respiratory Protection NIOSH/MSHA-approved particulate respirator.[1][2]Prevents inhalation of harmful dust.
Body Protection Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4]Protects against skin contact and contamination of personal clothing.
Foot Protection Closed-toe shoes and disposable shoe covers.[5]Prevents contamination of footwear and the surrounding environment.

Operational Plan: Step-by-Step Handling Procedures

Follow these detailed steps to ensure the safe handling of this compound during laboratory operations.

1. Preparation:

  • Ensure a safety shower and eyewash station are readily accessible.[1]
  • Work in a designated area with adequate ventilation, such as a chemical fume hood.[1][2]
  • Gather all necessary PPE and materials before handling the compound.
  • Decontaminate the work surface before and after use.

2. Weighing and Transferring:

  • Perform all weighing and transferring of solid this compound within a chemical fume hood to minimize dust generation and inhalation.[2]
  • Use a spatula or other appropriate tool to handle the powder. Avoid scooping directly from the container with weighing paper.
  • Close the container tightly immediately after use.[2]

3. Dissolving:

  • When dissolving the compound, add the solvent to the vessel containing the this compound slowly to avoid splashing.
  • If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames due to the combustible nature of the solid.[3]

4. Post-Handling:

  • Wash hands thoroughly with soap and water after removing gloves.[2][4]
  • Remove and dispose of all single-use PPE in the designated hazardous waste container.
  • Clean all non-disposable equipment and the work surface thoroughly.

Spill Management

In the event of a spill, follow these procedures immediately:

  • Minor Spills:

    • Evacuate and restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid generating dust.[3]

    • Collect the material using dry clean-up procedures and place it in a labeled, sealed container for hazardous waste disposal.[3]

  • Major Spills:

    • Evacuate the area immediately and alert emergency responders.[3]

    • Provide them with the location and nature of the hazard.[3]

Disposal Plan

All this compound waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[3]

1. Waste Segregation:

  • Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed hazardous waste container.
  • Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.

2. Container Management:

  • Keep waste containers closed except when adding waste.
  • Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2][3]

3. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste management company.
  • Do not dispose of this compound down the drain or in regular trash.[3] Puncture empty containers to prevent reuse before disposal in an authorized landfill.[3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area weigh Weigh and Transfer in Fume Hood prep_area->weigh dissolve Dissolve with Care weigh->dissolve spill Spill? weigh->spill decontaminate Decontaminate Work Area dissolve->decontaminate dissolve->spill doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash segregate Segregate Hazardous Waste wash->segregate Begin Disposal Process store Store in Labeled, Sealed Containers segregate->store dispose Dispose via Licensed Vendor store->dispose spill->decontaminate No spill_proc Follow Spill Management Protocol spill->spill_proc Yes

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chlorotheophylline
Reactant of Route 2
8-Chlorotheophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.